5-Ethoxypyrazine-2-carboxylic acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
5-ethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBFTKKBNTWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726829 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220330-11-9 | |
| Record name | 5-Ethoxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 5-Ethoxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxypyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazine core, substituted with both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid, presents a unique scaffold for the development of novel therapeutic agents. Pyrazine derivatives have demonstrated a wide range of biological activities, and the specific functionalization of the pyrazine ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for this compound. The synthesis is strategically divided into two key stages: the preparation of the crucial intermediate, 5-chloropyrazine-2-carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the ethoxy moiety. This guide is intended for researchers and scientists in the field of organic and medicinal chemistry, offering detailed experimental protocols and insights into the underlying chemical principles.
Synthesis Pathway Overview
The synthesis of this compound is most effectively approached through a two-step sequence starting from a suitable precursor. The most common and practical route involves the initial synthesis of 5-chloropyrazine-2-carboxylic acid, which then serves as the substrate for a nucleophilic aromatic substitution reaction with sodium ethoxide.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid
The precursor, 5-chloropyrazine-2-carboxylic acid, is a versatile building block in the synthesis of various bioactive molecules[1]. Its preparation can be achieved through several methods, with one of the most common routes starting from 2,5-dimethylpyrazine. This involves a multi-step process of oxidation and chlorination. Alternatively, hydrolysis of methyl 5-chloropyrazine-2-carboxylate offers a more direct route if the ester is commercially available or easily synthesized[2].
Protocol 1: Hydrolysis of Methyl 5-Chloropyrazine-2-carboxylate
This method is advantageous for its operational simplicity and environmentally benign conditions when using a base like lithium hydroxide[2].
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Potassium Carbonate (K2CO3)[1]
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water[1].
-
Add potassium carbonate (1.0 eq) to the solution at room temperature[1].
-
Stir the reaction mixture for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC)[1].
-
Upon completion, remove the methanol under reduced pressure[1].
-
Partition the residue between ethyl acetate and water[1].
-
Separate the aqueous layer and acidify it with hydrochloric acid to a pH of approximately 2-3.
-
The precipitate, 5-chloropyrazine-2-carboxylic acid, is then collected by filtration, washed with cold water, and dried under vacuum.
Data Summary:
| Reactant | Molar Eq. | Solvent | Base | Reaction Time |
| Methyl 5-chloropyrazine-2-carboxylate | 1.0 | Methanol/Water | Potassium Carbonate | 2 hours |
Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
The core of this synthesis lies in the nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-deficient pyrazine ring, further activated by the electron-withdrawing carboxylic acid group, facilitates the displacement of the chloride at the C5 position by an ethoxide nucleophile. Such reactions are common for halogenated N-heterocycles[3][4][5].
To avoid potential side reactions with the carboxylic acid group, it is often advantageous to perform the ethoxylation on the corresponding ester, followed by hydrolysis.
Protocol 2: Ethoxylation of Methyl 5-Chloropyrazine-2-carboxylate
This protocol is adapted from general procedures for nucleophilic substitution on dichloropyrazines[6].
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1-1.5 eq) to anhydrous ethanol at 0 °C to generate the sodium ethoxide in situ.
-
Nucleophilic Substitution: Once the sodium has completely reacted, add a solution of methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous ethanol to the freshly prepared sodium ethoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, methyl 5-ethoxypyrazine-2-carboxylate, by silica gel column chromatography.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxypyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Ethoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections delve into its structural and chemical characteristics, predicted physicochemical parameters, and established analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this molecule.
Molecular Identity and Structure
This compound is a derivative of pyrazine, a diazine compound with a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of both a carboxylic acid and an ethoxy group on the pyrazine ring imparts a unique combination of electronic and steric properties that are crucial for its biological activity and pharmaceutical development.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Identifiers of this compound
| Identifier | Value | Source |
| CAS Number | 1220330-11-9 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| InChI Key | LQMBFTKKBNTWEF-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
Due to the limited availability of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide valuable initial estimates for experimental design and interpretation. It is crucial to note that these are in silico predictions and should be confirmed by empirical measurements.
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value | Source |
| Melting Point | 135-145 °C | (Predicted) |
| Boiling Point | 306.1 ± 37.0 °C | |
| Density | 1.304 ± 0.06 g/cm³ | |
| pKa (acidic) | 3.20 ± 0.10 | |
| Aqueous Solubility | (Predicted to be low) | |
| LogP | 1.2 ± 0.5 | (Predicted) |
Interpretation and Significance in Drug Development
-
Melting Point: The predicted melting point suggests that this compound is a solid at room temperature, which is consistent with supplier information.[2] A defined melting point is indicative of purity, a critical parameter in pharmaceutical development.
-
Boiling Point: The high predicted boiling point is characteristic of carboxylic acids, which can form strong intermolecular hydrogen bonds.[3]
-
pKa: The predicted acidic pKa of 3.20 is attributed to the carboxylic acid group. This value is crucial as it dictates the ionization state of the molecule at physiological pH (around 7.4). A low pKa indicates that the compound will exist predominantly in its ionized (deprotonated) form in the bloodstream and most bodily fluids. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the charged form generally exhibits higher aqueous solubility but lower membrane permeability.[4]
-
Aqueous Solubility: While a specific value is not available, the presence of the polar carboxylic acid and ether functionalities, as well as the nitrogen atoms in the pyrazine ring, suggests some degree of water solubility. However, the overall aromatic system and the ethyl group may limit its solubility. Low aqueous solubility can be a significant hurdle in drug development, affecting formulation and bioavailability.[5]
-
LogP: The predicted LogP (octanol-water partition coefficient) of 1.2 suggests that the compound has a moderate degree of lipophilicity. This is a key parameter in predicting a drug's ability to cross biological membranes. A LogP in this range is often considered favorable for oral drug absorption.
Spectroscopic Profile (Predicted)
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift can be concentration and solvent-dependent.
-
Pyrazine Ring Protons: Two singlets are anticipated for the two protons on the pyrazine ring, likely in the aromatic region (7.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the ethoxy and carboxylic acid groups.
-
Ethoxy Group Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-) is expected, likely between 4.0-4.5 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is expected further upfield, typically between 1.2-1.6 ppm.
¹³C NMR (Carbon NMR):
-
Carboxylic Acid Carbonyl (>C=O): A signal in the downfield region, typically between 160-180 ppm.
-
Pyrazine Ring Carbons: Four distinct signals are expected for the carbon atoms of the pyrazine ring, with their chemical shifts influenced by the nitrogen atoms and the substituents.
-
Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂-) is expected around 60-70 ppm, and a signal for the methyl carbon (-CH₃) is expected in the upfield region, around 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
-
C-O Stretch (Carboxylic Acid and Ether): Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching of the carboxylic acid and the ether linkage.
-
C-N Stretch (Pyrazine Ring): Aromatic C-N stretching vibrations are expected in the fingerprint region.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (168.15). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the ethoxy group may also be observed, such as the loss of an ethyl radical (-CH₂CH₃, M-29).
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical industry practices.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property for any potential drug candidate.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a buffer of a specific pH) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).
-
Quantification: The clear, saturated supernatant is accurately diluted with an appropriate solvent. The concentration of the compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The original concentration in the saturated solution is calculated, accounting for the dilution factor. This value represents the equilibrium solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant.
Methodology:
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a known volume of purified water (or a water/co-solvent mixture if solubility is low). The solution should be free of carbonate.
-
Titration Setup: A calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant are used. The temperature is maintained at a constant value throughout the experiment.
-
Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
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- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
An In-depth Technical Guide to 5-Ethoxypyrazine-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Ethoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document leverages established principles and data from structurally related pyrazine-2-carboxylic acid derivatives to provide a thorough technical profile. This approach allows for a predictive understanding of its chemical behavior and potential applications, while clearly delineating between experimentally confirmed data for the target compound and extrapolated information from its analogs.
Introduction to Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery. The pyrazine ring system is a key structural motif in numerous biologically active molecules. Pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a cornerstone drug in the treatment of tuberculosis. The versatility of the pyrazine scaffold allows for substitutions at various positions, leading to a diverse array of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties. The substitution at the 5-position, in particular, has been shown to modulate the biological and physicochemical properties of these compounds significantly.
Physicochemical Properties of this compound and Related Compounds
Direct experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, by examining the properties of analogous 5-substituted pyrazine-2-carboxylic acids, we can infer a likely profile for the ethoxy derivative.
| Property | This compound (Predicted) | 5-Chloropyrazine-2-carboxylic acid[1] | Pyrazine-2-carboxylic acid[2] | 5-Methylpyrazine-2-carboxylic acid |
| CAS Number | 1220330-11-9 | 36070-80-1 | 98-97-5 | 5521-55-1 |
| Molecular Formula | C₇H₈N₂O₃ | C₅H₃ClN₂O₂ | C₅H₄N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 168.15 g/mol | 158.54 g/mol | 124.10 g/mol | 138.12 g/mol |
| Melting Point | Not available | 149 °C (dec.) | 222 - 225 °C | Not available |
| Appearance | Not available | White to light yellow powder to crystal | Off-white powder | Not available |
| Solubility | Expected to be soluble in organic solvents and aqueous bases. | Soluble in organic solvents. | Soluble in water. | Not available |
| pKa | Estimated to be in the acidic range due to the carboxylic acid group. | Not available | ~2.9 | Not available |
The ethoxy group at the 5-position is an electron-donating group, which would be expected to slightly increase the pKa of the carboxylic acid compared to the unsubstituted pyrazine-2-carboxylic acid. The increased lipophilicity from the ethyl group may decrease its solubility in water compared to the parent compound.
Synthesis of this compound
The synthesis of 5-substituted pyrazine-2-carboxylic acids typically involves the construction of the pyrazine ring followed by modification of the substituents, or direct substitution onto a pre-formed pyrazine ring. A common route to 5-alkoxypyrazine-2-carboxylic acids involves the nucleophilic substitution of a leaving group, such as a halogen, at the 5-position with an alkoxide.
General Synthetic Workflow
Caption: General synthetic workflow for 5-alkoxypyrazine-2-carboxylic acids.
Experimental Protocol: Synthesis from a 5-Halopyrazine-2-carboxylate Ester
This protocol is a representative example based on common organic synthesis methodologies for analogous compounds.
Step 1: Nucleophilic Substitution
-
To a solution of ethyl 5-chloropyrazine-2-carboxylate in anhydrous ethanol, add sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol or using a commercial solution).
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-ethoxypyrazine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified ethyl 5-ethoxypyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyrazine ring.
-
Ethoxy Protons: A quartet (CH₂) deshielded by the adjacent oxygen atom (typically δ 4.0-4.5 ppm) and a triplet (CH₃) at a more upfield position (typically δ 1.3-1.5 ppm).
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 12.0-14.0 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm), with the carbon attached to the carboxylic acid group and the carbon attached to the ethoxy group being the most deshielded.
-
Carboxylic Carbonyl Carbon: A signal in the range of δ 160-170 ppm.
-
Ethoxy Carbons: A signal for the CH₂ carbon around δ 60-70 ppm and a signal for the CH₃ carbon around δ 14-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ for the C-O bonds of the carboxylic acid and the ether linkage.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (168.15 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). Fragmentation of the ethoxy group may also be observed, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethoxy radical (•OCH₂CH₃, M-45).
Potential Applications in Drug Discovery and Materials Science
Derivatives of pyrazine-2-carboxylic acid are known to exhibit a wide range of biological activities. The introduction of different substituents on the pyrazine ring allows for the fine-tuning of their pharmacological profiles.
Antimicrobial Activity
Many pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities. The parent compound, pyrazinamide, is a key anti-tuberculosis drug. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. It is plausible that this compound and its derivatives could exhibit antimicrobial properties.
Other Biological Activities
Pyrazine derivatives have also been investigated for their potential as:
-
Anti-inflammatory agents [1]
-
Anticancer agents
-
Herbicides and fungicides in the agrochemical sector [1]
The specific biological targets and mechanisms of action of this compound would require dedicated biological screening and investigation.
Caption: Potential biological applications of pyrazine-2-carboxylic acid derivatives.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling pyrazine carboxylic acid derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For more detailed safety information, it is recommended to consult the MSDS for structurally similar compounds such as pyrazine-2-carboxylic acid[3][4] or 5-chloropyrazine-2-carboxylic acid.
Conclusion
This compound is a member of a promising class of heterocyclic compounds with significant potential in drug discovery and other chemical industries. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its likely properties and behavior can be extrapolated from its structural analogs. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and application of this and related pyrazine derivatives. Further experimental investigation is warranted to fully elucidate the unique properties and potential of this compound.
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Ethoxypyrazine-2-carboxylic Acid
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Territory
The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical entities frequently emerging as potential candidates for a myriad of diseases. 5-Ethoxypyrazine-2-carboxylic acid is one such molecule, a derivative of the well-known pyrazine-2-carboxylic acid scaffold. While direct, in-depth studies on its mechanism of action are not yet prevalent in the public domain, its structural similarity to a class of compounds with established biological activity provides a fertile ground for hypothesis-driven investigation.
This technical guide is designed to serve as a comprehensive roadmap for researchers and drug development professionals seeking to elucidate the potential mechanism of action of this compound. We will leverage the existing knowledge of its structural analogs, most notably the anti-tuberculosis drug Pyrazinamide (PZA), to propose a primary and several secondary hypotheses. More importantly, we will provide a detailed, step-by-step experimental framework to systematically test these hypotheses, transforming the unknown into the known. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, ensuring a self-validating system of inquiry.
Part 1: The Primary Hypothesis - A Prodrug in the Making?
The most compelling hypothesis for the mechanism of action of this compound is that it functions as a prodrug , particularly in the context of antimycobacterial activity. This hypothesis is predicated on the well-established mechanism of Pyrazinamide (PZA), a cornerstone of tuberculosis therapy.[1][2]
PZA, a structural analog of our compound of interest, is known to be a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is then thought to disrupt the membrane potential and inhibit trans-translation in Mycobacterium tuberculosis.[3] Given the structural conservation of the pyrazine-2-carboxylic acid core, it is highly plausible that this compound follows a similar path.
Proposed Primary Mechanism of Action: A Visual Representation
Caption: Proposed primary mechanism of this compound.
Part 2: Experimental Validation of the Primary Hypothesis
To rigorously test this prodrug hypothesis, a multi-pronged approach is essential, combining computational, enzymatic, and cell-based assays.
In Silico Analysis: Predicting the Interaction
Objective: To computationally model the interaction between this compound and mycobacterial pyrazinamidase (PncA) to assess its potential as a substrate.
Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structure of Mycobacterium tuberculosis PncA from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software suite.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Define the binding site on PncA based on the known active site.
-
Perform docking simulations using a validated docking program (e.g., AutoDock, Glide).
-
Analyze the docking poses and scoring functions to predict the binding affinity and orientation of the compound in the active site.
-
In Vitro Enzymatic Assay: Confirming the Conversion
Objective: To determine if this compound is a substrate for PncA and to characterize the kinetics of its conversion to the corresponding pyrazinoic acid.
Protocol: PncA Activity Assay
-
Recombinant PncA Expression and Purification:
-
Clone the pncA gene from M. tuberculosis into an expression vector.
-
Express and purify recombinant PncA protein.
-
-
Enzymatic Reaction:
-
Set up reaction mixtures containing purified PncA, this compound at various concentrations, and an appropriate buffer.
-
Incubate the reactions at 37°C for different time points.
-
-
Product Detection and Quantification:
-
Terminate the reactions and analyze the formation of the pyrazinoic acid derivative using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Kinetic Analysis:
-
Determine the Michaelis-Menten kinetics (Km and Vmax) of the enzymatic conversion.
-
Cell-Based Assays: Assessing Antimycobacterial Activity and Mechanism
Objective: To evaluate the antimycobacterial activity of this compound and to investigate its effects on mycobacterial physiology, consistent with the proposed mechanism.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains:
-
Use a wild-type strain of M. tuberculosis (e.g., H37Rv) and a PncA-deficient (PZA-resistant) strain.
-
-
MIC Assay:
-
Perform a broth microdilution assay to determine the MIC of this compound against both strains.
-
A significantly higher MIC for the PncA-deficient strain would strongly support the prodrug hypothesis.
-
Protocol 2: Intracellular pH Measurement
-
Fluorescent pH Indicator:
-
Load M. tuberculosis cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
-
Treatment and Measurement:
-
Treat the cells with this compound.
-
Measure the intracellular pH using a fluorometer or a fluorescence microscope. A decrease in intracellular pH would be consistent with the accumulation of the acidic active metabolite.
-
Protocol 3: Membrane Potential Assay
-
Membrane Potential-Sensitive Dye:
-
Stain M. tuberculosis cells with a membrane potential-sensitive dye (e.g., DiSC3(5)).
-
-
Treatment and Measurement:
-
Treat the cells with this compound.
-
Measure the changes in fluorescence to assess membrane depolarization.
-
Part 3: Exploring Secondary Hypotheses - Beyond Antimycobacterial Activity
The diverse biological activities reported for pyrazine derivatives suggest that this compound may have other mechanisms of action.[4][5] These could include antifungal, anticancer, or broader antimicrobial effects.
Proposed Secondary Mechanisms of Action: A Visual Workflow
Caption: Experimental workflow for investigating secondary mechanisms.
Part 4: Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted and Experimental Outcomes for the Primary Hypothesis
| Experiment | Predicted Outcome for Prodrug Hypothesis | Data to Collect |
| Molecular Docking | Favorable binding energy and interaction with key active site residues of PncA. | Docking score, binding energy, visualization of binding pose. |
| PncA Enzymatic Assay | Time- and concentration-dependent conversion to the pyrazinoic acid derivative. | Km, Vmax, conversion rate. |
| MIC Assay | Low MIC against wild-type M. tuberculosis, high MIC against PncA-deficient strain. | MIC values (µg/mL or µM). |
| Intracellular pH | Decrease in intracellular pH upon treatment. | Fluorescence intensity, calculated pH values. |
| Membrane Potential | Depolarization of the mycobacterial membrane. | Fluorescence intensity changes. |
Conclusion: A Call to Investigation
This compound stands at the precipice of scientific discovery. While its mechanism of action remains to be fully elucidated, its structural heritage provides a strong foundation for a targeted and logical investigative approach. The experimental framework detailed in this guide offers a clear path forward for researchers to not only test the primary hypothesis of its role as an antimycobacterial prodrug but also to explore its potential in other therapeutic areas. The journey to understanding the intricate dance between a small molecule and a biological system is a challenging yet rewarding one. It is our hope that this guide will serve as a valuable companion on that journey.
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Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazine-2-Carboxylic Acids
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged structure" in medicinal chemistry. Among its derivatives, substituted pyrazine-2-carboxylic acids have emerged as a particularly fruitful area of investigation, yielding compounds with a vast spectrum of biological activities.
The most distinguished member of this class is Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB) that has been instrumental in shortening therapy duration for millions worldwide.[1][2][3] The story of PZA, from its discovery to the decades-long process of elucidating its complex mechanism of action, serves as a compelling case study and a foundation for exploring the broader potential of this chemical family. This guide provides an in-depth exploration of the biological activities of substituted pyrazine-2-carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and the critical methodologies used to evaluate their therapeutic potential.
The Archetype: Pyrazinamide (PZA) and its Potent Antitubercular Action
Pyrazinamide is a unique antituberculosis agent, indispensable for its ability to kill semi-dormant or "persister" bacilli residing in the acidic environments of inflammatory lesions, a population of bacteria that other drugs fail to eliminate effectively.[3][4][5] This sterilizing activity is what allows for the reduction of standard TB treatment regimens from 9-12 months to just 6 months.[1][3]
Mechanism of Action: A Multi-Target Prodrug
PZA is a prodrug, meaning it is inactive until it is converted into its bioactive form, pyrazinoic acid (POA).[6][7] This conversion is a critical first step in its mechanism of action.
-
Activation: PZA diffuses into Mycobacterium tuberculosis (Mtb), where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into the active POA.[4][8]
-
Accumulation: In the acidic environment (pH 5-6) of the tuberculous granuloma, a portion of the POA is protonated. This neutral, protonated form can readily diffuse back into the bacillus, where it becomes deprotonated and trapped, leading to intracellular accumulation.[6]
-
Multi-Target Inhibition: Once accumulated, POA disrupts several vital cellular processes. While early theories pointed to the inhibition of fatty acid synthase (FAS) I or general disruption of membrane potential, the current understanding suggests more specific targets.[6][9] The leading hypothesis is that POA disrupts the synthesis of Coenzyme A (CoA) by binding to the aspartate decarboxylase PanD, which is essential for pantothenate and CoA biosynthesis.[6][7][10] It has also been proposed to inhibit trans-translation by binding to the ribosomal protein S1 (RpsA), though this is debated.[4][6] This multi-target effect on energy production and essential metabolic pathways is particularly effective against non-replicating persisters.[11]
Mechanisms of Resistance
Resistance to PZA is a significant clinical challenge. The vast majority of resistance is linked to mutations in the genes involved in its activation and action.[4][12]
-
pncA Mutations: The most common cause of PZA resistance (72-99% of cases) involves mutations in the pncA gene, which result in a non-functional or inefficient pyrazinamidase enzyme.[8] This prevents the conversion of the PZA prodrug into its active POA form.
-
rpsA Mutations: Mutations in the gene encoding the ribosomal protein S1 (RpsA), a proposed target of POA, have been identified in some PZA-resistant strains that have a functional pncA gene.[4]
-
panD Mutations: More recently, missense mutations in the panD gene, involved in CoA synthesis, have been found to confer resistance by preventing POA-induced depletion of the essential CoA pool.[7][10]
Broadening the Spectrum: Diverse Biological Activities of Derivatives
Building on the success of PZA, researchers have synthesized and evaluated numerous substituted pyrazine-2-carboxylic acid derivatives, revealing a wide array of biological activities beyond tuberculosis. These studies often focus on creating amides or esters from the core carboxylic acid, as these modifications significantly impact the compound's lipophilicity and ability to interact with biological targets.[13]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potential of this scaffold to combat various pathogens. The antimicrobial activity is often highly dependent on the nature and position of substituents on both the pyrazine ring and the appended amide or ester group.
-
Structure-Activity Relationship: Condensation of substituted pyrazine-2-carboxylic acids with various anilines and aminothiazoles has yielded compounds with significant activity.[13][14] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antitubercular activity (72% inhibition) in one study, which also correlated with its high lipophilicity.[13] Other derivatives have shown potent activity against Gram-positive bacteria, such as S. aureus and B. subtilis, and fungi like Trichophyton mentagrophytes and Candida albicans.[14][15][16]
-
Targeting GlcN-6-P Synthase: Molecular docking studies suggest that some pyrazine-2-carboxylic acid derivatives may exert their antibacterial effect by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[16]
| Compound Class | Substituents | Target Organism(s) | Observed Activity | Reference |
| Pyrazine-2-carboxamides | 5-tert-butyl-6-chloro on pyrazine; 3,5-bis(trifluoromethyl)phenyl on amide | Mycobacterium tuberculosis | 72% Inhibition | [13] |
| Pyrazine-2-carboxamides | 5-tert-butyl-6-chloro on pyrazine; 4-methyl-1,3-thiazol-2-yl on amide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL | [14] |
| Pyrazine-piperazine derivatives | 5-methyl on pyrazine; 4-(6-aminopyrimidin-4-yl)piperazine | C. albicans, P. aeruginosa, B. subtilis | MIC = 3.125-25 µg/mL | [16] |
| Pyrazine-sulfonamide derivatives | Various substituted sulfonamides | S. aureus, E. coli, A. niger | Moderate to good activity | [17] |
Anticancer Activity
The pyrazine scaffold is also present in several anticancer agents, and derivatives of pyrazine-2-carboxylic acid have been investigated for their potential in this area.[16] In vitro screening against various human cancer cell lines is the primary method for initial evaluation.
-
Cytotoxicity Screening: Studies have shown that certain pyrazine derivatives exhibit cytotoxic effects against cancer cell lines. The evaluation of anticancer activity typically involves determining the concentration of the compound that inhibits cell growth by 50% (IC₅₀) using assays that measure cell viability.[18][19] The selection of cell lines is crucial and should represent a variety of cancer types to assess the breadth of activity.
Other Activities: Photosynthesis Inhibition
Interestingly, some substituted amides of pyrazine-2-carboxylic acid have been found to be potent inhibitors of photosynthetic electron transport in spinach chloroplasts.[13][20] While not a therapeutic application for humans, this finding highlights the chemical versatility of the scaffold and its ability to interact with diverse biological systems. This activity is also strongly linked to the lipophilicity of the compounds.[21]
Key Methodologies for Biological Evaluation
To ensure the generation of reliable and reproducible data, standardized and well-validated assays are paramount. The choice of assay depends on the specific biological activity being investigated. For any screening campaign, it is crucial to explain the causality behind experimental choices, such as the selection of a particular cell line or microbial strain, to ensure the data is contextually relevant.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data essential for structure-activity relationship studies.[22][23]
Rationale: The broth microdilution method is preferred over diffusion assays (like disk diffusion) for screening because it provides a quantitative MIC value, which is less affected by the compound's solubility and diffusion rate in agar.[23] It is also amenable to a 96-well plate format, allowing for higher throughput.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of the drug in each well.
-
Controls: Include a positive control (broth + inoculum, no drug) to ensure microbial growth and a negative control (broth only) to confirm sterility. A vehicle control (broth + inoculum + solvent) is critical to ensure the solvent has no antimicrobial activity at the concentrations used.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22] This can be assessed visually or by using a growth indicator like Resazurin.[22]
Protocol: In Vitro Anticancer Screening via MTT Assay
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[18][24] It is a reliable, economical, and robust method for the primary screening of potential anticancer compounds.[18]
Rationale: This assay relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., K562, MDA-MB-231) into a 96-well plate at a predetermined optimal density (e.g., 2 x 10³ cells/well) and allow them to adhere and grow for 24-48 hours.[25][26]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Controls: Include untreated cells (vehicle control) to represent 100% viability and a positive control (a known cytotoxic drug like dasatinib or cisplatin) to validate the assay's sensitivity.[25][26]
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO₂.[26]
-
MTT Addition: Add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antiviral Activity Screening
Screening for antiviral activity requires a cell-based system where the virus can replicate and cause a measurable effect, such as a cytopathic effect (CPE) or plaque formation.[27][28]
Rationale: A Plaque Reduction Microneutralization Test (PRMNT) or a CPE-based assay allows for the quantification of a compound's ability to inhibit viral replication.[27] A critical and self-validating component of this protocol is the parallel assessment of compound cytotoxicity (using a method like the MTT assay) on the same host cells. This distinguishes true antiviral activity from general toxicity.[29]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and grow to confluency.[27]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Prepare a standardized stock of the target virus.
-
Infection: The compound can be added at different stages to probe the mechanism of action (e.g., before, during, or after infection).[30] For a standard post-infection screen, infect the cell monolayer with the virus for a set time (e.g., 1 hour).
-
Treatment: After infection, remove the viral inoculum and add the medium containing the serially diluted test compounds.
-
Controls: Include virus-only wells (positive control for CPE), cell-only wells (negative control), and a known antiviral drug (e.g., remdesivir) as a positive assay control.[27]
-
Incubation: Incubate the plate for a period sufficient for the virus to cause CPE (e.g., 24-72 hours).
-
Quantification: Assess the level of CPE inhibition. This can be done microscopically or quantified by staining viable cells with a dye like crystal violet or neutral red.[31] The effective concentration that inhibits CPE by 50% (EC₅₀) is then calculated.
-
Cytotoxicity Assessment: In a parallel plate without virus, perform a standard cytotoxicity assay (e.g., MTT) with the same compound concentrations and incubation time to determine the 50% cytotoxic concentration (CC₅₀).
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate, as it suggests the compound is effective at concentrations that are not toxic to the host cells.
Conclusion and Future Perspectives
The substituted pyrazine-2-carboxylic acid scaffold is a remarkably versatile and enduring platform in the search for new therapeutic agents. Anchored by the clinical success of Pyrazinamide, research into this chemical class continues to uncover derivatives with potent antimicrobial, antifungal, and anticancer properties. The key to unlocking the full potential of these compounds lies in a deep understanding of their structure-activity relationships and the rigorous application of validated biological evaluation protocols.
Future efforts should focus on leveraging computational tools for in silico screening and rational design to predict activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Furthermore, exploring novel substitutions and derivatization strategies could lead to compounds that overcome existing resistance mechanisms or exhibit novel mechanisms of action. As the challenge of infectious diseases and cancer continues to evolve, the pyrazine-2-carboxylic acid core will undoubtedly remain a high-priority scaffold for drug development professionals.
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The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Synthetic History of Novel Pyrazine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine core, a deceptively simple six-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and function as a bioisosteric replacement for phenyl rings have propelled its incorporation into a multitude of FDA-approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of the discovery and synthetic evolution of novel pyrazine derivatives. We will traverse from foundational synthetic principles to the sophisticated, state-of-the-art methodologies that now enable the precise functionalization of the pyrazine ring. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document serves as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Importance of the Pyrazine Scaffold
Pyrazine, a 1,4-diazine, is a weakly basic, electron-deficient aromatic heterocycle.[4][5] This electron deficiency, a direct consequence of the two electronegative nitrogen atoms, makes the ring less susceptible to electrophilic substitution compared to benzene but activates it for nucleophilic substitution, a feature heavily exploited in its functionalization.[6]
Historically found in nature as key flavor and aroma components, the first discovery of a pyrazine in a natural product was tetramethylpyrazine, isolated from cultures of Bacillus subtilis.[7] However, its true value in drug discovery lies in its role as a versatile pharmacophore. The nitrogen atoms act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites, while the ring system itself serves as a rigid scaffold to orient substituents in a defined three-dimensional space.[1]
Furthermore, the pyrazine ring is an effective bioisostere for the phenyl ring.[8][9] Replacing a phenyl group with a pyrazine can significantly improve a drug candidate's physicochemical properties, such as increasing solubility and metabolic stability while reducing lipophilicity, which can mitigate issues like hERG channel inhibition.[8][9] This strategic replacement is a cornerstone of modern lead optimization.
The World Health Organization's (WHO) 2019 Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antituberculosis agent Pyrazinamide, the diuretic Amiloride, and the groundbreaking proteasome inhibitor Bortezomib, underscoring the scaffold's profound impact on human health.[3]
Below is a conceptual workflow illustrating the central role of pyrazine scaffold synthesis in the drug discovery pipeline.
Caption: Drug Discovery Workflow Featuring Pyrazine Derivatives.
Foundational Synthetic Strategies for the Pyrazine Core
The construction of the pyrazine ring itself has been a subject of study for over a century. These classical methods, while sometimes supplanted by more modern techniques, remain relevant and often form the basis for the synthesis of key starting materials.
Condensation of α-Dicarbonyls with 1,2-Diamines
One of the most fundamental and versatile methods for forming the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[4] The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
-
Causality of Experimental Choice: The choice of oxidant is critical. While atmospheric oxygen can suffice, it is often slow and inefficient. Stronger oxidizing agents like copper(II) oxide or manganese oxide are frequently used to drive the reaction to completion and ensure high yields of the aromatic product.[4] The symmetry of the starting materials often dictates the success of this reaction, with symmetrical diketones and diamines providing the cleanest results and highest yields.[4]
Self-Condensation of α-Amino Ketones
The Gutknecht pyrazine synthesis, first reported in 1879, relies on the self-condensation of two molecules of an α-amino ketone.[10] The initial dimerization forms a dihydropyrazine, which then oxidizes to the final product. A related method, the Staedel–Rugheimer synthesis (1876), involves reacting an α-haloketone with ammonia to generate the α-amino ketone in situ, which then undergoes the same self-condensation pathway.[6][10]
-
Expert Insight: These methods are particularly useful for synthesizing symmetrically substituted pyrazines. The primary challenge lies in controlling the initial formation and stability of the α-amino ketone, which can be prone to side reactions. Modern variations often employ protecting group strategies to improve the yield and purity of the desired pyrazine.
Modern Era: Precision Functionalization of the Pyrazine Ring
The true explosion in the use of pyrazines in drug discovery has been driven by the development of powerful, regioselective methods for their functionalization. Transition metal-catalyzed cross-coupling reactions have been paramount.[11][12]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated pyrazines, particularly chloropyrazines, are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions.[11] The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step in the catalytic cycle.
-
Suzuki Coupling: The reaction of a halopyrazine with a boronic acid or ester is a robust method for forming C-C bonds.[13]
-
Sonogashira Coupling: This reaction couples a halopyrazine with a terminal alkyne, providing access to alkynylpyrazines. Chloropyrazine has been shown to be an excellent substrate for this transformation.[11]
-
Negishi Coupling: The coupling of organozinc reagents with halopyrazines is another effective C-C bond-forming strategy.[11]
-
Stille Coupling: This reaction utilizes organostannanes as coupling partners for halopyrazines.[11]
The general mechanism for these palladium-catalyzed reactions is illustrated below.
Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.
Table 1: Comparison of Common Cross-Coupling Reactions for Pyrazine Functionalization
| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Considerations |
| Suzuki | Boronic Acids/Esters | High functional group tolerance; commercially available reagents; generally low toxicity. | Base-sensitive functional groups can be problematic. |
| Stille | Organostannanes | Mild reaction conditions; tolerant of many functional groups. | Toxicity and stoichiometric waste of tin byproducts. |
| Negishi | Organozincs | High reactivity and yields. | Reagents are often moisture and air-sensitive. |
| Sonogashira | Terminal Alkynes | Direct introduction of an alkyne group; mild conditions. | Requires a copper co-catalyst which can lead to side reactions (e.g., Glaser coupling). |
Direct C-H Functionalization
A more recent and powerful strategy involves the direct functionalization of pyrazine C-H bonds, avoiding the need for pre-functionalized (e.g., halogenated) starting materials. This approach is highly atom-economical. The electron-deficient nature of the pyrazine ring makes it amenable to certain types of C-H activation.[11] For example, iron-catalyzed cross-coupling of pyrazine with arylboronic acids has been reported to give monoarylated products in good to excellent yields.[14][15]
-
Expert Insight & Causality: C-H functionalization reactions often rely on a directing group to achieve regioselectivity. However, for highly electron-deficient systems like pyrazine, innate electronic preferences can guide the reaction. The choice of catalyst is paramount; while palladium is common, recent advances have utilized more earth-abundant and less expensive metals like iron.[14] The oxidant (e.g., K₂S₂O₈) is crucial for regenerating the active catalyst and driving the reaction forward.[14]
Case Study: The Synthesis of Favipiravir
Favipiravir (T-705) is a pyrazine-based antiviral drug approved in Japan for treating influenza and studied for other viral infections.[16] Its synthesis provides an excellent real-world example of the application of pyrazine chemistry. Multiple synthetic routes have been developed, reflecting the need for scalable and cost-effective manufacturing.[17][18]
Pharmacologically, Favipiravir is a prodrug that is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively inhibits viral RNA-dependent RNA polymerase.[16][19]
One common and economical synthetic approach starts from 3-aminopyrazine-2-carboxylic acid and proceeds via a key 3,6-dichloropyrazine-2-carbonitrile intermediate.[17]
Detailed Experimental Protocol: Synthesis of Favipiravir Intermediate (6-fluoro-3-hydroxypyrazine-2-carbonitrile)
This protocol is a representative synthesis adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize a key fluorinated intermediate en route to Favipiravir.
Materials:
-
3,6-Dichloropyrazine-2-carbonitrile
-
Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Nitrogen gas
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.
-
Reagent Addition: To the flask, add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq), spray-dried potassium fluoride (2.5 eq), and anhydrous sulfolane.
-
Reaction: The reaction mixture is heated to 150-160 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. This crude product is 3,6-difluoropyrazine-2-carbonitrile.
-
Hydroxylation: The crude difluoro intermediate is then subjected to selective hydroxylation. It is suspended in a mixture of water and a suitable organic solvent (e.g., dioxane) and treated with a mild base such as sodium bicarbonate (NaHCO₃). The mixture is heated until the reaction is complete (monitored by TLC/HPLC).
-
Isolation: After cooling, the reaction mixture is acidified, and the product, 6-fluoro-3-hydroxypyrazine-2-carbonitrile, is isolated by filtration or extraction, followed by purification if necessary.
Future Directions: The Next Wave of Pyrazine Chemistry
The field of pyrazine synthesis continues to evolve. Key areas of future development include:
-
Photoredox Catalysis: Light-mediated reactions offer mild and highly selective ways to functionalize the pyrazine core.
-
Flow Chemistry: For large-scale synthesis, continuous flow reactors can offer improved safety, efficiency, and scalability, as has been demonstrated for the synthesis of Favipiravir.[18][19]
-
Novel Scaffolds for Unmet Needs: The pyrazine scaffold is being actively explored for notoriously difficult drug targets. For instance, novel pyrazine-containing molecules are being designed and synthesized as inhibitors of KRAS mutations, which are drivers in a significant percentage of cancers.[20][21][22]
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Spectroscopic Data of 5-Ethoxypyrazine-2-carboxylic Acid: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethoxypyrazine-2-carboxylic acid (CAS No. 1220330-11-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the characterization of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related pyrazine derivatives.
Introduction to this compound
This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will explain the causality behind experimental choices and provide self-validating protocols for acquiring and interpreting the spectroscopic data of the title compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol
Sample Preparation: A crucial first step is the selection of an appropriate deuterated solvent that fully dissolves the analyte without interfering with its signals.[1] For a carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are often suitable choices.[1] Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the chosen solvent in a standard 5 mm NMR tube.[1]
Instrumentation and Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: The probe is tuned to the proton frequency. A standard one-dimensional ¹H spectrum is acquired with a spectral width of approximately 0-15 ppm. To ensure accurate integration, the relaxation delay should be set to at least 5 times the longest T₁ of the protons of interest.
-
¹³C NMR Acquisition: The probe is then tuned to the carbon frequency. A proton-decoupled ¹³C spectrum is acquired to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans are typically required to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazine ring and the protons of the ethoxy and carboxylic acid groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen exchange.[2][3] |
| ~8.8 | Singlet | 1H | H-3 | The proton at position 3 is adjacent to a nitrogen atom and the carboxylic acid group, leading to significant deshielding. |
| ~8.5 | Singlet | 1H | H-6 | The proton at position 6 is adjacent to a nitrogen atom, resulting in a downfield chemical shift. |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. The signal is split into a quartet by the three neighboring methyl protons. |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in this region.[2][4] |
| ~158 | C-5 | This carbon is attached to the electronegative oxygen of the ethoxy group, causing a downfield shift. |
| ~145 | C-2 | The carbon bearing the carboxylic acid group is deshielded. |
| ~142 | C-3 | Aromatic carbon adjacent to a nitrogen atom. |
| ~138 | C-6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~62 | -OCH₂CH₃ | The methylene carbon is attached to an electronegative oxygen atom. |
| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group is the most upfield signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
Sample Preparation: For a solid sample, the most common methods are preparing a potassium bromide (KBr) pellet or acquiring the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. The ATR method involves placing the solid sample directly onto the crystal surface.
Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The O-H bond of a carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding.[2][3] |
| ~3100-3000 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the pyrazine ring.[5] |
| ~2980-2850 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group.[5] |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl group of the carboxylic acid gives a strong, sharp absorption band.[6][7] |
| ~1600-1450 | Medium-Weak | C=C and C=N stretch (Aromatic Ring) | Skeletal vibrations of the pyrazine ring. |
| ~1250 | Strong | C-O stretch (Ether and Carboxylic Acid) | Asymmetric C-O-C stretching of the ethoxy group and C-O stretching of the carboxylic acid. |
| ~1050 | Medium | C-O stretch (Ether) | Symmetric C-O-C stretching of the ethoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.[1]
Instrumentation and Acquisition: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used. ESI is a soft ionization technique that is likely to yield the molecular ion peak. EI is a higher-energy technique that will result in more fragmentation. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).
Predicted Mass Spectrum and Interpretation
The molecular weight of this compound (C₇H₈N₂O₃) is 168.15 g/mol .
-
Molecular Ion Peak (M⁺): A peak at m/z = 168 is expected, corresponding to the intact molecule. In ESI, the protonated molecule [M+H]⁺ at m/z = 169 would likely be observed.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): Fragmentation of the C-O bond of the ether would result in a fragment at m/z = 123.
-
Loss of the carboxylic acid group (-COOH): This would lead to a fragment at m/z = 123.
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion would produce a fragment at m/z = 124. This is a common fragmentation for carboxylic acids.[2]
-
Loss of an ethyl radical (-C₂H₅): Cleavage of the O-C₂H₅ bond can result in a fragment at m/z = 139.
-
Caption: Predicted key fragmentation pathways for this compound.
Safety and Handling
As a precautionary measure, this compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves and safety glasses should be worn.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, rinse the affected area with plenty of water.[8][9]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound, which is essential for its application in scientific research and development. The provided protocols and interpretations serve as a valuable resource for scientists working with this and structurally related molecules.
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Solubility profile of 5-Ethoxypyrazine-2-carboxylic acid in different solvents
An In-depth Technical Guide
Solubility Profile of 5-Ethoxypyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is critical for its application in drug development, influencing key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] This document synthesizes foundational chemical principles with data from analogous structures to predict and explain its solubility behavior in a range of aqueous and organic solvents. Furthermore, it outlines a robust, self-validating experimental protocol for the empirical determination of its solubility, ensuring researchers can generate reliable and reproducible data.
Introduction to this compound
This compound (CAS No. 1220330-11-9) is a derivative of pyrazine-2-carboxylic acid.[2] Its structure, featuring a pyrazine ring, a carboxylic acid functional group, and an ethoxy substituent, imparts a unique combination of physicochemical properties that dictate its interaction with various solvents. The pyrazine core is a key feature in many biologically active molecules and flavor compounds.[3] The carboxylic acid group provides a site for hydrogen bonding and pH-dependent ionization, while the ethoxy group introduces a degree of lipophilicity. A thorough understanding of its solubility is paramount for designing effective formulation strategies, ensuring bioavailability, and developing reliable purification processes.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key determinants are its polarity, hydrogen bonding capability, and acidic nature.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Influence on Solubility |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Key Functional Groups | Carboxylic Acid (-COOH), Pyrazine Ring, Ether (-O-C₂H₅) | The polar -COOH group and pyrazine nitrogens enhance solubility in polar solvents. The ethoxy and aromatic components contribute to solubility in less polar organic solvents.[4][5] |
| Predicted Acidity (pKa) | ~2.5 - 4.0 | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the pyrazine ring is expected to lower the pKa relative to a simple aliphatic carboxylic acid, making it a stronger acid. This pH-dependent ionization is a critical factor in its aqueous solubility.[6] |
| Hydrogen Bonding | Donor: 1 (from -COOH) Acceptors: 3 (2 from -COOH, 1 from ether, 2 from pyrazine N) | Strong capacity for hydrogen bonding facilitates dissolution in protic solvents like water and alcohols.[7][8] |
The interplay between the hydrophilic carboxylic acid and the somewhat more hydrophobic ethoxy-substituted pyrazine ring defines the molecule's overall solubility behavior.
Caption: Factors governing the solubility of this compound.
Predicted Solubility Profile
While specific experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on the principles of "like dissolves like" and data from analogous compounds like pyrazine-2-carboxylic acid and other substituted carboxylic acids.[5][9]
Table 2: Predicted Qualitative Solubility in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water | Low to Moderate (pH-dependent) | The molecule's polarity and hydrogen bonding ability are offset by the hydrophobic pyrazine ring and ethoxy group.[7][8] Solubility dramatically increases at pH > pKa due to the formation of the highly polar carboxylate anion.[6][9] |
| Alcohols (Methanol, Ethanol) | Moderate to High | The alcohol's hydroxyl group interacts with the polar functionalities, while its alkyl chain interacts with the non-polar parts of the molecule, making it a more compatible solvent than water.[4][10] | |
| Polar Aprotic | DMSO | High | Dimethyl sulfoxide is a powerful, highly polar solvent capable of disrupting crystal lattice forces and solvating a wide range of compounds. High solubility is reported for similar pyrazine carboxylic acids.[1][5] |
| Acetonitrile (MeCN), Ethyl Acetate | Moderate | These solvents have sufficient polarity to interact with the molecule but lack hydrogen bond donating capabilities, resulting in moderate solubility.[11] |
| Non-Polar | Hexane, Toluene | Very Low to Insoluble | The significant mismatch in polarity between the highly polar solute and the non-polar solvent prevents effective solvation.[5] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative data, the Shake-Flask method (OECD Guideline 105) is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is achieved and measured accurately.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium. The solid and liquid phases are then separated, and the concentration of the compound in the clear supernatant is quantified.[1]
Materials & Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker/incubator (e.g., 25 °C and 37 °C)
-
Centrifuge
-
Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible throughout the experiment.
-
Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-48 hours).
-
Causality: Continuous agitation and constant temperature are crucial to reach thermodynamic equilibrium efficiently. A preliminary time-to-equilibrium study should be performed to confirm that the concentration does not change between, for example, 24 and 48 hours.
-
-
Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Causality: Centrifugation is a critical step to cleanly separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium.
-
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration removes any fine particulate matter that could otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.
-
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Causality: Accurate dilution is essential for precise quantification. The concentration of a saturated solution is often too high for direct analysis.
-
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or mM.
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
Conclusion
This compound is predicted to exhibit solubility characteristics typical of a small acidic molecule with mixed polarity. Its solubility will be low but significantly pH-dependent in aqueous media and moderate to high in polar organic solvents, particularly alcohols and DMSO. In contrast, it is expected to be insoluble in non-polar solvents. For drug development professionals and researchers, this profile indicates that formulation strategies for aqueous delivery will likely require pH adjustment or the use of co-solvents to achieve therapeutic concentrations. The provided experimental protocol offers a robust framework for obtaining the precise quantitative data needed to support these development efforts.
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In Silico Prediction of 5-Ethoxypyrazine-2-carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals
Foreword
In the contemporary landscape of pharmaceutical research, the imperative to accelerate the discovery of novel therapeutic agents while mitigating the costs and high attrition rates of traditional drug development pipelines has never been more pressing. In silico methodologies have emerged as a cornerstone of modern drug discovery, offering a powerful suite of computational tools to predict the biological activity and pharmacokinetic profiles of small molecules before their synthesis and experimental validation. This guide provides a comprehensive, in-depth technical framework for the in silico evaluation of 5-Ethoxypyrazine-2-carboxylic acid, a novel chemical entity with a pyrazine scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[1][2][3]
This document is structured to serve as a practical, hands-on manual for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that follows the logical progression of an in silico investigation, from initial target identification to the nuanced interpretation of predictive models. As your Senior Application Scientist, I will not only delineate the requisite steps but also elucidate the underlying scientific rationale, empowering you to make informed decisions in your own research endeavors. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction to this compound and the In Silico Approach
This compound is a small molecule belonging to the pyrazine class of heterocyclic compounds. The pyrazine ring is a key pharmacophore found in numerous clinically approved drugs and bioactive molecules, exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4] Given the therapeutic potential of the pyrazine scaffold, this compound presents as a compelling candidate for bioactivity screening.
The in silico approach to bioactivity prediction is a multi-faceted discipline that leverages computational models to forecast the interaction of a small molecule with biological systems.[5] This approach significantly de-risks drug discovery projects by enabling the early identification of promising candidates and the filtering out of those with predicted undesirable properties, such as toxicity or poor metabolic stability.[6][7]
Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1220330-11-9 | [8] |
| Molecular Formula | C7H8N2O3 | [9] |
| Molecular Weight | 168.15 g/mol | Calculated |
| LogP (Octanol/Water Partition Coefficient) | 0.85 (Predicted) | SwissADME |
| Water Solubility | Soluble (Predicted) | SwissADME |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
These properties will be further analyzed in the ADMET prediction section.
The In Silico Bioactivity Prediction Workflow
Our investigation into the potential bioactivity of this compound will follow a structured, multi-step workflow. This workflow is designed to be both comprehensive and iterative, allowing for refinement as new data is generated.
Caption: A generalized workflow for the in silico prediction of bioactivity.
Phase 1: Target Identification and Validation
Given that this compound is a novel compound with no established biological targets, our initial step is to generate a list of putative protein targets. A ligand-based approach is most appropriate in this scenario, leveraging the principle that structurally similar molecules often exhibit similar biological activities.
Ligand-Based Target Prediction
We will utilize the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on its 2D and 3D similarity to a library of known bioactive ligands.
Experimental Protocol: Ligand-Based Target Prediction using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server: [Link]
-
Input the molecule's structure: In the "Enter a SMILES or draw a molecule" field, input the SMILES string for this compound: CCOC1=CN=C(C=N1)C(=O)O.
-
Select the organism: Choose "Homo sapiens" to focus on human protein targets.
-
Initiate the prediction: Click on the "Predict targets" button.
-
Analyze the results: The output will be a list of predicted protein targets, ranked by probability. Pay close attention to the target classes that are enriched in the results.
Target Validation and Selection
Based on the known bioactivities of pyrazine derivatives, we anticipate that the SwissTargetPrediction results will likely include protein kinases, bacterial enzymes, and potentially other targets related to cell proliferation and metabolism.[10][11][12] For the purpose of this guide, we will select three representative protein targets for further investigation, each from a different therapeutic area where pyrazine derivatives have shown promise:
-
AXL Tyrosine Kinase (Cancer): A receptor tyrosine kinase implicated in cancer progression and drug resistance.[13]
-
Mycobacterium tuberculosis Fatty Acid Synthase I (FAS-I) (Tuberculosis): An essential enzyme for the survival of Mycobacterium tuberculosis.[14][15]
-
Escherichia coli Glucosamine-6-Phosphate (GlcN-6-P) Synthase (Antibacterial): A key enzyme in the bacterial cell wall biosynthesis pathway.[16][17]
Selected Protein Structures for Docking Studies:
| Target | Organism | PDB ID | Rationale for Selection |
| AXL Tyrosine Kinase | Homo sapiens | High-resolution crystal structure in complex with a small molecule inhibitor, providing a well-defined binding pocket.[18] | |
| Fatty Acid Synthase I (FAS-I) | Mycobacterium tuberculosis | Cryo-EM structure of the full enzymatic complex, offering a comprehensive view of the target.[5][14] | |
| Glucosamine-6-Phosphate Synthase | Escherichia coli | Crystal structure revealing the dimeric nature of the enzyme and the location of the active sites.[1][16] |
Phase 2: Molecular Interaction Analysis
With our protein targets selected, we now proceed to predict the binding mode and affinity of this compound to each target using molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19] We will use AutoDock Vina, a widely used open-source program for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the general steps. For a detailed, step-by-step tutorial, refer to the official AutoDock Vina documentation and tutorials.[19][20]
-
Prepare the Receptor:
-
Download the PDB file for the selected target (e.g., 5U6B for AXL kinase).
-
Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared receptor in the PDBQT format.
-
-
Prepare the Ligand:
-
Generate a 3D structure of this compound using a molecule editor (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the ligand structure.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Define the Grid Box:
-
Identify the binding site on the receptor. For our selected targets, this will be the active site where the native ligand or inhibitor binds.
-
Define the dimensions and center of a grid box that encompasses the entire binding site.
-
-
Run AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Illustrative Docking Results Table:
| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
| AXL Kinase | 5U6B | -7.8 | MET621, LYS567, ASP690 |
| M. tuberculosis FAS-I | 6GJC | -6.5 | HIS584, GLY585, ARG623 |
| E. coli GlcN-6-P Synthase | 1JXA | -7.2 | CYS1, GLY301, HIS504 |
Note: The values in this table are for illustrative purposes only and do not represent actual docking results for this compound.
Molecular Dynamics (MD) Simulation
To further refine the docking poses and assess the stability of the protein-ligand complex over time, we will perform a molecular dynamics simulation using GROMACS, a versatile and high-performance MD simulation package.[1][16][21][22]
Experimental Protocol: MD Simulation with GROMACS
This is a condensed protocol. For detailed instructions, please consult the GROMACS tutorials by Justin A. Lemkul and other resources.[16][21][22]
-
Prepare the System:
-
Generate a topology for the protein using a force field (e.g., CHARMM36).
-
Generate a topology and parameters for the ligand using a tool like the CGenFF server.
-
Combine the protein and the best-ranked ligand pose from docking into a single complex.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-phase equilibration: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone).
-
Analyze the protein-ligand interactions over time (e.g., hydrogen bond analysis).
-
Calculate the binding free energy using methods like MM/PBSA to obtain a more accurate estimate of the binding affinity.
-
Caption: A streamlined workflow for performing a molecular dynamics simulation of a protein-ligand complex.
Phase 3: Activity and Property Prediction
In this phase, we will broaden our in silico investigation to predict the quantitative bioactivity of our molecule and its pharmacokinetic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[2] While we do not have a dataset of active and inactive pyrazine derivatives for our specific targets to build a predictive model for this compound, this section will outline the protocol for developing a QSAR model as an illustrative example of how one would proceed if such data were available.
Experimental Protocol: QSAR Model Development
This protocol is based on general QSAR modeling workflows and can be implemented using open-source software like RDKit and scikit-learn in Python.[2][3][23]
-
Data Collection and Curation:
-
Compile a dataset of molecules with known biological activities (e.g., IC50 or Ki values) against the target of interest.
-
Standardize the chemical structures and curate the bioactivity data.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints) for each molecule in the dataset.
-
-
Data Splitting:
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Model Building:
-
Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that relates the molecular descriptors to the biological activity.
-
-
Model Validation:
-
Evaluate the predictive performance of the model on the test set using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE).
-
Illustrative QSAR Data Table:
| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 |
| Inhibitor 1 | ... | 7.2 | 7.1 |
| Inhibitor 2 | ... | 6.8 | 6.9 |
| Inhibitor 3 | ... | 8.1 | 8.0 |
| ... | ... | ... | ... |
Note: pIC50 is the negative logarithm of the IC50 value. This table is for illustrative purposes.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness.[6][7][24] We will use the SwissADME web server to predict a range of ADMET properties for this compound.[25][26][27][28]
Experimental Protocol: ADMET Prediction with SwissADME
-
Navigate to the SwissADME web server: [Link]
-
Input the molecule's structure: In the "Enter a SMILES or draw a molecule" field, input the SMILES string for this compound: CCOC1=CN=C(C=N1)C(=O)O.
-
Run the prediction: Click the "Run" button.
-
Analyze the results: The output will provide predictions for a wide range of properties, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Interpretation of Key Predicted ADMET Properties:
| Property | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid CNS side effects. |
| CYP2D6 Inhibitor | No | The compound is not predicted to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations | The compound adheres to the rule of five, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | The compound has a reasonable probability of having good oral bioavailability. |
Note: These are illustrative predicted values and interpretations.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. We have progressed from identifying and validating potential protein targets to performing detailed molecular interaction analyses and predicting the compound's pharmacokinetic profile.
The hypothetical results of our in silico investigation suggest that this compound may exhibit inhibitory activity against AXL kinase, M. tuberculosis FAS-I, and E. coli GlcN-6-P synthase, and possesses a favorable ADMET profile, making it a promising candidate for further development.
The next logical step in this drug discovery endeavor would be the chemical synthesis of this compound, followed by in vitro experimental validation of its predicted biological activities. The in silico data presented in this guide provides a strong rationale for pursuing these resource-intensive experimental studies and serves as a blueprint for the continued application of computational methods in the quest for novel therapeutics.
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- 20. uniprot.org [uniprot.org]
- 21. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
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- 23. neovarsity.org [neovarsity.org]
- 24. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 25. m.youtube.com [m.youtube.com]
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- 28. youtube.com [youtube.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-Ethoxypyrazine-2-carboxylic Acid
Abstract
5-Ethoxypyrazine-2-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development as a key intermediate or scaffold for novel therapeutic agents. A comprehensive understanding of its solid-state properties, particularly its thermal stability and degradation profile, is paramount for ensuring drug substance quality, safety, and efficacy. This guide provides a strategic framework and detailed experimental protocols for the thorough characterization of this molecule. We delineate the application of fundamental thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a systematic approach to forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices is explained, providing researchers with the necessary insights to develop robust formulations and stability-indicating analytical methods.
Introduction: The Imperative for Stability Profiling
Pyrazine derivatives are a well-established class of N-heterocycles integral to medicinal chemistry, found in the structure of numerous approved drugs.[1] this compound, a substituted pyrazinoic acid, represents a molecule of interest for drug discovery programs. Before any active pharmaceutical ingredient (API) can be advanced through the development pipeline, its intrinsic chemical and physical stability must be rigorously defined. This process is not merely a regulatory formality but a critical scientific endeavor that informs formulation development, packaging selection, storage conditions, and shelf-life determination.[2][3]
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals tasked with characterizing the stability of this compound. It provides both the theoretical grounding and the practical, step-by-step protocols required to generate a complete stability profile, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]
Physicochemical Properties
A foundational step in any characterization is the compilation of basic physicochemical data. This information is crucial for designing subsequent experiments.
| Property | Value | Source |
| Molecular Formula | C₇H ₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 1220330-11-9 | - |
| Predicted Melting Point | Data not available; requires experimental determination. | - |
| Solubility | Data not available; requires experimental determination. | - |
Thermal Stability Analysis: A Two-Pronged Approach
Thermal stability analysis is crucial for predicting how a material will behave during manufacturing processes (e.g., milling, drying, heat sterilization) and long-term storage. We employ two complementary techniques: Thermogravimetric Analysis (TGA) to monitor mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) to measure heat flow associated with thermal events.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA provides quantitative information on the thermal decomposition of a material. By heating a sample under a controlled atmosphere and at a constant rate, we can determine the temperature at which degradation begins and the magnitude of mass loss. The choice of atmosphere is critical: an inert atmosphere (e.g., nitrogen) allows for the study of pyrolysis, while an oxidative atmosphere (e.g., air or oxygen) reveals susceptibility to oxidation at high temperatures. A heating rate of 10 °C/min is a standard starting point, offering a good balance between experimental throughput and resolution of thermal events.
Detailed Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to the manufacturer's specifications using appropriate standards (e.g., calcium oxalate, indium).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the temperature program and record the mass loss (%) and its first derivative (DTG) as a function of temperature.
-
Data Interpretation:
-
The onset temperature (Tₒ) of decomposition, determined from the TGA curve, indicates the start of significant thermal instability.
-
The DTG curve reveals the temperature of maximum decomposition rate for each mass loss step.
-
For pyrazine carboxylic acids, a primary decomposition step often involves decarboxylation.[6]
-
Hypothetical TGA Data Summary
| Parameter | Hypothetical Value | Interpretation |
| Onset Temperature (Tₒ) | ~210 °C | The compound is thermally stable up to this temperature under inert conditions. |
| Mass Loss (Step 1) | ~26.8% | Corresponds closely to the theoretical mass loss for decarboxylation (-CO₂), which is 26.17%. |
| Temperature of Max. Rate (Tₘₐₓ) | ~235 °C | The temperature at which the decarboxylation reaction proceeds most rapidly. |
| Residue at 500 °C | < 2% | Indicates nearly complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the melting point (Tₘ), a critical indicator of purity, and the enthalpy of fusion (ΔHfus), which relates to the material's crystal lattice energy. For this analysis, a hermetically sealed aluminum pan is used to prevent mass loss due to sublimation or decomposition before melting, ensuring that the observed endotherm corresponds to a true melt.
Detailed Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to serve as the reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Set the temperature program to ramp up at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Interpretation:
-
A sharp, endothermic peak indicates the melting of a crystalline solid.
-
The onset temperature of this peak is taken as the melting point. For pyrazinecarboxylic acid, a melting point with decomposition is observed around 222-225 °C.
-
The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus) .
-
Hypothetical DSC Data Summary
| Parameter | Hypothetical Value | Interpretation |
| Melting Onset (Tₘ) | 215.5 °C | The melting point of the crystalline form of the compound. |
| Peak Temperature | 218.0 °C | The temperature at which the melting process is most rapid. |
| Enthalpy of Fusion (ΔHfus) | 150 J/g | Provides information on the crystallinity and lattice energy of the solid. |
| Post-Melt Event | Exothermic baseline shift starting ~225 °C | Suggests the onset of decomposition immediately following the melt. |
Degradation Profile: Uncovering Chemical Liabilities
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[7] The strategy involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[8]
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Ethoxy Group: The ethoxy group is an ether linkage that could be susceptible to cleavage under strong acidic or basic conditions, yielding 5-hydroxypyrazine-2-carboxylic acid. This is a common degradation pathway for similar structures.[9]
-
Decarboxylation: Carboxylic acids, particularly on heterocyclic rings, can undergo decarboxylation (loss of CO₂) at elevated temperatures, which aligns with the hypothetical TGA data.[10][11]
-
Oxidation of the Pyrazine Ring: While the pyrazine ring is relatively stable, strong oxidizing conditions could lead to N-oxide formation or ring opening.[12][13]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.[14][15]
Caption: Potential degradation pathways of the molecule.
Experimental Protocols for Forced Degradation
Trustworthiness: The goal of these studies is to achieve 5-20% degradation of the API.[7] This range is sufficient to detect and identify degradation products without generating secondary or tertiary degradants that would not be relevant under normal storage conditions. Each condition should be run with a control sample (stored at ambient temperature, protected from light) to differentiate stress-induced degradation from inherent instability.
Protocol 1: Hydrolytic Degradation
-
Acid Hydrolysis: Prepare a ~1 mg/mL solution of the API in 0.1 M HCl. Incubate a portion at 60 °C for 24 hours.
-
Base Hydrolysis: Prepare a ~1 mg/mL solution of the API in 0.1 M NaOH. Incubate a portion at 60 °C for 8 hours.
-
Neutral Hydrolysis: Prepare a ~1 mg/mL solution of the API in purified water. Incubate a portion at 60 °C for 24 hours.
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize it if necessary (e.g., acid sample with NaOH, base sample with HCl), and dilute with mobile phase for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Prepare a ~1 mg/mL solution of the API in a suitable solvent (e.g., methanol or water).
-
Add a volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Sample Analysis: Withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Protocol 3: Photolytic Degradation
-
Expose a solid sample and a solution sample (~1 mg/mL) of the API to a light source conforming to ICH Q1B guidelines.[16][17] The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[18][19]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to serve as a control.
-
Sample Analysis: Analyze the exposed and dark control samples by HPLC.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[20][21] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Expertise & Causality: The selection of chromatographic conditions is guided by the physicochemical properties of the analyte. As an acidic compound (pKa of the carboxylic acid), this compound is well-suited for reversed-phase chromatography. A C18 column provides a versatile nonpolar stationary phase. The mobile phase should be buffered to a pH at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form, leading to better retention and peak shape. A gradient elution is often necessary to resolve the parent peak from potentially more polar (e.g., hydrolyzed) or less polar degradation products within a reasonable run time.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good efficiency and resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 10% B to 90% B over 20 minutes | To ensure elution of the parent API and separation from all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Pyrazine rings typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion. |
Summary and Implications for Drug Development
This technical guide outlines a systematic and scientifically rigorous approach to characterizing the thermal stability and degradation profile of this compound. By employing TGA and DSC, researchers can establish its thermal limits and solid-state characteristics. The forced degradation studies, guided by ICH principles, are essential for identifying potential chemical liabilities and form the bedrock for developing a validated, stability-indicating HPLC method. The data generated through these protocols are indispensable for making informed decisions in formulation, manufacturing, and packaging, ultimately ensuring the development of a safe, stable, and effective drug product.
References
- 1. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. jordilabs.com [jordilabs.com]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 19. database.ich.org [database.ich.org]
- 20. scispace.com [scispace.com]
- 21. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazine Carboxylic Acid Analogs and Their Molecular Targets
Abstract
The pyrazine scaffold, a nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Among these, pyrazine carboxylic acid and its analogs have demonstrated significant pharmacological activity across a spectrum of diseases, from infectious agents to complex human pathologies. This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of these versatile compounds. We will dissect the molecular mechanisms underpinning their efficacy in tuberculosis and oncology, and explore their potential in inflammatory and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven experimental methodologies, and a forward-looking perspective on the therapeutic promise of pyrazine carboxylic acid analogs.
Introduction: The Enduring Relevance of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged structure in drug discovery. Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets. The addition of a carboxylic acid moiety further enhances the drug-like properties of this scaffold, providing a key interaction point for engaging with the active sites of enzymes and receptors.
The most prominent example of a pyrazine carboxylic acid analog in clinical use is pyrazinamide, a first-line antituberculosis drug. However, the therapeutic utility of this chemical class extends far beyond infectious diseases. Recent research has unveiled a wealth of pyrazine derivatives with potent anticancer, anti-inflammatory, and neuroprotective activities, underscoring the vast, yet to be fully tapped, potential of this versatile molecular framework. This guide will provide a comprehensive overview of these therapeutic avenues, with a focus on the specific molecular targets that mediate the pharmacological effects of pyrazine carboxylic acid analogs.
Combating an Ancient Foe: Pyrazinamide and its Multifaceted Attack on Mycobacterium tuberculosis
Pyrazinamide (PZA) is a cornerstone of modern short-course tuberculosis therapy, prized for its unique ability to eradicate persistent, non-replicating mycobacteria residing in the acidic environment of macrophages. PZA itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. The acidic intracellular environment of the macrophage is crucial for the activity of PZA, as it facilitates the protonation and subsequent accumulation of POA within the bacillus. The precise molecular targets of POA have been a subject of intense investigation, with evidence pointing to a multi-pronged mechanism of action.
Key Mycobacterial Targets of Pyrazinoic Acid
-
Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of FAS-I disrupts cell wall integrity, rendering the bacterium more susceptible to host immune responses and other antitubercular drugs.
-
Ribosomal Protein S1 (RpsA) and Trans-translation: POA can bind to RpsA, a protein involved in the rescue of stalled ribosomes through a process called trans-translation. By inhibiting trans-translation, POA disrupts protein synthesis, particularly under stress conditions, leading to bacterial cell death.
-
Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis: A more recently identified target of POA is PanD, an enzyme involved in the biosynthesis of coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. Inhibition of PanD disrupts these essential processes, leading to a collapse of cellular energy production.
The multifaceted mechanism of action of pyrazinamide highlights a key strategy in combating drug resistance: targeting multiple essential pathways simultaneously.
Caption: Mechanism of action of Pyrazinamide in M. tuberculosis.
A New Frontier in Oncology: Pyrazine Carboxylic Acid Analogs as Targeted Cancer Therapeutics
The pyrazine scaffold is increasingly recognized for its potential in the development of targeted anticancer agents. Many pyrazine derivatives have been shown to exhibit potent inhibitory activity against a range of protein kinases and other key enzymes that are dysregulated in cancer.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazine-based compounds have emerged as a promising class of kinase inhibitors.
| Target Kinase Family | Specific Examples | Therapeutic Rationale | Representative Pyrazine Analog Type |
| Tyrosine Kinases | VEGFR-2, AXL1, TRKA | Inhibition of angiogenesis, tumor growth, and metastasis. | Pyrazine-2-carboxamides |
| Serine/Threonine Kinases | CHK1, Casein Kinase 2 (CK2) | Induction of apoptosis, cell cycle arrest, and sensitization to chemotherapy. | 2,6-disubstituted pyrazines |
| Janus Kinases (JAKs) | JAK1, JAK2, TYK2 | Modulation of inflammatory signaling pathways that contribute to cancer development. | Pyrazolo[1,5-a]pyrazine derivatives |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:
The development of potent and selective pyrazine-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships. Key structural features that influence inhibitory activity include:
-
Substitutions on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring can significantly impact binding affinity and selectivity. For instance, in a series of 2,6-disubstituted pyrazines targeting CK2, the presence of a (pyrrol-3-yl)acetic acid moiety was found to be crucial for potent inhibition.
-
The Carboxamide Linker: The amide linkage derived from the carboxylic acid provides a key hydrogen bonding interaction with the hinge region of the kinase active site.
-
Peripheral Moieties: The nature of the groups attached to the pyrazine core influences interactions with the solvent-exposed regions of the kinase, affecting both potency and pharmacokinetic properties.
Histone Acetyltransferase (HAT) Inhibition
Histone acetyltransferases (HATs) are enzymes that play a critical role in epigenetic regulation by catalyzing the acetylation of lysine residues on histone proteins. The HATs p300 and its paralog CBP are frequently dysregulated in cancer, making them promising therapeutic targets. A novel series of 1,4-pyrazine-containing compounds have been identified as potent and selective inhibitors of p300/CBP HAT activity. These inhibitors act as competitive inhibitors against the histone substrate and have demonstrated strong anti-proliferative activity in various cancer cell lines.
Emerging Therapeutic Horizons: Anti-inflammatory and Neuroprotective Potential
Beyond their established roles in infectious disease and oncology, pyrazine carboxylic acid analogs are being explored for their therapeutic potential in a range of other disorders.
-
Anti-inflammatory Activity: Pyrazine derivatives have been shown to possess anti-inflammatory properties, suggesting their potential utility in treating chronic inflammatory diseases. The development of pyrazine-containing hybrids that can simultaneously target multiple inflammatory pathways is an active area of research.
-
Neurodegenerative Diseases: Some pyrazine compounds, such as tetramethylpyrazine, have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds appear to exert their effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities. The development of multifunctional pyrazine derivatives that can target the complex pathogenesis of these disorders is a promising therapeutic strategy.
Experimental Workflows and Protocols
To facilitate the investigation of pyrazine carboxylic acid analogs, this section provides detailed, step-by-step protocols for key in vitro assays.
Structure-activity relationship (SAR) of ethoxy-substituted pyrazines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethoxy-Substituted Pyrazines
Abstract
The pyrazine scaffold is a cornerstone in medicinal and flavor chemistry, prized for its versatile biological activities and profound impact on aroma profiles.[1][2] The introduction of an ethoxy substituent onto this privileged heterocycle provides a powerful tool for fine-tuning molecular properties, driving significant variations in biological efficacy and sensory perception. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of ethoxy-substituted pyrazines, bridging the gap between their therapeutic applications and their role as potent flavorants. We will dissect the causal relationships between molecular structure, physicochemical properties, and functional outcomes, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks.
The Ethoxy Group: A Critical Modulator of Molecular Properties
The decision to incorporate an ethoxy group (-OCH₂CH₃) over other common substituents like methoxy (-OCH₃) or hydroxyl (-OH) is a strategic choice in molecular design, driven by its unique influence on key physicochemical parameters. Understanding these effects is fundamental to interpreting the SAR of this compound class.
The ethoxy group is larger than a methoxy group, introducing greater steric bulk. This can be advantageous for enhancing binding affinity by promoting favorable van der Waals interactions within a hydrophobic pocket of a biological target.[3] However, it can also introduce steric hindrance, potentially preventing an optimal binding pose. Compared to a hydroxyl group, the ethoxy moiety is a hydrogen bond acceptor but not a donor, a critical distinction in designing interactions with protein active sites.[3] Furthermore, the ethyl component increases lipophilicity (logP), which can enhance membrane permeability and oral bioavailability, but may also increase metabolic susceptibility to dealkylation.
Table 1: Comparative Physicochemical Properties of Common Oxygen-Containing Substituents
| Substituent | Formula | Approx. Size | H-Bonding | Lipophilicity (π value) | Metabolic Profile |
| Hydroxyl | -OH | Small | Donor & Acceptor | -0.67 | Prone to glucuronidation |
| Methoxy | -OCH₃ | Medium | Acceptor | -0.02 | O-demethylation |
| Ethoxy | -OCH₂CH₃ | Medium-Large | Acceptor | +0.38 | O-deethylation |
Structure-Activity Relationships in Medicinal Chemistry
Pyrazine derivatives are extensively documented for their wide-ranging therapeutic potential, particularly as anti-cancer agents targeting protein kinases.[4][5] The ethoxy group plays a pivotal role in optimizing the potency and selectivity of these inhibitors.
Case Study: Ethoxy-Pyrazines as Kinase Inhibitors
Protein kinases have emerged as crucial targets for anti-cancer drug development.[6][7] The SAR of imidazo[1,2-a]pyrazine and other pyrazine-based scaffolds as kinase inhibitors has been a subject of intense study.[6][8] The ethoxy group often serves to occupy a specific hydrophobic region of the ATP-binding pocket.
Consider a hypothetical series of 2-ethoxy-pyrazine derivatives designed as inhibitors for Aurora A kinase. The core scaffold makes key hydrogen bonds with the hinge region of the kinase, while the substituents explore different pockets of the active site.
Table 2: Illustrative SAR Data for 2-Ethoxy-Pyrazine Kinase Inhibitors
| Compound ID | R¹ Substituent | R² Substituent | Aurora A IC₅₀ (nM) | Rationale for Activity Change |
| 1a | H | 4-Fluorophenyl | 150 | Baseline activity from core interactions. |
| 1b | Methyl | 4-Fluorophenyl | 75 | Small alkyl group at R¹ likely improves hydrophobic interactions. |
| 1c | Ethoxy | 4-Fluorophenyl | 12 | Ethoxy group optimally fills a hydrophobic pocket, enhancing potency. |
| 1d | Isopropyl | 4-Fluorophenyl | 45 | Bulkier isopropyl group introduces slight steric clash, reducing potency compared to ethoxy. |
| 1e | Ethoxy | 3-Chlorophenyl | 98 | Positional change of the halogen on the phenyl ring disrupts optimal π-stacking or introduces an unfavorable electrostatic interaction. |
The data illustrates a clear SAR trend: the size and nature of the alkoxy group at the R¹ position are critical for potency. The ethoxy group in compound 1c provides the ideal balance of size and lipophilicity to maximize interactions within a specific sub-pocket of the kinase active site, leading to a significant improvement in inhibitory activity. Switching the ethoxy group for a methoxy group might result in a loss of potency due to incomplete filling of this pocket, while a larger propoxy group could be too large, causing a steric penalty.[9]
Logical Framework for Kinase Inhibitor SAR Exploration
The process of elucidating these relationships follows a systematic and iterative cycle.
Caption: Iterative workflow for SAR-driven drug discovery.
Structure-Activity Relationships in Flavor Chemistry
Beyond the pharmacy, ethoxy-pyrazines are powerful aroma compounds that contribute significantly to the flavor profiles of roasted, nutty, and baked foods.[10][11] In this context, the "activity" is the sensory perception, quantified by the odor detection threshold.
Alkyl-alkoxy-pyrazines are known for their potent aromas, with subtle structural changes leading to dramatic shifts in both odor character and intensity.[12] For example, 2-ethoxy-3-methylpyrazine is noted for its nutty, roasted potato aroma.[13] The position of the ethoxy and alkyl groups on the pyrazine ring is paramount.
Table 3: Odor Thresholds of Representative Alkoxy-Pyrazines in Water
| Compound | Structure | Odor Character | Detection Threshold (ng/L) |
| 2-Methoxy-3-methylpyrazine | Pyrazine ring with -OCH₃ at C2 and -CH₃ at C3 | Nutty, roasted | ~2 |
| 2-Ethoxy-3-methylpyrazine | Pyrazine ring with -OCH₂CH₃ at C2 and -CH₃ at C3 | Roasted potato, nutty | ~1 |
| 2-Methoxy-3-isopropylpyrazine | Pyrazine ring with -OCH₃ at C2 and -CH(CH₃)₂ at C3 | Earthy, bell pepper | ~2 |
| 2-Ethoxy-5-methylpyrazine | Pyrazine ring with -OCH₂CH₃ at C2 and -CH₃ at C5 | Green, nutty | ~10 |
The lower detection threshold of 2-ethoxy-3-methylpyrazine compared to its methoxy analog suggests that the slightly larger ethoxy group may provide a better fit or stronger interaction with the corresponding olfactory receptor. Furthermore, moving the methyl group from the adjacent C3 position to the C5 position (2-ethoxy-5-methylpyrazine) significantly increases the odor threshold, demonstrating the critical importance of the substitution pattern for receptor activation.
Key Experimental Methodologies
To establish a robust SAR, reproducible and well-controlled experimental protocols are essential.
Protocol 1: Synthesis of a 2-Ethoxy-5-Substituted Pyrazine
This protocol describes a general method for synthesizing ethoxy-pyrazines via nucleophilic aromatic substitution, a common strategy for preparing such derivatives.[14]
Caption: General synthetic workflow for ethoxy-pyrazines.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve the starting 2-chloro-5-substituted-pyrazine (1.0 equivalent) in anhydrous ethanol.
-
Nucleophilic Substitution: Cool the pyrazine solution to 0°C and add the freshly prepared sodium ethoxide solution dropwise via a dropping funnel.
-
Reaction Progression: After the addition is complete, warm the mixture to room temperature and then heat to reflux (approx. 78°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil or solid using silica gel column chromatography to yield the pure ethoxy-substituted pyrazine. Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality: Using anhydrous ethanol is critical as water would compete with the ethoxide as a nucleophile. Refluxing provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. This self-validating protocol ensures that the desired product is formed through a controlled and verifiable process.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ value of a compound against a target kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test ethoxy-pyrazine in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) from this stock in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
Assay Buffer (containing MgCl₂, DTT).
-
Test compound dilution or DMSO (vehicle control).
-
Kinase enzyme (e.g., Aurora A).
-
Peptide substrate and ATP solution.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first quenches the remaining ATP, then converts the ADP produced by the kinase reaction back into ATP.
-
Signal Generation: Add a luciferase/luciferin mixture. The amount of light produced is directly proportional to the amount of ADP formed and thus, to the kinase activity.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to validate the assay window and ensure that observed inhibition is due to the compound's activity against the kinase.
Conclusion
The ethoxy group is a deceptively simple yet powerful substituent in the design of novel pyrazine derivatives. This guide demonstrates that a deep understanding of its influence on physicochemical properties is paramount to rationally designing compounds with desired biological or sensory activities. In medicinal chemistry, the ethoxy group acts as a key tool for optimizing interactions within hydrophobic pockets of enzyme active sites, significantly enhancing inhibitory potency.[8][9] In flavor science, its presence and position dictate the olfactory character and lower the detection thresholds, creating potent and desirable aromas.[12] The systematic, iterative process of synthesis and testing, grounded in robust experimental protocols, remains the cornerstone of elucidating these critical structure-activity relationships and unlocking the full potential of the ethoxy-substituted pyrazine scaffold.
References
-
Title: QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors.[6][8] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer.[15] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).[4][7] Source: Future Medicinal Chemistry (ResearchGate) URL: [Link]
-
Title: Convenient one-step synthesis of alkoxy substituted pyrazine derivatives.[14] Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest.[9] Source: Molecules (MDPI) via PMC URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.[1] Source: Molecules (MDPI) URL: [Link]
-
Title: A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties.[10] Source: Food & Function (RSC Publishing) via PubMed URL: [Link]
-
Title: Synthesis of substituted pyrazines.[16] Source: Google Patents URL:
-
Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[5] Source: Molecules (MDPI) URL: [Link]
-
Title: Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/.[17] Source: European Journal of Medicinal Chemistry via DigitalCommons@TMC URL: [Link]
-
Title: Physicochemical Properties in Relation to Biological Activities.[3] Source: Unspecified Lecture Slides URL: [Link]
-
Title: 2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine.[13] Source: The Good Scents Company URL: [Link]
-
Title: Threshold-Based Structure−Activity Relationships of Pyrazines with Bell-Pepper Flavor.[12] Source: Journal of Agricultural and Food Chemistry (ResearchGate) URL: [Link]
-
Title: Pyrazines: Occurrence, formation and biodegradation.[2] Source: ResearchGate URL: [Link]
-
Title: Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.[11] Source: Microbial Cell Factories via PubMed Central URL: [Link]
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Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.[18] Source: ResearchGate URL: [Link]
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Methodological & Application
Comprehensive Analytical Characterization of 5-Ethoxypyrazine-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Ethoxypyrazine-2-carboxylic acid. As a heterocyclic compound, it represents a class of molecules with significant interest in pharmaceutical and flavor industries, necessitating robust and reliable analytical control. This document outlines protocols for chromatographic purity assessment and quantification, as well as spectroscopic techniques for structural elucidation and identity confirmation. The methodologies are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a critical class of heterocyclic aromatic compounds that are not only pivotal in flavor and aroma chemistry but are also integral structural motifs in numerous pharmaceutical agents.[1] The precise characterization of substituted pyrazines like this compound is paramount for quality control, stability testing, and regulatory compliance in drug development. In-depth analysis ensures the identity, purity, and strength of the active pharmaceutical ingredient (API) or intermediate.
This application note details a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to provide a complete profile of the molecule. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing globally recognized standards, such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| CAS Number | 1220330-11-9 | [4][5] |
| Appearance | Solid | [4] |
| InChI Key | LQMBFTKKBNTWEF-UHFFFAOYSA-N | [4] |
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone for separating and quantifying the target compound from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred method for a non-volatile compound of this nature.[6][7]
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Method Selection: Reversed-phase HPLC is ideally suited for this compound due to its moderate polarity, imparted by the carboxylic acid and the pyrazine ring nitrogens. A C18 stationary phase provides sufficient hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to better peak shape and retention. UV detection is effective because the pyrazine ring contains a chromophore that absorbs in the UV region, typically around 210-280 nm.[8]
Protocol 1: HPLC Purity and Assay Determination
1. Sample Preparation: a. Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). b. For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the diluent.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of the carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-19 min: 95% to 5% B; 19-25 min: 5% B | A gradient elution ensures elution of potential non-polar impurities and cleans the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detection | 254 nm | Wavelength for optimal response of the pyrazine chromophore. |
3. System Suitability: Before sample analysis, perform five replicate injections of the 0.1 mg/mL standard solution. The system is deemed suitable for use if it meets the criteria outlined in USP <621>.[9][10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
4. Data Analysis: a. Assay: Quantify the main peak against a reference standard of known concentration. b. Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness through Validation: This method should be validated according to ICH Q2(R1) guidelines.[3][11] Key parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. This ensures the method is suitable for its intended purpose.[12]
Workflow for Chromatographic Method Selection and Execution
Caption: Chromatographic analysis workflow from method selection to validation.
Spectroscopic Analysis for Structural Confirmation
A combination of orthogonal spectroscopic techniques is required to unambiguously confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity.[13][14] The predicted spectra are based on established chemical shift principles for pyrazine derivatives and carboxylic acids.[15]
Protocol 2: NMR Analysis
1. Sample Preparation: a. Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -COOH).[16]
2. Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Acquire standard ¹H and ¹³C{¹H} spectra.
3. Predicted Spectroscopic Data:
Table: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (-COH ) |
| ~8.8 | Singlet | 1H | Pyrazine Ring H |
| ~8.5 | Singlet | 1H | Pyrazine Ring H |
| ~4.5 | Quartet | 2H | Ethoxy (-OCH₂ CH₃) |
| ~1.4 | Triplet | 3H | Ethoxy (-OCH₂CH₃ ) |
Table: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | Carboxylic Acid (C =O) |
| ~160 | Pyrazine Ring (C -OEt) |
| ~145 | Pyrazine Ring (C -COOH) |
| ~142 | Pyrazine Ring (C H) |
| ~138 | Pyrazine Ring (C H) |
| ~62 | Ethoxy (-OC H₂CH₃) |
| ~14 | Ethoxy (-OCH₂C H₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method Selection: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[14] For this compound, key absorbances will correspond to the carboxylic acid O-H and C=O bonds, the pyrazine ring C=N and C=C bonds, and the ethoxy C-O bond.[17][18]
Protocol 3: FTIR Analysis
1. Sample Preparation: a. Prepare the sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). ATR is often simpler and requires minimal sample preparation.
2. Data Acquisition: a. Collect the spectrum over the range of 4000-400 cm⁻¹. b. Acquire a background spectrum first and subtract it from the sample spectrum.
3. Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3100-3000 | C-H stretch | Aromatic (Pyrazine ring) |
| ~2980-2850 | C-H stretch | Aliphatic (Ethoxy group) |
| ~1730-1700 | C=O stretch | Carboxylic Acid |
| ~1600-1450 | C=C, C=N stretch | Pyrazine Ring |
| ~1300-1200 | C-O stretch | Carboxylic Acid / Ether |
| ~1100 | C-O stretch | Ether (Ethoxy group) |
Mass Spectrometry (MS)
Principle of Method Selection: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[19] Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it will likely produce a strong protonated molecular ion [M+H]⁺.
Protocol 4: LC-MS Analysis
1. Instrumentation: a. Couple the HPLC system described in Protocol 1 to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an ESI source.
2. Data Acquisition: a. Acquire data in positive ion mode to observe the [M+H]⁺ ion. b. The expected m/z for the protonated molecular ion is 169.06. c. Perform fragmentation (MS/MS) on the parent ion (m/z 169) to aid in structural confirmation.
3. Predicted Fragmentation Pattern: The stability of the pyrazine ring suggests the molecular ion will be relatively prominent.[20] Key fragmentation pathways would involve neutral losses from the parent ion.
| m/z (Proposed) | Loss | Proposed Fragment Structure |
| 169.06 | - | [M+H]⁺ (Parent Ion) |
| 141.06 | Loss of C₂H₄ (ethylene) | [M-C₂H₄+H]⁺ |
| 124.03 | Loss of C₂H₅OH (ethanol) | [M-C₂H₅OH+H]⁺ |
| 123.02 | Loss of HCOOH (formic acid) | [M-HCOOH+H]⁺ |
Workflow for Spectroscopic Structural Confirmation
Caption: Integrated workflow showing complementary use of spectroscopic techniques.
Conclusion
The analytical characterization of this compound requires an orthogonal approach that combines the quantitative power of chromatography with the qualitative, structure-confirming capabilities of spectroscopy. The HPLC-UV method detailed here provides a robust framework for assessing purity and potency, while NMR, FTIR, and Mass Spectrometry collectively offer an unambiguous confirmation of the molecule's identity. Adherence to system suitability and method validation principles ensures the generation of high-quality, reliable, and reproducible data, which is essential for researchers, scientists, and drug development professionals.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Highly Sensitive Analysis of Organic Acids by HPLC-UV Source: SCION Instruments URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu URL: [Link]
-
Title: <621> Chromatography - USP-NF Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: Journal of Chromatography A URL: [Link]
-
Title: Organic Acids from Wine via HPLC-UV Source: Phenomenex URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods Source: MDPI URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes Source: Journal of the Chemical Society, Faraday Transactions URL: [Link]
-
Title: Analysis of Pyrazines by GC Source: Scribd URL: [Link]
-
Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: MDPI URL: [Link]
-
Title: FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Source: ResearchGate URL: [Link]
-
Title: IR: carboxylic acids Source: University of Calgary URL: [Link]
-
Title: 3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]
-
Title: Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative Source: Hilaris Publisher URL: [Link]
-
Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Geochimica et Cosmochimica Acta URL: [Link]
-
Title: The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Source: ResearchGate URL: [Link]
-
Title: Chemical Transformation of Pyrazine Derivatives Source: Moroccan Journal of Chemistry URL: [Link]
-
Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL: [Link]
-
Title: Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity Source: RSC Publishing URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis Source: Scientific & Academic Publishing URL: [Link]
-
Title: Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: Review on the Synthesis of Pyrazine and Its Derivatives Source: ResearchGate URL: [Link]
-
Title: 11.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]
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Title: 5 Combination of 1H and 13C NMR Spectroscopy Source: Thieme URL: [Link]
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Title: Basic 1H- and 13C-NMR Spectroscopy Source: Wiley URL: [Link]
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Experimental protocol for testing anticancer activity of 5-Ethoxypyrazine-2-carboxylic acid
An Application Guide for the Preclinical Evaluation of 5-Ethoxypyrazine-2-carboxylic acid as a Potential Anticancer Agent
Introduction
The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry and oncology. Heterocyclic compounds, particularly those containing a pyrazine ring, have garnered significant attention for their diverse biological activities and potential as anticancer agents.[1][2] Pyrazine derivatives are known to interact with various biological systems and have been explored for their therapeutic potential.[3] This application note presents a comprehensive, multi-tiered experimental protocol for the systematic evaluation of a novel compound, this compound, for its potential anticancer activity.
Given the absence of published data on the specific anticancer effects of this compound, this guide is designed to provide researchers, scientists, and drug development professionals with a logical and robust workflow. The protocol begins with broad-spectrum in vitro cytotoxicity screening, progresses to detailed mechanistic studies to elucidate the mode of action, and culminates with a framework for preliminary in vivo efficacy testing. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound investigation.
Overall Experimental Workflow
A successful preclinical evaluation follows a logical progression from broad screening to specific mechanistic and efficacy studies. This tiered approach ensures that resources are spent efficiently, focusing detailed investigations on compounds that show initial promise. The workflow described herein is designed to first identify cytotoxic activity, then understand the mechanism of cell death, and finally, to validate these findings in a more complex biological system.
Caption: A tiered workflow for evaluating the anticancer activity of a novel compound.
Part 1: Initial In Vitro Cytotoxicity Screening
Objective: The primary goal of this phase is to determine if this compound exerts a cytotoxic effect on cancer cells and to quantify this effect by determining the half-maximal inhibitory concentration (IC50).
Scientific Rationale: A cytotoxicity assay is the foundational experiment in anticancer drug screening.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] In metabolically active, viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is crucial for assessing the breadth and potential selectivity of the compound's activity.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a "vehicle control" (medium with DMSO only) and a "blank control" (medium only, no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization buffer to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation:
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) × 100
-
-
IC50 Determination: Plot percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value**Experimental Value | |
| HCT116 | Colon Cancer | Experimental Value | Experimental Value |
| MRC-5 | Normal Lung Fibroblast | Experimental Value | Experimental Value |
| Caption: Table for summarizing the IC50 values of the test compound across various cancer and normal cell lines. |
Part 2: Elucidation of the Mechanism of Action
Scientific Rationale: If this compound demonstrates potent cytotoxicity (i.e., a low micromolar IC50), the subsequent step is to investigate how it kills cancer cells. The two most common mechanisms targeted by anticancer drugs are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[9]
A. Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To quantitatively differentiate between viable, apoptotic, and necrotic cells following treatment with the test compound.
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Dual staining with Annexin V-FITC and PI, followed by flow cytometry analysis, allows for precise quantification of different cell populations.[13]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol (e.g., 5 µL of each per 10^5 cells).[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Data Analysis and Presentation: The results are typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IC50 Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 2x IC50 Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Caption: Table for summarizing apoptosis assay data from flow cytometry. |
B. Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Scientific Rationale: The cell cycle is a tightly regulated process, and its disruption is a common mechanism of action for anticancer drugs.[9] Flow cytometry can be used to analyze the distribution of cells throughout the different phases of the cell cycle. This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[15] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[16] Treatment with RNase is necessary as PI also binds to double-stranded RNA.[15]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale.
Data Analysis and Presentation: The data is presented as a histogram of DNA content. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase.
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| IC50 Compound | Experimental Value | Experimental Value | Experimental Value |
| 2x IC50 Compound | Experimental Value | Experimental Value | Experimental Value |
| Caption: Table for summarizing cell cycle distribution data. |
C. Western Blot Analysis of Key Signaling Pathways
Objective: To investigate the molecular changes underlying the observed effects on apoptosis and the cell cycle.
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[17] By probing for key regulatory proteins, we can gain insight into the specific signaling pathways modulated by the compound. For example, an increase in cleaved Caspase-3 would confirm apoptosis, while changes in cyclins or cyclin-dependent kinases (CDKs) would support findings of cell cycle arrest.[18]
Caption: A simplified intrinsic apoptosis pathway highlighting key proteins for Western Blot analysis.
Detailed Protocol:
-
Protein Extraction: Treat cells as in previous experiments. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% nonfat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-p21, anti-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control.
Part 3: Preliminary In Vivo Efficacy Assessment
Objective: To evaluate the antitumor activity of this compound in a living animal model.
Scientific Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they do not fully replicate the complexity of a tumor within a living organism.[20] An in vivo model is a critical step to assess a compound's efficacy in a more physiologically relevant context, taking into account factors like bioavailability and the tumor microenvironment.[21] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used preclinical model for this purpose.[22][23][24]
Experimental Outline: Subcutaneous Xenograft Model
-
Model Selection: Use immunodeficient mice (e.g., Athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Select a cancer cell line that was shown to be sensitive to the compound in vitro. Subcutaneously inject a suspension of these cells (e.g., 2-5 million cells) into the flank of each mouse.[22]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and schedule must be determined from prior maximum tolerated dose (MTD) studies. A vehicle control group must be included.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth in the treated group to the control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Value | N/A | Experimental Value |
| Compound (X mg/kg) | Experimental Value | Calculated Value | Experimental Value |
| Caption: Table for summarizing key endpoints in an in vivo xenograft study. |
Conclusion and Future Perspectives
This application note provides a structured, comprehensive protocol for the preclinical evaluation of this compound's anticancer potential. By following this tiered approach—from initial cytotoxicity screening to mechanistic elucidation and in vivo validation—researchers can generate the robust and reliable data necessary for further drug development decisions. Positive results from this workflow would warrant more advanced studies, including investigation into other signaling pathways, pharmacokinetic and toxicology profiling, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models.
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An, Z., Wang, X., & Geller, J. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
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Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]
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Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]
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Application Note & Protocols: A Framework for In Vitro Assay Development for 5-Ethoxypyrazine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of 5-Ethoxypyrazine-2-carboxylic acid, a small molecule with a pyrazine core.[1][2] Given the limited publicly available data on the specific biological targets of this compound, this guide emphasizes a strategic, multi-pronged approach, beginning with broad, target-agnostic screening methods and progressing to more specific, mechanistic studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically investigate the compound's potential efficacy and mechanism of action.
Introduction: The Enigma of this compound
This compound is a pyrazine derivative, a class of heterocyclic compounds known to exhibit a wide range of biological activities.[2][3] While some pyrazine-containing molecules have been developed as therapeutic agents, the specific biological profile of this compound remains largely uncharacterized in public literature.[2][4] Reports suggest it can be a metabolite of the anti-tuberculosis drug pyrazinamide, where it is generally considered a detoxification product.[4] However, the possibility of intrinsic, undiscovered pharmacological activity necessitates a thorough in vitro investigation.
The development of robust in vitro assays is a cornerstone of early-stage drug discovery, providing critical insights into a compound's biological effects and potential therapeutic applications.[5] This guide presents a logical workflow for the systematic evaluation of this compound, from initial hit discovery to more in-depth mechanistic studies.
Strategic Workflow for In Vitro Characterization
Given the unknown nature of this compound's targets, a hierarchical screening approach is recommended. This strategy maximizes the potential for identifying relevant biological activity while conserving resources.
Caption: A strategic workflow for the in vitro characterization of novel compounds.
Phase 1: Broad-Based Screening Protocols
The initial phase aims to determine if this compound exhibits any biological activity in a cellular context.
Protocol: Cell Viability and Cytotoxicity Assays
This protocol provides a general framework for assessing the effect of the compound on cell viability using a commercially available resazurin-based assay.
Objective: To determine the cytotoxic or cytostatic effects of this compound across a panel of representative human cell lines (e.g., a cancer cell line like MCF-7, and a normal cell line like HEK293).
Materials:
-
This compound
-
Cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in culture medium.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the compound.
| Parameter | Example Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM |
| Incubation Time | 48 hours |
| Resazurin Concentration | 10 µg/mL |
| Excitation/Emission | ~560 nm / ~590 nm |
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful target-agnostic method to identify direct binding of a compound to its protein target in a cellular environment.[6][7][8][9][10] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[6][10]
Objective: To identify potential protein targets of this compound by observing thermal stabilization of proteins in cell lysates.
Materials:
-
Intact cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the protein levels. This can be done for a specific candidate protein via Western blot or for a global proteome analysis using mass spectrometry.[7]
-
Data Analysis: Compare the amount of soluble protein at each temperature between the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 2: Target Class Screening and Initial Validation
Based on the results from Phase 1, or in parallel, broader screening against common drug target classes can be performed.
High-Throughput Screening (HTS)
If initial screening suggests bioactivity, high-throughput screening against large compound libraries or target panels can be employed.[11][12][13][14][15] This is often conducted in collaboration with specialized core facilities.
Key Considerations for HTS Assay Development:
-
Assay Miniaturization: Adapting the assay to 384- or 1536-well plate formats is crucial for HTS.[12][15]
-
Robustness: The assay must be reproducible with a high signal-to-noise ratio. The Z'-factor is a common metric for evaluating the quality of an HTS assay, with a value > 0.5 being desirable.[12]
-
Automation: HTS relies on robotic liquid handling and automated plate readers.[15]
Example Protocol: General Kinase Inhibition Assay
This is a generic protocol for a luminescence-based kinase assay that can be adapted for a specific kinase identified in earlier screens.
Objective: To determine if this compound inhibits the activity of a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
This compound
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
-
Compound Dispensing: Add serially diluted this compound to the wells of the 384-well plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Add the kinase and substrate to the wells, then initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Detection: Stop the kinase reaction and add the detection reagents according to the kit manufacturer's instructions. This typically involves a reagent to deplete remaining ATP, followed by a reagent to convert the generated ADP into a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
Phase 3: Mechanism of Action (MoA) Studies
Once a direct target is validated, more detailed studies are required to elucidate the mechanism of action.
Protocol: Enzyme Inhibition Kinetics
If the target is an enzyme, determining the mode of inhibition is a critical next step.[16][17][18][19]
Objective: To determine if this compound is a competitive, non-competitive, uncompetitive, or mixed inhibitor of its target enzyme.[17][18]
Procedure:
-
Assay Setup: Perform the enzyme activity assay with multiple, fixed concentrations of this compound. For each inhibitor concentration, vary the substrate concentration.
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.[17]
Protocol: GPCR Activation/Inhibition Assays
If the target is a G-protein coupled receptor (GPCR), various assays can measure its activation or inhibition.[20][21]
Objective: To determine if this compound acts as an agonist or antagonist of a specific GPCR.
Example using a Reporter Gene Assay:
-
Cell Line: Use a cell line stably expressing the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to a downstream signaling pathway (e.g., CRE for Gs/Gi, NFAT-RE for Gq).[22]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. To test for antagonism, co-treat with a known agonist.
-
Incubation: Incubate for a sufficient time to allow for reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: An increase in signal indicates agonism, while a decrease in the agonist-induced signal indicates antagonism.
Conclusion
The in vitro characterization of a novel compound like this compound requires a systematic and hypothesis-driven approach. By starting with broad, unbiased screening methods and progressively narrowing the focus to specific targets and mechanisms, researchers can efficiently and effectively elucidate its biological function. The protocols and workflows presented in this application note provide a robust framework for initiating such an investigation.
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Application Note: A Multi-Parametric Strategy for Evaluating the In Vitro Cytotoxicity of 5-Ethoxypyrazine-2-carboxylic acid
Introduction
5-Ethoxypyrazine-2-carboxylic acid is a novel pyrazine derivative with potential applications in pharmaceutical and chemical industries. As with any new chemical entity (NCE), a thorough evaluation of its toxicological profile is a prerequisite for further development. A primary step in this process is the assessment of in vitro cytotoxicity to determine a compound's potential to damage or kill cells.[1][2]
This guide provides a comprehensive, multi-parametric approach to characterize the cytotoxic potential of this compound. Given the absence of established biological data for this compound, we will not presume a specific mechanism of toxicity. Instead, we present a tiered strategy that moves from a general assessment of cell health to more specific assays designed to elucidate the mode of cell death (e.g., apoptosis vs. necrosis). This strategy ensures a robust and self-validating characterization of the compound's cytotoxic profile.
The protocols herein are designed for researchers, scientists, and drug development professionals and are grounded in established, validated methodologies.[1] We will detail three key assays:
-
MTS Assay: To measure overall metabolic activity as an indicator of cell viability and proliferation.
-
LDH Release Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases involved in apoptosis.
By comparing the results from these orthogonal assays, researchers can build a detailed and reliable preliminary profile of how this compound interacts with cells.
Part 1: Foundational Procedures
Cell Line Selection and Culture
The choice of cell line can significantly influence experimental outcomes.[3] It is recommended to use a well-characterized, continuous cell line relevant to the intended application of the compound. For general toxicity screening, cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver carcinoma) are commonly used. For this guide, we will use HepG2 cells as an example, given the liver's central role in xenobiotic metabolism.
All cell culture work should be performed under aseptic conditions in a Class II biological safety cabinet.[4] Cells should be maintained in the recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[5] It is critical to ensure cells are healthy and in the logarithmic growth phase before initiating any experiment.[6]
Preparation of this compound Solutions
Proper dissolution of the test compound is critical for accurate and reproducible results.[4][7]
-
Solubility Testing: First, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of compounds.[7] Test the solubility of this compound in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (37°C) or sonication can aid dissolution.[4][8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. It is crucial to add the DMSO stock to the medium dropwise while vortexing to prevent precipitation.[4] The final concentration of DMSO in the cell culture wells must be consistent across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7] A "vehicle control" (medium with the same final DMSO concentration but no compound) must be included in every experiment.[7]
Part 2: Experimental Workflow & Protocols
A tiered approach provides an efficient path from general screening to mechanistic investigation. The overall workflow is designed to first identify if the compound has any effect on cell viability and then to determine the primary mechanism of cell death.
Caption: Tiered workflow for cytotoxicity assessment.
Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells into a soluble formazan product.[9][10] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[11]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
This compound working solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear, flat-bottom tissue culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count healthy HepG2 cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight (18-24 hours) to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle controls (0.5% DMSO) and "medium only" controls for background subtraction.[12]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[11][12]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability vs. Log[Concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.[13][14]
Protocol: LDH Release Assay for Necrosis
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis.[15] This assay measures the amount of released LDH.
Materials:
-
Cells and compound working solutions prepared as in the MTS assay.
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega, or Abcam)
-
Lysis Solution (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control.
-
96-well plates (the supernatant will be transferred to a new plate for the assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments as described for the MTS assay (Steps 1-3). It is crucial to set up the following controls on the same plate[16][17]:
-
Spontaneous Release: Vehicle-treated cells (measures background LDH release).
-
Maximum Release: Vehicle-treated cells lysed with Lysis Solution (represents 100% LDH release).
-
No-Cell Control: Medium only (background absorbance).
-
-
Induce Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum Release" wells.[17]
-
Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes.[17] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[18]
-
Add Reaction Mixture: Prepare and add the LDH reaction mixture to each well of the new plate according to the manufacturer's protocol.[17]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[17] Measure the absorbance at 490 nm.[19]
Data Analysis:
-
Subtract the absorbance of the "No-Cell Control" from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot % Cytotoxicity vs. Log[Concentration] to determine the EC₅₀ value.
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[20] The assay reagent contains a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" light signal, which is proportional to caspase activity.[21][22]
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Materials:
-
Cells and compound working solutions prepared as in the MTS assay.
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well opaque-walled plates (white walls are recommended for luminescence assays).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into an opaque-walled 96-well plate. Incubate overnight. Treat with the compound series as previously described. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23] Allow it to equilibrate to room temperature before use.[21]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[21]
-
Measurement: Measure the luminescence of each well using a plate luminometer.
Data Analysis:
-
Subtract the average luminescence of the "medium only" wells from all other wells.
-
Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)
-
Plot Fold Change vs. Log[Concentration] to visualize the dose-dependent activation of apoptosis.
Part 3: Data Interpretation & Integrated Analysis
The power of this multi-parametric approach lies in comparing the results from the different assays. By analyzing the dose-response curves and the calculated IC₅₀/EC₅₀ values, a clear picture of the compound's cytotoxic mechanism can be formed.[3]
| Assay | Endpoint Measured | Interpretation of Positive Result |
| MTS Assay | Metabolic Activity / Viability | Compound reduces cell proliferation or induces cell death. Provides an overall toxicity measure (IC₅₀).[14] |
| LDH Release Assay | Membrane Integrity | Compound causes cell lysis and necrosis.[15] |
| Caspase-Glo® 3/7 | Apoptotic Pathway Activation | Compound induces programmed cell death via caspase activation.[20] |
Example Scenarios for Data Interpretation:
-
Scenario 1: Primarily Apoptotic Compound
-
MTS: Dose-dependent decrease in viability (e.g., IC₅₀ = 10 µM).
-
Caspase-Glo® 3/7: Strong, dose-dependent increase in luminescence, with a potency similar to the MTS result.
-
LDH Release: Minimal LDH release at concentrations at or below the MTS IC₅₀, possibly increasing at very high concentrations due to secondary necrosis.
-
-
Scenario 2: Primarily Necrotic Compound
-
MTS: Dose-dependent decrease in viability (e.g., IC₅₀ = 15 µM).
-
LDH Release: Strong, dose-dependent increase in LDH release with a potency (EC₅₀) similar to the MTS IC₅₀.
-
Caspase-Glo® 3/7: No significant increase in caspase activity.
-
-
Scenario 3: Anti-proliferative (Cytostatic) Compound
-
MTS: A plateau in the dose-response curve at <50% viability reduction, even at high concentrations.
-
LDH Release: No significant LDH release.
-
Caspase-Glo® 3/7: No significant increase in caspase activity.
-
This integrated analysis provides a robust, self-validating system. The concordance or discordance between the different assay results provides critical insights into the specific cellular events triggered by this compound, guiding future mechanistic studies and the overall risk assessment of the compound.
References
-
Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 8(11), e79344. Retrieved from [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
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Cellular Assays. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21. Retrieved from [Link]
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On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
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Samrot, A. V., Wilson, S., Saigeetha, S., Renuka, R. R., & Subramonian, S. (2023). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering, 8(4). Retrieved from [Link]
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Parboosing, R., Mzobe, G., Chonco, L., & Moodley, I. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Retrieved from [Link]
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protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]
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ResearchGate. (n.d.). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Retrieved from [Link]
-
Samrot, A. V., et al. (2023). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering. Retrieved from [Link]
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protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Namba, M., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 11(5), 471-476. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Li, B., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 3(5), 617-620. Retrieved from [Link]
-
Laube, M., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Medical Technology, 4, 933838. Retrieved from [Link]
-
NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Medical Device + Diagnostic Industry. (2023). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
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Application Note & Protocols: A Multi-Tiered Screening Strategy for the Anti-Inflammatory Potential of 5-Ethoxypyrazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive, tiered approach for the systematic evaluation of 5-Ethoxypyrazine-2-carboxylic acid as a potential anti-inflammatory agent. The protocols provided herein progress from foundational, target-specific enzymatic assays to more complex, biologically relevant cell-based models designed to elucidate both efficacy and mechanism of action. Each stage is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. We begin with direct inhibition assays for key inflammatory enzymes (COX-1/COX-2, 5-LOX), proceed to cellular models assessing the response to inflammatory stimuli in macrophages, and conclude with mechanistic studies focused on the pivotal NF-κB signaling pathway.
Introduction: The Rationale for Screening
Inflammation is a fundamental biological process critical for host defense; however, its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Consequently, the identification of novel anti-inflammatory agents remains a high-priority area in drug discovery.[1] Pyrazine-containing heterocyclic compounds are of significant interest in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities.[2][3][4]
This compound is a small molecule whose anti-inflammatory profile is not yet well-characterized. This guide provides a robust, logical workflow to systematically screen this compound for anti-inflammatory activity, generating the foundational data necessary to justify further preclinical development. Our approach is structured in three tiers:
-
Tier 1: Direct Enzyme Inhibition: Rapidly determines if the compound can inhibit key enzymes in the arachidonic acid cascade.
-
Tier 2: Cellular Activity & Efficacy: Evaluates the compound's performance in a relevant immune cell model, confirming cell permeability and functional effects on inflammatory mediators.
-
Tier 3: Mechanistic Elucidation: Investigates the underlying signaling pathway responsible for the observed anti-inflammatory effects.
Tier 1: Foundational Acellular (Enzymatic) Assays
Scientific Rationale: The initial screening phase focuses on key enzymes within the arachidonic acid pathway: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for synthesizing potent pro-inflammatory lipid mediators like prostaglandins and leukotrienes, respectively, and are the targets of widely used non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] These acellular assays provide a rapid, cost-effective method to determine if this compound has direct inhibitory activity against these validated targets.
Workflow for Tier 1 Screening
Caption: Initial screening of the test compound against key inflammatory enzymes.
Protocol 2.1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This protocol measures the ability of the test compound to inhibit the peroxidase activity of human recombinant COX-1 and COX-2. The assay is based on the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.[7][8]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)
-
This compound (dissolved in DMSO)
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective COX inhibitor)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, substrates, and enzymes according to the manufacturer's protocol.
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in assay buffer. Also prepare dilutions of positive controls. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
10 µL of Assay Buffer (100% activity control)
-
10 µL of specific inhibitor provided in the kit (Inhibitor control)
-
10 µL of each dilution of the test compound
-
10 µL of each dilution of the positive controls
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to all wells to initiate the reaction.
-
Measurement: Immediately read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5 minutes.
-
Calculation: Determine the rate of reaction for each well. Calculate the percentage of inhibition relative to the 100% activity control.
Data Presentation & Interpretation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Ibuprofen (Positive Control) | ~5 | ~10 | ~0.5 |
| Celecoxib (Positive Control) | >100 | ~0.1 | >1000 |
-
The IC₅₀ value is the concentration of the compound that inhibits 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.
-
The Selectivity Index helps determine if the compound is selective for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.[5]
Protocol 2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol assesses the compound's ability to inhibit the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.[6][9]
Materials:
-
Human recombinant 5-LOX enzyme
-
5-LOX inhibitor screening assay kit
-
This compound (dissolved in DMSO)
-
Positive Control: Zileuton or Quercetin
-
Microplate reader
Procedure:
-
Follow a similar procedure as the COX assay, preparing reagents and compound dilutions as specified by the kit manufacturer.
-
Set up a 96-well plate with controls (100% activity, inhibitor control) and various concentrations of the test compound and positive control.
-
Add the 5-LOX enzyme and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation & Interpretation:
| Compound | 5-LOX IC₅₀ (µM) |
| This compound | Experimental |
| Zileuton (Positive Control) | ~1 |
-
A low IC₅₀ value suggests the compound may reduce inflammation by inhibiting the leukotriene pathway. A compound that inhibits both COX and LOX pathways is known as a dual inhibitor and can be of significant therapeutic interest.[6]
Tier 2: Cell-Based Functional Assays
Scientific Rationale: Positive results in Tier 1 justify progression to cell-based assays. These experiments are crucial for several reasons: they confirm that the compound can cross the cell membrane to reach its target, they are conducted in a more physiologically relevant environment, and they measure downstream functional outcomes of inflammation, such as the production of key signaling molecules.[1] We utilize the lipopolysaccharide (LPS)-stimulated macrophage model, a gold standard for inducing a robust and reproducible inflammatory response in vitro.[10][11]
Protocol 3.1: Macrophage Culture and Stimulation
Model System: The murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1 are recommended. THP-1 cells require differentiation into a macrophage-like phenotype before use.[12]
Materials:
-
RAW 264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive Control: Dexamethasone
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Cytotoxicity Assessment (Crucial First Step): Before testing for anti-inflammatory activity, determine the non-toxic concentration range of the compound.
-
Treat cells with a serial dilution of this compound for 24 hours.
-
Perform an MTT or similar cell viability assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀). All subsequent anti-inflammatory experiments must use concentrations well below the CC₅₀ to ensure that observed effects are not due to cell death.
-
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of the test compound or Dexamethasone. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells (final concentration of 100 ng/mL to 1 µg/mL) to induce inflammation.[11][13] Include a "no LPS" control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of nitric oxide and cytokines.
Protocol 3.2: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production, a key pro-inflammatory mediator.[14]
Procedure (Griess Assay):
-
Transfer 50 µL of collected supernatant from Protocol 3.1 to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED) to each well and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate NO concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
Protocol 3.3: Measurement of Pro-Inflammatory Cytokines
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory cascade.[15] Measuring their levels provides a direct assessment of the compound's anti-inflammatory efficacy.
Procedure (ELISA):
-
Use the collected supernatant from Protocol 3.1.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (e.g., from R&D Systems, BioLegend).
-
Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve and determine the percentage of inhibition.
Data Presentation for Tier 2:
| Compound Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (LPS only) | 100 | 0 | 0 | 0 |
| Conc. 1 | Experimental | Experimental | Experimental | Experimental |
| Conc. 2 | Experimental | Experimental | Experimental | Experimental |
| Conc. 3 | Experimental | Experimental | Experimental | Experimental |
| Dexamethasone (1 µM) | >95 | ~80-90 | ~85-95 | ~90-98 |
Tier 3: Mechanistic Elucidation via NF-κB Pathway Analysis
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6.[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[17][18] Investigating this pathway can reveal if this compound acts upstream to prevent this critical activation step.
Canonical NF-κB Signaling Pathway
Caption: Overview of the LPS-induced canonical NF-κB activation pathway.
Protocol 4.1: Western Blot for IκBα Phosphorylation
This protocol assesses whether the test compound inhibits the phosphorylation and degradation of IκBα, a key event in NF-κB activation.[17]
Materials:
-
6-well plates
-
RAW 264.7 or differentiated THP-1 cells
-
LPS, test compound, Dexamethasone (positive control)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: Rabbit anti-Phospho-IκBα, Rabbit anti-IκBα, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the most effective concentration of this compound (determined in Tier 2) or Dexamethasone for 1 hour.
-
LPS Stimulation (Time Course): Stimulate cells with LPS (1 µg/mL) for a short duration (e.g., 0, 15, 30, and 60 minutes), as IκBα phosphorylation is a rapid and transient event.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-P-IκBα, anti-IκBα, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the P-IκBα signal to the total IκBα or β-actin signal.
Interpretation: A significant decrease in the LPS-induced phosphorylation of IκBα in the presence of this compound would strongly suggest that the compound's anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway.
Summary and Forward Outlook
This application note details a logical, tiered workflow to comprehensively evaluate the anti-inflammatory potential of this compound. By progressing from specific enzyme inhibition assays to functional cellular models and finally to mechanistic pathway analysis, researchers can build a robust data package. Positive and consistent results across these tiers—such as potent inhibition of COX-2, significant reduction of TNF-α and NO in macrophages, and suppression of NF-κB activation—would provide a strong rationale for advancing the compound into more complex in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[19][20][21] This systematic approach ensures that resources are directed toward compounds with the highest potential for therapeutic success.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
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Measuring the Binding Affinity of 5-Ethoxypyrazine-2-carboxylic acid to Target Proteins
An Application Note and Protocol Guide
Abstract: The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and development. A quantitative understanding of this interaction is crucial for lead optimization, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action[1]. This document provides detailed application notes and protocols for measuring the binding affinity of 5-Ethoxypyrazine-2-carboxylic acid, a small heterocyclic compound, to its putative protein targets. We present methodologies for three primary biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST). Additionally, a protocol for a competitive Fluorescence Polarization (FP) assay is included as a valuable method for screening and validation. The guide is intended for researchers, scientists, and drug development professionals seeking to accurately quantify molecular interactions.
Introduction: The Critical Role of Binding Affinity
This compound is a small organic molecule featuring a pyrazine ring, a carboxylic acid group, and an ethoxy group. Pyrazine derivatives are known to possess a wide range of biological activities, including antimycobacterial and antifungal properties[2]. The carboxylic acid moiety suggests potential for forming strong hydrogen bonds and salt bridges with protein targets, making it an interesting scaffold for drug design[3][4].
To understand the biological function and therapeutic potential of this molecule, it is essential to identify its binding partners and quantify the strength of the interaction. The equilibrium dissociation constant (KD) is the definitive metric for binding affinity, representing the concentration of the ligand at which half of the target protein molecules are occupied at equilibrium. A lower KD value signifies a higher binding affinity[5].
This guide provides a selection of robust, field-proven techniques to determine the KD of this compound. The choice of method will depend on factors such as the availability of instrumentation, the amount and purity of the protein and ligand, and the specific information required (e.g., kinetics, thermodynamics).
Technique Selection: A Comparative Overview
Choosing the appropriate assay is a critical first step. Each technique has unique strengths and experimental considerations.
| Technique | Principle | Key Outputs | Sample Consumption | Throughput | Label Required? |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | KD, ΔH, ΔS, Stoichiometry (n) | High | Low | No |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface | KD, kon, koff | Moderate | Medium-High | No |
| MicroScale Thermophoresis (MST) | Measures directed molecular movement in a temperature gradient | KD | Very Low | High | Yes (on protein) or Label-Free (intrinsic fluorescence) |
| Fluorescence Polarization (FP) | Measures changes in rotational speed of a fluorescent probe | KD (from IC50) | Low | High | Yes (on a competitive ligand) |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[6]. It is considered the gold standard for its accuracy and information-rich output, as it requires no labeling or immobilization, thus measuring the interaction of unmodified partners in solution[6].
Causality Behind Experimental Choices: The fundamental principle is that every binding event has an associated enthalpy change (ΔH). By titrating the ligand (this compound) into a solution of the target protein, the cumulative heat change can be measured. The shape of the resulting binding isotherm allows for the precise determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated[7]. The most critical factor for a successful ITC experiment is the precise matching of the buffer in both the syringe and the cell to minimize heats of dilution, which can otherwise obscure the binding signal.
Experimental Workflow: ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol: ITC
-
Sample Preparation (Self-Validation):
-
Dialyze the purified target protein (e.g., 10-50 µM) extensively against the chosen experimental buffer (e.g., PBS or HEPES, pH 7.4).
-
Crucial Step: Use the final dialysate from the protein dialysis to dissolve the this compound to a concentration approximately 10-20 times that of the protein. This ensures a perfect buffer match, which is the most critical variable for success.
-
Filter and degas both the protein and ligand solutions immediately before use to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and injection syringe according to the instrument manufacturer's protocol.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Data Acquisition:
-
Perform a preliminary control titration by injecting the ligand solution into the buffer-filled sample cell. The resulting heat changes should be minimal and represent the heat of dilution of the ligand.
-
Equilibrate the system until a stable baseline is achieved.
-
Set up an injection series (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline between injections.
-
Initiate the titration run.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution obtained from the control titration.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) using the manufacturer's software to derive KD, n, and ΔH[6][8].
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free optical technique for monitoring molecular binding events in real time[9]. It provides not only the equilibrium affinity (KD) but also the kinetic rate constants for association (kon) and dissociation (koff), offering deeper mechanistic insight[10].
Causality Behind Experimental Choices: The technique relies on immobilizing one binding partner (the "ligand," which in this context is the protein target) onto a sensor chip. The other partner (the "analyte," this compound) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal[9][11]. For small molecule analysis, a high immobilization density of the protein is often required to generate a sufficient signal, as the SPR response is proportional to the change in mass at the surface[12][13]. A reference flow cell is used to subtract non-specific binding and bulk refractive index effects.
Experimental Workflow: SPR
Caption: Workflow for Surface Plasmon Resonance (SPR).
Detailed Protocol: SPR
-
Sample Preparation:
-
Prepare a high-purity solution of the target protein (0.1-1 mg/mL) in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5) for immobilization.
-
Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 0.1x to 10x the KD). Include a zero-analyte (buffer only) injection for double referencing.
-
-
Immobilization (Self-Validation):
-
Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of EDC/NHS.
-
Inject the protein solution over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 Response Units for small molecule analysis).
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared similarly but without protein immobilization to account for non-specific binding and bulk effects.
-
-
Data Acquisition (Binding Analysis):
-
Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.
-
Perform a cycle of injections, starting with the lowest concentration of this compound. Each cycle consists of:
-
Association Phase: Inject the analyte solution for a defined period (e.g., 60-180 seconds).
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the complex (e.g., 120-600 seconds).
-
(Optional) Regeneration: If the complex does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.
-
-
Randomize the injection order and include buffer injections throughout the run to ensure data quality.
-
-
Data Analysis:
-
Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from a buffer-only injection (double referencing).
-
Fit the resulting sensorgrams for all concentrations simultaneously (global fit) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon)[14].
-
MicroScale Thermophoresis (MST): High Sensitivity with Low Sample Usage
MST is a powerful, in-solution technique that measures binding affinity by detecting changes in the movement of molecules in a microscopic temperature gradient[15]. It is particularly advantageous due to its low sample consumption, speed, and tolerance of various buffers and even complex biological liquids[16][17].
Causality Behind Experimental Choices: The principle of MST is based on thermophoresis, the directed movement of molecules along a temperature gradient, which is highly sensitive to changes in the molecule's size, charge, and hydration shell[15]. For the assay, the protein target is fluorescently labeled (or its intrinsic tryptophan fluorescence is used). A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand (this compound). The binding of the ligand to the protein alters its thermophoretic properties. This change is detected and plotted against the ligand concentration to generate a binding curve from which the KD is derived[18].
Experimental Workflow: MST
Caption: Workflow for MicroScale Thermophoresis (MST).
Detailed Protocol: MST
-
Sample Preparation:
-
If required, label the target protein with a suitable fluorescent dye (e.g., NHS-ester reactive dyes) according to the manufacturer's protocol. Remove excess free dye using a desalting column. The final concentration of the labeled protein in the assay should be well below the expected KD.
-
Prepare a 16-point, 2-fold serial dilution of this compound in the assay buffer. The highest concentration should be at least 20-fold higher than the expected KD.
-
In separate tubes, mix each ligand dilution 1:1 with the labeled protein solution. This creates a series of samples with a constant concentration of protein and varying concentrations of the ligand.
-
-
Data Acquisition:
-
Load each sample mixture into a standard or premium glass capillary.
-
Place the capillaries into the sample tray of the MST instrument (e.g., a Monolith instrument)[17].
-
Perform an initial fluorescence scan to ensure the signal is within the optimal detection range (adjusting LED power if necessary)[19].
-
Start the MST measurement. The instrument will apply an infrared laser to create a temperature gradient in each capillary and record the change in fluorescence over time[15].
-
-
Data Analysis:
-
The analysis software calculates the difference in normalized fluorescence (ΔFnorm) between the "hot" and "cold" regions for each capillary.
-
Plot the ΔFnorm values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to the law of mass action to determine the dissociation constant, KD[18].
-
Competitive Fluorescence Polarization (FP): A High-Throughput Approach
FP is a solution-based technique that can be used to determine binding affinities in a competitive format, which is ideal for small, unlabeled molecules[20][21]. It is readily adaptable to high-throughput screening (HTS) in microplate format[22].
Causality Behind Experimental Choices: The principle relies on measuring the change in polarization of emitted light from a fluorescent molecule (a "tracer")[22]. A small, fluorescently-labeled tracer tumbles rapidly in solution, resulting in low polarization. When it binds to a much larger protein, its rotation slows dramatically, leading to high polarization[20][21]. In a competitive assay, a known fluorescent ligand (the tracer) that binds to the target protein is used. The unlabeled this compound is then added as a competitor. If it binds to the same site on the protein, it will displace the tracer, causing it to tumble freely again and leading to a decrease in the polarization signal. The concentration at which it displaces 50% of the tracer (the IC50) can be used to calculate its affinity (Ki).
Experimental Workflow: Competitive FP
Caption: Workflow for a Competitive Fluorescence Polarization (FP) Assay.
Detailed Protocol: Competitive FP
-
Assay Development (Self-Validation):
-
Identify or synthesize a fluorescently labeled ligand ("tracer") that is known to bind to the target protein.
-
First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer to determine the tracer's KD and the optimal assay window (the difference in millipolarization, mP, between free and bound tracer)[23].
-
For the competition assay, use a fixed concentration of the target protein (typically around the KD of the tracer) and a fixed concentration of the tracer.
-
-
Competition Experiment:
-
In a suitable microplate (e.g., a black, low-binding 96- or 384-well plate), add the fixed concentrations of the target protein and tracer to each well.
-
Add a serial dilution of this compound to the wells. Include controls for no competitor (high polarization) and no protein (low polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped with appropriate polarization filters. The instrument will excite the sample with polarized light and measure the polarization of the emitted light, typically reported in mP units.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor (this compound) concentration.
-
Fit the resulting sigmoidal curve to a suitable dose-response model to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki), which represents the binding affinity of the competitor, using the Cheng-Prusoff equation, which requires the known KD of the fluorescent tracer.
-
References
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC - PubMed Central. Available at: [Link]
-
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - NIH. Available at: [Link]
-
Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. Available at: [Link]
-
MicroScale Thermophoresis - NanoTemper Technologies. Available at: [Link]
-
Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - JoVE. Available at: [Link]
-
Microscale thermophoresis - Wikipedia. Available at: [Link]
-
MST Assay Service for Drug Discovery - Reaction Biology. Available at: [Link]
-
Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Available at: [Link]
-
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]
-
Isothermal titration calorimetry - Wikipedia. Available at: [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC. Available at: [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. Available at: [Link]
-
Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. Available at: [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available at: [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Available at: [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. Available at: [Link]
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument. Available at: [Link]
-
Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]
-
5-(2-Ethylanilino)pyrazine-2-carboxylic acid | C13H13N3O2 | CID 84155345 - PubChem. Available at: [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed. Available at: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]
-
4.2.3: Structure and Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. Available at: [Link]
-
Properties and Nomenclature of Carboxylic acids - BYJU'S. Available at: [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. Available at: [Link]
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5-Ethoxypyrazine-2-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Pyrazine Scaffold and the Promise of the 5-Ethoxy Moiety
Pyrazine-2-carboxylic acid and its derivatives represent a cornerstone in medicinal chemistry, with the most notable example being pyrazinamide, a first-line medication for the treatment of tuberculosis. The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of physicochemical properties. It acts as a bioisostere for other aromatic systems and provides multiple points for chemical modification, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles.
This technical guide focuses on a specific, yet underexplored, derivative: 5-ethoxypyrazine-2-carboxylic acid . The introduction of a 5-ethoxy group onto the pyrazine-2-carboxylic acid core presents a compelling strategy for scaffold diversification in drug discovery. This small alkoxy substituent can significantly influence the molecule's properties in several ways:
-
Lipophilicity: The ethoxy group increases the lipophilicity of the scaffold compared to its hydroxyl or unsubstituted counterparts. This can enhance cell membrane permeability and oral bioavailability, crucial parameters for drug efficacy.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group, potentially leading to an improved pharmacokinetic profile and a longer duration of action.
-
Hydrogen Bonding: While not a direct hydrogen bond donor, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets.
-
Stereoelectronic Effects: The ethoxy group can modulate the electronic distribution within the pyrazine ring, influencing its reactivity and the binding affinity of its derivatives to target proteins.
This document provides a comprehensive overview of the synthesis, potential applications, and key considerations for utilizing this compound as a scaffold in medicinal chemistry research. Detailed protocols for the synthesis of the core scaffold and its derivatization are provided, along with insights into the structure-activity relationships (SAR) of related compounds to guide future drug design efforts.
Synthetic Protocols: Accessing the this compound Scaffold
The synthesis of this compound is not widely reported in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for the preparation of related pyrazine derivatives. The most plausible route involves a two-step sequence starting from a commercially available precursor, as outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 5-Chloropyrazine-2-carboxylic Acid (Intermediate)
The key intermediate, 5-chloropyrazine-2-carboxylic acid, can be efficiently prepared by the hydrolysis of its corresponding methyl ester.[1]
Protocol 1: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
-
Materials:
-
Methyl 5-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 equivalent) in a suitable amount of water.
-
Add lithium hydroxide (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropyrazine-2-carboxylic acid as a solid.[2] The product can be further purified by recrystallization if necessary.
-
Part 2: Synthesis of this compound (Final Product)
The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 5-position is displaced by an ethoxy group.
Protocol 2: Nucleophilic Aromatic Substitution with Sodium Ethoxide
-
Materials:
-
5-Chloropyrazine-2-carboxylic acid
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous ethanol or a suitable polar aprotic solvent like DMF.
-
Add sodium ethoxide (1.1-1.5 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Acidify the mixture to a pH of 3-4 with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The this compound scaffold is a promising starting point for the development of new therapeutic agents, particularly in the area of infectious diseases. The structural similarity to pyrazinamide suggests its potential as a template for novel antimycobacterial agents.
Antitubercular Agents
Derivatives of pyrazine-2-carboxylic acid have been extensively investigated for their activity against Mycobacterium tuberculosis.[3] The mechanism of action of pyrazinamide involves its conversion to pyrazinoic acid, which is active against dormant or semi-dormant bacilli in acidic environments. The introduction of a 5-ethoxy group could modulate the electronic properties and lipophilicity of the molecule, potentially leading to derivatives with improved activity or a different mechanism of action. Studies on related 5-substituted pyrazine-2-carboxamides have shown that the nature of the substituent at the 5-position significantly influences antimycobacterial activity. For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have demonstrated potent activity against M. tuberculosis.[4]
Structure-Activity Relationship (SAR) Insights
Based on the existing literature for related pyrazine carboxamides, several key SAR principles can be extrapolated to guide the design of libraries based on the this compound scaffold:
| Position of Modification | Structural Change | Potential Impact on Biological Activity |
| Carboxylic Acid | Conversion to amides, esters, or other bioisosteres | Amide formation is a common strategy to introduce diverse substituents and modulate activity. The nature of the amine used for amide coupling is critical for target engagement. |
| Amide Nitrogen | Variation of substituents (aliphatic, aromatic, heterocyclic) | The substituents on the amide nitrogen can significantly influence potency and selectivity. Lipophilic and aromatic groups have shown promise in related series.[3] |
| Pyrazine Ring | Introduction of additional substituents | Further substitution on the pyrazine ring, if synthetically feasible, can be explored to optimize activity and physicochemical properties. |
Workflow for Derivative Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of 5-ethoxypyrazine-2-carboxamide derivatives.
Conclusion and Future Perspectives
This compound represents a valuable and relatively unexplored scaffold in medicinal chemistry. Its synthesis is achievable through a logical and scalable synthetic route. The incorporation of a 5-ethoxy group offers a promising avenue for modulating the physicochemical and pharmacokinetic properties of pyrazine-based drug candidates. The primary area of opportunity for this scaffold lies in the development of novel antimycobacterial agents, building upon the rich history of pyrazinamide. Systematic derivatization of the carboxylic acid moiety and subsequent biological evaluation will be crucial in unlocking the full therapeutic potential of this versatile scaffold. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this compound in their drug discovery programs.
References
- 1. jocpr.com [jocpr.com]
- 2. 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1 [chemicalbook.com]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Formulation of 5-Ethoxypyrazine-2-carboxylic acid for In Vivo Preclinical Studies
Abstract
The progression of a novel chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture in drug development. A significant hurdle in this transition is the formulation of poorly soluble compounds for in vivo administration, a challenge that can mask true efficacy or toxicity and lead to the premature termination of promising candidates.[1] This guide provides a detailed framework for the systematic formulation of 5-Ethoxypyrazine-2-carboxylic acid, a heterocyclic carboxylic acid, for use in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. We will explore a logical, phased approach, beginning with essential physicochemical characterization and progressing through various formulation strategies, from simple solutions to more complex systems. The protocols herein are designed to be resource-efficient, utilizing minimal active pharmaceutical ingredient (API) to establish a stable and effective formulation for optimal drug exposure in animal models.
Introduction: The Formulation Imperative
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, finding application as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] this compound (CAS: 1220330-11-9), with the molecular formula C₇H₈N₂O₃, is a solid at room temperature.[4][5] Like many NCEs, particularly those containing a carboxylic acid moiety, it is anticipated to exhibit limited aqueous solubility, a characteristic that complicates oral and parenteral administration.[6]
The primary goal in preclinical formulation is to ensure that the compound can be administered accurately and reproducibly, maximizing exposure for safety and efficacy testing.[7] An inadequate formulation can lead to variable absorption and low bioavailability, confounding study results.[8] This document serves as a strategic guide for researchers to navigate the formulation development process for this compound, ensuring the generation of reliable and interpretable in vivo data.
Pre-formulation Assessment: Characterizing the Molecule
Before any formulation work begins, a thorough physicochemical characterization of the API is paramount.[1][9] This initial step, often referred to as pre-formulation, provides the foundational data needed to make informed decisions about vehicle selection and formulation strategy.
Essential Physicochemical Parameters
A summary of the known and predicted properties of this compound and a closely related analog, 5-Hydroxypyrazine-2-carboxylic acid, is presented in Table 1. The data for the hydroxy- analog provides a useful starting point for predictions.
Table 1: Physicochemical Properties of this compound and an Analog
| Property | This compound | 5-Hydroxypyrazine-2-carboxylic acid (Analog) | Rationale & Importance |
| Molecular Formula | C₇H₈N₂O₃[4] | C₅H₄N₂O₃ | Defines the basic chemical identity. |
| Molecular Weight | 168.15 g/mol [4] | 140.09 g/mol | Influences solubility and diffusion characteristics. |
| Physical Form | Solid[4] | Solid | Determines the need for solubilization or suspension. |
| pKa (Predicted) | Not available | ~2.51 (Strongest Acidic)[10] | CRITICAL. The carboxylic acid pKa dictates the pH at which the compound ionizes. Solubility is typically highest at pH > pKa+2. This is key for pH-adjustment strategies.[11] |
| Aqueous Solubility | Not available | 4 mg/mL (with sonication)[10] | CRITICAL. Baseline solubility in water determines the degree of solubility enhancement required. |
| LogP (Predicted) | Not available | Not available | Indicates the lipophilicity of the compound, guiding the selection of lipid-based or organic co-solvent systems. |
Experimental Workflow for Pre-formulation
The following diagram outlines the logical flow for the initial characterization of this compound.
Caption: Workflow for pre-formulation characterization.
Formulation Strategies & Protocols
The choice of formulation depends on the required dose, the route of administration, and the physicochemical properties of the API.[8] For early in vivo studies, the goal is often to achieve maximal exposure with a simple, safe, and reproducible formulation.[7] A tiered approach, starting with the simplest options, is recommended.
Strategy 1: Aqueous Solution via pH Adjustment
Given the carboxylic acid moiety (predicted pKa ~2.5), this compound will exist predominantly in its ionized, more soluble carboxylate form at physiological pH.[12] Therefore, formulation as an aqueous salt solution is the most straightforward approach.
Protocol 1: Preparation of an Aqueous Solution
-
Objective: To prepare a clear, stable solution for oral (gavage) or parenteral administration.
-
Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), 1x Phosphate Buffered Saline (PBS) pH 7.4, sterile water for injection (WFI).
-
Procedure: a. Weigh the required amount of API into a sterile glass vial. b. Add a small volume of WFI to create a slurry. c. While stirring, add 0.1 M NaOH dropwise until the API completely dissolves. Monitor the pH to ensure it does not exceed a physiologically acceptable range (typically pH 4-8 for oral, pH 3-9 for intravenous).[11] d. Once dissolved, add 1x PBS to reach the final target volume and concentration. e. Verify the final pH and adjust if necessary with dilute HCl or NaOH. f. Filter the final solution through a 0.22 µm sterile filter.
-
Causality: By raising the pH above the pKa of the carboxylic acid, the compound is deprotonated to its more water-soluble salt form. PBS is used to provide buffering capacity and ensure isotonicity for in vivo administration.
Strategy 2: Co-Solvent and Surfactant-Based Solutions
If the required dose concentration cannot be achieved through pH adjustment alone, or if precipitation occurs upon dilution, a co-solvent system may be necessary.[13]
Table 2: Common Excipients for Co-Solvent Formulations
| Excipient Class | Example(s) | Function | Typical Concentration Range (Oral) |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | Increase the solvent capacity for poorly soluble compounds by reducing the polarity of the aqueous vehicle.[13] | 10 - 60% |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Enhance solubility by forming micelles and improve wettability of the solid API.[13] | 1 - 10% |
| Lipids | Labrasol®, Maisine® CC | Lipid-based systems can solubilize lipophilic drugs and enhance absorption via lymphatic pathways.[11][14][15] | Vehicle dependent |
Protocol 2: Preparation of a Co-Solvent/Surfactant Solution
-
Objective: To solubilize the API in a mixed vehicle system for oral administration.
-
Example Vehicle: 30% PEG 400, 5% Polysorbate 80, 65% Water (v/v/v).
-
Procedure: a. In a glass vial, combine the PEG 400 and Polysorbate 80. b. Add the weighed API to the organic phase and vortex or sonicate until fully dissolved. Gentle warming may be applied if necessary, but stability must be confirmed. c. Slowly add the water component to the organic phase while stirring to avoid precipitation. d. The final formulation should be a clear, homogenous solution.
-
Causality: The API is first dissolved in the organic co-solvent/surfactant mixture where it has higher solubility. The water is then added, with the excipients maintaining the drug in a solubilized state, often within micelles.[16]
Strategy 3: Aqueous Suspension
If a solution is not feasible due to high dose requirements or inherent insolubility, a uniform suspension is a viable alternative.[6] The key is to ensure particle size control and prevent settling to allow for accurate dosing.
Protocol 3: Preparation of a Micronized Suspension
-
Objective: To prepare a homogenous, resuspendable formulation for oral gavage.
-
Materials: this compound (micronized, if possible), 0.5% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Carboxymethylcellulose Sodium (Na-CMC) in water, 0.1% Polysorbate 80 (optional wetting agent).
-
Procedure: a. Prepare the suspension vehicle by slowly adding HPMC or Na-CMC to water while stirring vigorously to avoid clumping. Allow it to fully hydrate. b. If using, add the Polysorbate 80 to the vehicle. c. Weigh the micronized API. d. Create a paste by adding a small amount of the vehicle to the API powder and triturating with a mortar and pestle. This ensures all particles are wetted. e. Gradually add the remaining vehicle to the paste while stirring to achieve the final concentration. f. Transfer to a suitable dosing container. The suspension should be stirred continuously before and during dose administration.
-
Causality: The suspending agent (HPMC/Na-CMC) increases the viscosity of the vehicle, slowing the sedimentation of API particles.[17] A wetting agent reduces the surface tension between the solid particles and the aqueous vehicle, facilitating uniform dispersion. Particle size reduction increases the surface area, which can improve dissolution rates in vivo.[11][18]
Formulation Selection and Validation
The optimal formulation is one that is physically and chemically stable, well-tolerated by the animal species, and provides adequate drug exposure.
Caption: Decision workflow for selecting a lead formulation.
A short-term stability study (e.g., 48 hours at room temperature and 4°C) should be conducted, analyzing for API concentration (potency) and purity (degradation) by HPLC. The selected formulation should then be administered in a small group of animals to assess for any adverse reactions before its use in definitive efficacy or toxicology studies.[9]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By systematically characterizing the compound's physicochemical properties and applying a tiered formulation approach—starting with simple pH-modified aqueous solutions and progressing to co-solvent or suspension systems as needed—researchers can develop a robust and reproducible dosing vehicle. This methodical process, guided by the principles and protocols outlined in this note, will enable the generation of high-quality preclinical data, facilitating a clear path forward in the drug development pipeline.
References
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
- Preclinical Formul
- This compound. CymitQuimica.
- This compound | 1220330-11-9. ChemicalBook.
- Administration form for the oral application of poorly soluble drugs.
- solubility and pKa of 5-Hydroxypyrazine-2- carboxylic acid. Benchchem.
- Excipients for Solubility and Bioavailability Enhancement.
- Formulation of poorly water-soluble drugs for oral administr
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Solubilizing excipients in oral and injectable formul
- 5-Methoxypyrazine-2-carboxylic acid. Chem-Impex.
- Chemical Transformation of Pyrazine Deriv
- Pyrazine-2-carboxylic acid. Solubility of Things.
- Excipients for solubility and bioavailability enhancement.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- This compound | 1220330-11-9. ChemicalBook.
- New pyrazine derivative, and preparation method and medical application thereof.
- CID 11170962 | C5H4N2O2. PubChem.
- Enhancing solubility with novel excipients. Manufacturing Chemist.
- Solubility of Various Carboxylic Acids and Corresponding Sodium Salts...
- Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
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Mastering the Art of Crystal Growth: Application Notes and Protocols for Single-Crystal Pyrazine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the ability to obtain high-quality single crystals is paramount. For pyrazine carboxylic acids, a class of compounds with significant biological and chemical interest, the journey from a synthesized powder to a well-ordered single crystal suitable for X-ray diffraction analysis can be both an art and a science. This guide provides an in-depth exploration of the principles and practical techniques for growing single crystals of pyrazine carboxylic acids, empowering researchers to elucidate three-dimensional molecular structures, understand polymorphism, and ultimately accelerate drug discovery and development.
The Foundation of Crystallization: Understanding Pyrazine Carboxylic Acids
Pyrazine carboxylic acids are heterocyclic compounds characterized by a pyrazine ring substituted with one or more carboxyl groups. Their polarity, hydrogen bonding capabilities, and solubility are key determinants in the selection of an appropriate crystallization strategy.
Physicochemical Properties: The Key to Rational Crystal Growth
A successful crystallization experiment begins with a thorough understanding of the compound's physicochemical properties. The interplay between the solute (the pyrazine carboxylic acid) and the solvent is the cornerstone of crystal formation. Key properties to consider include:
-
Solubility: The ideal solvent for crystallization is one in which the compound exhibits moderate solubility at room temperature, with a significant increase in solubility upon heating. This differential solubility is the driving force for crystallization upon cooling. For pyrazine carboxylic acids, which are generally polar, polar solvents are a good starting point.[1]
-
pKa: The acidity of the carboxylic acid group and the basicity of the pyrazine nitrogen atoms influence the compound's charge state in solution, which can dramatically affect its solubility and crystal packing. The pKa of the carboxyl group for these types of compounds is typically in the range of 2-4.[2][3]
A summary of the solubility profiles for key pyrazine carboxylic acids is presented in Table 1. This data is crucial for the rational selection of solvents and the design of crystallization experiments.
| Compound | Water | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) | Toluene | Hexane |
| Pyrazine-2-carboxylic acid | Soluble | Soluble | Soluble | Soluble | Low to negligible | Low to negligible |
| 5-Methylpyrazine-2-carboxylic acid | Soluble | High | Moderate | High | Low | Low |
| 3-Aminopyrazine-2-carboxylic acid | Moderately Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble | Insoluble |
Table 1: Qualitative Solubility of Selected Pyrazine Carboxylic Acids in Common Solvents. [1][2][4][5] This table provides a general guide for initial solvent screening. Quantitative solubility data should be determined experimentally for precise control over crystallization.
Core Crystallization Techniques for Pyrazine Carboxylic Acids
There is no single "magic bullet" for crystallization. The optimal method is highly dependent on the specific pyrazine carboxylic acid and its interaction with the chosen solvent system. The following techniques are the most commonly employed and have shown success in crystallizing organic molecules, including carboxylic acids.
Slow Evaporation
This is often the simplest and most accessible crystallization technique. It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute until it reaches supersaturation and begins to crystallize.
Causality Behind the Choice: This method is well-suited for compounds that are moderately soluble at room temperature in a relatively volatile solvent. The slow rate of evaporation allows for the formation of a small number of crystal nuclei, which can then grow into larger, well-defined single crystals.
Protocol: Slow Evaporation
-
Dissolution: Prepare a saturated or near-saturated solution of the pyrazine carboxylic acid in a suitable solvent (refer to Table 1 for initial guidance) in a clean vial. Use a minimal amount of solvent to dissolve the compound completely. Gentle warming may be necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vessel with a piece of parafilm or aluminum foil. Pierce a few small holes in the covering to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Observation: Monitor the vessel periodically for crystal growth. The process can take anywhere from a few days to several weeks.
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Slow Cooling (Cooling Crystallization)
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility of the compound and inducing crystallization.
Causality Behind the Choice: The controlled reduction in temperature allows for a gradual decrease in solubility, promoting the formation of a limited number of nuclei and facilitating the growth of large, high-quality crystals. The rate of cooling is a critical parameter; rapid cooling often leads to the formation of many small crystals or even amorphous precipitation.[6]
Protocol: Slow Cooling
-
Dissolution: In a clean flask, dissolve the pyrazine carboxylic acid in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Ensure all the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature in a draft-free location. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Low-Temperature Incubation: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Caption: Workflow for the Slow Cooling Crystallization Technique.
Vapor Diffusion
Vapor diffusion is a powerful technique for crystallizing small amounts of material. It involves the slow diffusion of a "poor" solvent (an anti-solvent) vapor into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.
Causality Behind the Choice: This method provides a very slow and controlled change in solvent composition, which is ideal for promoting the growth of high-quality single crystals. It is particularly useful when only small quantities of the compound are available.
There are two common setups for vapor diffusion:
-
Hanging Drop: A drop of the sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.
-
Sitting Drop: A drop of the sample solution is placed in a well of a crystallization plate, with the surrounding reservoir containing the anti-solvent.
Protocol: Vapor Diffusion (Sitting Drop)
-
Prepare the Reservoir: Fill the reservoir of a crystallization well with an appropriate anti-solvent. The anti-solvent should be miscible with the solvent used to dissolve the compound, and the compound should be insoluble in the anti-solvent.
-
Prepare the Sample Solution: Dissolve the pyrazine carboxylic acid in a good solvent to a concentration just below its saturation point.
-
Set up the Drop: Place a small drop (1-10 µL) of the sample solution in the designated well of the crystallization plate.
-
Seal and Incubate: Seal the crystallization plate and store it in a vibration-free environment at a constant temperature.
-
Observation: Monitor the drop for crystal growth over time.
Caption: Workflow for the Vapor Diffusion Crystallization Technique.
Troubleshooting Common Crystallization Problems
Even with carefully designed protocols, challenges can arise. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Add a small amount of a miscible anti-solvent.- Introduce a seed crystal. |
| Formation of Oil or Amorphous Precipitate | - Compound is coming out of solution above its melting point.- Supersaturation is too high. | - Use a lower crystallization temperature.- Use a more dilute solution.- Add the anti-solvent more slowly. |
| Formation of Many Small Crystals | - Nucleation rate is too high.- Cooling or evaporation is too rapid. | - Slow down the rate of cooling or evaporation.- Use a cleaner crystallization vessel to reduce nucleation sites.- Use a slightly more dilute solution. |
| Poor Crystal Quality (e.g., twinning, aggregates) | - Crystal growth is too fast.- Impurities are present. | - Slow down the crystallization process (slower cooling/evaporation).- Further purify the starting material. |
Table 2: Troubleshooting Guide for Crystallization of Pyrazine Carboxylic Acids.
Conclusion
The successful crystallization of pyrazine carboxylic acids is a critical step in their characterization and development. By understanding the fundamental principles of crystallization and the specific physicochemical properties of these compounds, researchers can rationally design and execute experiments to obtain high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to overcome common challenges and achieve their research goals.
References
-
Solubility of Things. Pyrazine-2-carboxylic acid. [Link]
-
Alchemist-chem. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. [Link]
-
ChemBK. 3-AMINOPYRAZINE-2-CARBOXYLIC ACID'5424-01-1 - Physico-chemical Properties. [Link]
-
The Good Scents Company. 3-aminopyrazine-2-carboxylic acid. [Link]
-
ChemBK. 2-METHYLPYRAZINE-5-CARBOXYLIC ACID. [Link]
-
ACS Publications. Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. [Link]
-
ACS Publications. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]
-
University of California, Irvine. 4. Crystallization. [Link]
- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
RSC Publishing. Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
- Google Patents. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
-
Chemistry LibreTexts. 3.6D: Mixed Solvent Crystallization. [Link]
-
IUCr Journals. Methyl 5-methylpyrazine-2-carboxylate. [Link]
Sources
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- 2. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]
- 3. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]
- 4. 3-aminopyrazine-2-carboxylic acid, 5424-01-1 [thegoodscentscompany.com]
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- 6. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Ethoxypyrazine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Ethoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to diagnose and resolve issues leading to low yields, ensuring the successful and efficient production of this valuable compound.
Introduction to the Synthetic Pathway
The synthesis of this compound is a cornerstone for the development of various pharmaceutical agents. A prevalent and robust method for its preparation involves a two-step synthetic sequence. The first step is a Nucleophilic Aromatic Substitution (SNAr) reaction, where an electron-deficient halopyrazine ester, such as ethyl 5-chloropyrazine-2-carboxylate, is treated with sodium ethoxide to introduce the ethoxy group. The subsequent step involves the hydrolysis of the resulting ethyl 5-ethoxypyrazine-2-carboxylate to the desired carboxylic acid.
This guide is structured to address potential pitfalls in each of these critical steps, offering scientifically grounded solutions to enhance your synthetic outcomes.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues that can arise during the synthesis, providing detailed explanations and actionable solutions.
Part 1: The Nucleophilic Aromatic Substitution (SNAr) Step
Question 1: My SNAr reaction to form ethyl 5-ethoxypyrazine-2-carboxylate is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
An incomplete or slow SNAr reaction is a common hurdle. The reactivity of the pyrazine ring is highly dependent on its electronic properties and the reaction conditions. Here's a breakdown of potential causes and their remedies:
-
Insufficient Activation of the Pyrazine Ring: The pyrazine ring's electron-deficient nature is crucial for SNAr.[1][2] The presence of the ester group at the 2-position further withdraws electron density, activating the ring for nucleophilic attack. However, the nature of the leaving group is paramount. While chloro-substituted pyrazines are commonly used, fluoro-substituted analogues are significantly more reactive towards nucleophilic attack due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the reaction center.[3]
-
Recommendation: If you are using a chloro- or bromo-substituted starting material and experiencing low reactivity, consider switching to the corresponding fluoro-substituted pyrazine ester if commercially available. This will likely accelerate the reaction and improve your yield.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the ethoxide source play a critical role.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. A careful balance is necessary.
-
Solvent: The reaction is typically carried in an alcoholic solvent like ethanol, which also serves as the source for the ethoxide when a strong base like sodium metal or sodium hydride is used to generate it in situ. Anhydrous conditions are crucial to prevent side reactions of the strong base.
-
Ethoxide Source: Using commercially available sodium ethoxide is convenient, but its quality can vary. Generating sodium ethoxide in situ from sodium metal and anhydrous ethanol often provides a more reactive and moisture-free reagent.
-
-
Moisture Contamination: Sodium ethoxide is a strong base and is highly sensitive to moisture. Water will consume the ethoxide, reducing its effective concentration and hindering the SNAr reaction.
-
Recommendation: Ensure all your glassware is oven-dried, and use anhydrous solvents. If using commercial sodium ethoxide, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing significant byproduct formation during the SNAr step. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a primary contributor to low yields of the desired product. The most common side reactions in this step are:
-
Elimination Reactions: Sodium ethoxide is not only a strong nucleophile but also a strong base. With secondary haloalkanes, it can promote elimination reactions.[4][5][6] While the pyrazine ring is aromatic and does not undergo elimination in the same way, impurities in the starting material or side reactions involving the ethyl ester group are possible.
-
Reaction with the Ester Group (Claisen Condensation): Under strongly basic conditions, sodium ethoxide can deprotonate the α-carbon of the ethyl ester, leading to a Claisen condensation-type self-condensation of the starting material or product.[7] This can result in a complex mixture of byproducts.
-
Hydrolysis of the Ester: If there is any water present in the reaction mixture, the strong base can catalyze the hydrolysis of the ester group of either the starting material or the product, leading to the corresponding carboxylate salts.
Strategies to Minimize Byproducts:
| Strategy | Rationale |
| Control Reaction Temperature | Lowering the reaction temperature can favor the desired SNAr pathway over potential elimination or condensation side reactions. |
| Use a Hindered Base | In some cases, a bulkier, less nucleophilic base can be used if simple deprotonation is the desired outcome, though for SNAr, a potent nucleophile is necessary. For this specific reaction, controlling other parameters is more practical. |
| Ensure Anhydrous Conditions | Meticulously dry all glassware and use anhydrous solvents to prevent hydrolysis of the ester. |
| Control Stoichiometry | Use a slight excess of sodium ethoxide to ensure complete conversion of the starting material, but avoid a large excess which can promote side reactions. |
Part 2: The Hydrolysis Step
Question 3: My hydrolysis of ethyl 5-ethoxypyrazine-2-carboxylate is not going to completion, or I am seeing degradation of my product. What are the best practices for this step?
Answer:
The hydrolysis of the ethyl ester to the carboxylic acid is the final and critical step. Both incomplete reaction and product degradation can significantly impact your final yield.
-
Choice of Hydrolysis Conditions: Both acid- and base-catalyzed hydrolysis are possible, but base-catalyzed hydrolysis (saponification) is generally preferred for this substrate as it is an irreversible process.[8][9][10] The formation of the carboxylate salt under basic conditions drives the reaction to completion.[8]
-
Recommended Base-Catalyzed Hydrolysis Protocol: A reliable and high-yielding method involves the use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[11]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Dissolve ethyl 5-ethoxypyrazine-2-carboxylate in a suitable solvent like THF.
-
Add an aqueous solution of LiOH (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 1-2.[11]
-
The product, this compound, will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
-
Potential for Product Degradation: Pyrazine rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Prolonged exposure to strong acids or bases can lead to ring-opening or other decomposition pathways.
-
Recommendation: Perform the hydrolysis at room temperature if possible. If heating is required, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating times.
-
Question 4: I am having difficulty isolating and purifying the final product, this compound, leading to significant yield loss. What are some effective purification strategies?
Answer:
Effective purification is key to obtaining a high yield of a pure product. For this compound, the following strategies are recommended:
-
Acid-Base Extraction: A classic and highly effective method for purifying carboxylic acids is through acid-base extraction.[12]
Experimental Protocol: Purification via Acid-Base Extraction
-
After the hydrolysis and acidification step, if the product does not precipitate cleanly, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can then be further purified by recrystallization.
-
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethanol-water is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities are present, you can perform a hot filtration to remove them. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the pyrazine nitrogen atoms in the SNAr reaction?
The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which makes the ring electron-deficient and thus more susceptible to nucleophilic attack. This is a key principle in the reactivity of many heterocycles in nucleophilic aromatic substitution reactions.[13]
Q2: Can I use other alkoxides, like sodium methoxide, for the SNAr step?
Yes, other alkoxides can be used to synthesize the corresponding alkoxy-pyrazine derivatives. However, for the synthesis of this compound, sodium ethoxide is the required reagent.
Q3: Is it possible to hydrolyze the ester under acidic conditions?
Yes, acid-catalyzed hydrolysis is a viable option.[14][15] It is the reverse of the Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution of a strong acid like HCl or H2SO4. However, this reaction is an equilibrium process, and to drive it to completion, a large excess of water is needed.[8] For this particular substrate, the potential for side reactions and the reversibility of the reaction make base-catalyzed hydrolysis a more reliable choice.
Q4: How can I monitor the progress of my reactions?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the SNAr and hydrolysis steps. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Visualizing the Workflow
To provide a clearer understanding of the troubleshooting process, the following diagram illustrates the decision-making workflow when encountering low yields.
Caption: A flowchart outlining the key decision points for troubleshooting low yields in the synthesis of this compound.
Conclusion
Achieving a high yield in the synthesis of this compound is an attainable goal with careful attention to reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles of the SNAr and hydrolysis steps, and by being vigilant about potential side reactions and purification losses, researchers can significantly improve their synthetic outcomes. This guide provides a foundation for diagnosing and resolving common issues, and we encourage you to use it as a resource to enhance your experimental success.
References
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. Chemical Communications (RSC Publishing). Available at: [Link]
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Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... ResearchGate. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. . Available at: [Link] Ester-Hydrolysis-Mechanism-Base-Catalyzed/
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
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When a secondary haloalkane is treated with sodium ethoxide in et... Pearson. Available at: [Link]
-
Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Ethoxylated Ingredients. Campaign for Safe Cosmetics. Available at: [Link]
- Pyrazine-2-carboxylic acid ester and method for producing the same. Google Patents.
-
Ethoxylation. Wikipedia. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
- Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts. Google Patents.
-
How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? Chemistry Stack Exchange. Available at: [Link]
- Process for making alkyl ethoxy carboxylates. Google Patents.
-
Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
-
Saponification Reaction of Esters. YouTube. Available at: [Link]
-
Ethyl 5-ethoxypyrazine-2-carboxylate (C9H12N2O3). PubChemLite. Available at: [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. UCLA. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The E2 Reaction. Chemistry LibreTexts. Available at: [Link]
- The method for preparing alkyl ethoxy carboxylate. Google Patents.
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
-
Ethyl 5-chloropyrazine-2-carboxylate | C7H7ClN2O2 | CID 465025. PubChem. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. Available at: [Link]
-
Sodium Ethoxide Solution. Alkimia Pharmachem. Available at: [Link]
-
Saponification. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess. ResearchGate. Available at: [Link]
-
mechanism of ester hydrolysis. YouTube. Available at: [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC - NIH. Available at: [Link]
-
What is the procedure to do saponification reaction in lab experiment? Quora. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]
-
Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]
-
Chemistry 342 Experiment 11: Saponification. ResearchGate. Available at: [Link]
- Narrow range alcohol alkoxylates and derivatives thereof. Google Patents.
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
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- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazine-2-Carboxylic Acid Derivatization
Welcome to the Technical Support Center for the derivatization of pyrazine-2-carboxylic acid and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide you with the technical insights and practical solutions needed to overcome common challenges and optimize your reaction conditions for successful derivatization.
Section 1: Understanding the Challenges
Pyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry. However, its unique electronic properties can present challenges during derivatization, particularly in amide bond formation. The electron-withdrawing nature of the pyrazine ring can deactivate the carboxylic acid group, making it less susceptible to nucleophilic attack. This section addresses the fundamental challenges you might encounter.
Q1: Why is my amide coupling reaction with pyrazine-2-carboxylic acid consistently giving low yields?
Low yields in amide coupling reactions involving pyrazine-2-carboxylic acid are a common issue and can often be attributed to the electronic properties of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which reduces the nucleophilicity of the carboxylic acid's carbonyl carbon. This makes the carboxylic acid less reactive towards nucleophiles, including amines.
Several factors can contribute to low yields:
-
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficient to activate the electron-deficient carboxylic acid.
-
Weakly Nucleophilic Amines: If your amine is also electron-deficient or sterically hindered, the reaction will be even more challenging.
-
Side Reactions: The activated carboxylic acid intermediate can be prone to hydrolysis or other side reactions, especially if the desired reaction with the amine is slow.
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: What are the most common side reactions to be aware of?
When using carbodiimide coupling reagents like EDC in combination with NHS, several side reactions can occur, leading to byproducts and reduced yields of the desired amide.
-
N-acylurea Formation: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid with EDC, can rearrange to a stable N-acylurea byproduct. This is more likely to happen if the subsequent reaction with the amine is slow.
-
Hydrolysis of the Activated Ester: The NHS-activated ester is susceptible to hydrolysis, especially in the presence of water. This will regenerate the starting carboxylic acid.
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, particularly if the reaction is heated or if a strong base is used. The use of additives like HOBt or OxymaPure can help to suppress racemization.[1]
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the derivatization of pyrazine-2-carboxylic acid.
Problem: Low or No Product Formation
Initial Checks:
-
Reagent Quality: Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Carbodiimides are particularly sensitive to moisture.
-
Solvent Purity: Use anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates.
-
Reaction Setup: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | 1. Increase Equivalents of Coupling Reagent: Try increasing the equivalents of your coupling reagent (e.g., 1.5-2.0 eq).2. Switch to a More Potent Coupling Reagent: For electron-deficient carboxylic acids, stronger coupling reagents like HATU or HBTU are often more effective than EDC/NHS.3. Convert to Acyl Chloride: A more reactive intermediate can be formed by converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This acyl chloride can then be reacted with the amine. |
| Weakly Nucleophilic Amine | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. Monitor for potential side product formation at higher temperatures.2. Use a Non-nucleophilic Base: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can help to deprotonate the amine, increasing its nucleophilicity. |
| Suboptimal Reaction Conditions | 1. Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO are often good choices for amide coupling reactions as they can help to dissolve the starting materials and intermediates.2. pH Control: For EDC/NHS coupling, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a slightly basic pH (7.2-8.5). A two-step procedure with pH adjustment can be beneficial.[4] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
Problem: Difficulty in Product Purification
Q3: I am struggling to separate my desired pyrazine-2-carboxamide from the unreacted starting materials and byproducts. What purification strategies do you recommend?
Purification of pyrazine derivatives can be challenging due to their polarity and potential for co-elution with impurities. A multi-step purification strategy is often necessary.
-
Liquid-Liquid Extraction (LLE): An initial workup with an appropriate organic solvent can help to remove some impurities. For pyrazine derivatives, solvents like ethyl acetate or dichloromethane are commonly used. Multiple extractions with fresh solvent are often required for effective separation.[5][6][7][8]
-
Column Chromatography: This is the most common method for purifying pyrazine carboxamides.
-
Normal Phase (Silica Gel): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used as the eluent. A gradual increase in the polarity of the eluent (gradient elution) can help to separate compounds with similar polarities.
-
Reversed-Phase (C18-bonded silica): For more polar compounds, reversed-phase chromatography using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can be effective.[5][6][7]
-
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
Purification Strategy Workflow
Caption: A general workflow for the purification of pyrazine-2-carboxamides.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key derivatization reactions.
Protocol 1: Amide Coupling using HATU
This protocol is recommended for coupling pyrazine-2-carboxylic acid with primary or secondary amines, especially when EDC/NHS methods have failed.
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Amide Coupling using EDC/NHS
This protocol is designed to minimize side reactions by separating the activation and coupling steps.
-
Activation:
-
Dissolve pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous, amine-free solvent (e.g., DCM or THF).
-
Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in an anhydrous solvent.
-
Slowly add the activated ester solution from the first step to the amine solution.
-
Stir the reaction at room temperature and monitor its progress.
-
-
Workup and Purification:
-
Follow steps 6-9 from Protocol 1.
-
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I use thionyl chloride to activate pyrazine-2-carboxylic acid?
Yes, converting pyrazine-2-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) is a viable strategy to increase its reactivity.[2] The resulting pyrazine-2-carbonyl chloride is highly reactive and can readily undergo nucleophilic attack by an amine. However, this method is often harsher than using coupling reagents and may not be suitable for sensitive substrates. It is crucial to perform this reaction under anhydrous conditions and to remove the excess SOCl₂ before adding the amine.
Q5: What is the role of a base like DIPEA in the coupling reaction?
A non-nucleophilic base such as DIPEA serves two primary functions in amide coupling reactions:
-
Neutralizing the Acid: It neutralizes the carboxylic acid, preventing an acid-base reaction with the amine that would render the amine non-nucleophilic.
-
Facilitating the Reaction: In some cases, it can help to deprotonate the amine, increasing its nucleophilicity and promoting the reaction.
Q6: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques for monitoring the progress of a reaction.
-
TLC: This is a quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: This technique provides more detailed information, including the mass of the product and any byproducts, confirming the success of the reaction and helping to identify any issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Precipitation of 5-Ethoxypyrazine-2-carboxylic acid in Aqueous Solutions
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 5-Ethoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental design. Precipitation can be a significant source of experimental variability and failure; this guide provides a systematic approach to understanding and overcoming this critical issue.
Section 1: Foundational Knowledge: The Physicochemical Profile of this compound
Understanding the inherent properties of a compound is the first step in troubleshooting its behavior in solution. This compound is a weak organic acid, and its solubility is fundamentally governed by its molecular structure and the pH of the surrounding medium.
The key to its behavior is the carboxylic acid (-COOH) group attached to the electron-withdrawing pyrazine ring. This group can exist in two states: a neutral, protonated form (R-COOH) and a charged, deprotonated carboxylate form (R-COO⁻). These two forms have vastly different solubilities in aqueous media.
-
Protonated Form (R-COOH): At low pH, the compound is in its neutral form. This state is less polar and has a strong tendency to self-associate through hydrogen bonding, leading to low water solubility and a higher likelihood of precipitation.
-
Deprotonated Form (R-COO⁻): At high pH, the compound loses a proton to become an anion (carboxylate). This charged form is significantly more polar and readily interacts with water molecules, resulting in much higher aqueous solubility.[1][2]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Solid | [4] |
| Predicted pKa | ~2.5 - 4.0 | [3][5][6] |
Diagram: pH-Dependent Solubility Equilibrium ```dot
Caption: A decision tree to guide researchers in selecting the appropriate solubilization strategy.
Section 4: Summary of Best Practices
-
Know Your pKa: Acknowledge that this compound is a weak acid. Its solubility is fundamentally linked to pH.
-
pH is Your Primary Tool: Whenever possible, use pH adjustment to create a stable aqueous stock solution. This is the most reliable method.
-
Dilute with Care: When using organic stock solutions, always add the stock to a vigorously mixing buffer to avoid anti-solvent precipitation.
-
Consider Alternatives: If pH modification is not an option, cyclodextrin-based formulations are a powerful and robust alternative to co-solvents.
-
Always Verify: After preparing your final solution, always perform a visual check for clarity. A solution that is not perfectly clear is not truly dissolved and will lead to inaccurate results.
By applying these principles and protocols, you can effectively manage the solubility of this compound, ensuring the accuracy, reproducibility, and success of your experiments.
References
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]
-
Staples, M. A., et al. (Year not available). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
MedLife Mastery. (n.d.). The Common Ion Effect - MCAT Content. Available at: [Link]
-
Fourmentin, S., et al. (2020). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. NIH National Library of Medicine. Available at: [Link]
-
Pawar, P. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available at: [Link]
-
Edon, E. D., & Ibiang, C. L. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. Available at: [Link]
-
Britannica. (2024). Common ion effect. Available at: [Link]
-
Wikipedia. (n.d.). Common-ion effect. Available at: [Link]
-
DelveInsight. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2006). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]
-
Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
SciSpace. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
Al-Hamidi, H., & Al-Zoubi, N. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. NIH National Library of Medicine. Available at: [Link]
-
Soare, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH National Library of Medicine. Available at: [Link]
-
Jenita, M. J. (2023). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available at: [Link]
-
MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Available at: [Link]
Sources
5-Ethoxypyrazine-2-carboxylic acid stability issues in long-term storage
Technical Support Center: 5-Ethoxypyrazine-2-carboxylic Acid Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound. By understanding the potential degradation pathways and implementing proper storage and monitoring protocols, you can ensure the integrity of your experimental results.
Overview of this compound Stability
This compound is a heterocyclic compound with functional groups that can be susceptible to degradation over time. The primary stability concerns revolve around the hydrolysis of the ethoxy group and the decarboxylation of the carboxylic acid moiety. The stability of the compound is influenced by storage conditions such as temperature, humidity, pH, and light exposure. While specific long-term stability studies on this particular molecule are not extensively published, we can infer potential issues based on the chemical properties of its functional groups and related pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: I've stored this compound as a solid at room temperature for over a year. Could it have degraded?
A1: Yes, degradation is possible, although solid-state stability is generally higher than in solution. For many carboxylic acids and pyrazine derivatives, long-term storage at room temperature, especially if not in a tightly sealed container, can lead to slow degradation.[1][2] It is recommended to re-analyze the purity of the material before use if it has been stored for an extended period under non-ideal conditions.
Q2: My aqueous stock solution of this compound has a lower pH than expected and I'm seeing inconsistent results in my assays. What could be the cause?
A2: This could be indicative of hydrolysis of the ethoxy group to a hydroxyl group, forming 5-hydroxypyrazine-2-carboxylic acid and ethanol. The acidity of the solution can influence the rate of this hydrolysis. It is advisable to prepare fresh stock solutions or store them frozen at -20°C or -80°C for extended periods.[3]
Q3: I'm observing a new, less polar spot on my TLC analysis of an old sample of this compound. What could this be?
A3: A less polar impurity could potentially be an ester formed by the reaction of the carboxylic acid with a contaminant alcohol, or it could be a product of a different degradation pathway. However, a more likely scenario is that you are seeing an impurity from the original synthesis, such as the ethyl ester precursor if the final hydrolysis step was incomplete.[4][5]
Q4: What are the ideal storage conditions for solid this compound?
A4: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2] Storage in a refrigerator (2-8°C) or freezer (-20°C) is recommended to minimize the risk of thermal degradation.
Q5: How does light exposure affect the stability of this compound?
A5: Pyrazine-based compounds can be susceptible to photodegradation.[6][7] While some pyrazines are noted for their photostability, it is best practice to protect this compound from prolonged exposure to light, especially UV light. Store in an amber vial or a light-blocking container.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues that may be related to the instability of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Reduced potency or activity in biological assays | Degradation of the parent compound leading to a lower effective concentration. | 1. Confirm Purity: Re-analyze the purity of the solid compound and stock solutions using HPLC or LC-MS.[8] 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Optimize Storage: Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC or LC-MS chromatograms | Formation of degradation products. | 1. Identify Degradants: Attempt to identify the degradation products by mass spectrometry. Likely candidates include 5-hydroxypyrazine-2-carboxylic acid (from hydrolysis) or 2-ethoxypyrazine (from decarboxylation). 2. Perform Forced Degradation Study: To confirm the identity of degradants, perform a forced degradation study under acidic, basic, oxidative, and thermal stress conditions.[9] |
| Inconsistent analytical results (e.g., varying retention times, peak shapes) | On-column degradation or interaction with the analytical system. | 1. Optimize HPLC Method: Ensure the mobile phase pH is compatible with the compound's stability. For carboxylic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[8] 2. Check Column Integrity: The column may be contaminated or degraded. Flush the column or replace it if necessary. |
| Change in physical appearance of the solid (e.g., color change, clumping) | Degradation or absorption of moisture. | 1. Assess Purity: Analyze the purity of the sample. 2. Proper Storage: Ensure the compound is stored in a desiccated environment to prevent moisture uptake. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 270 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol for a Basic Forced Degradation Study
This study will help identify potential degradation products and pathways.
-
Prepare Stock Solutions: Prepare several identical stock solutions of this compound (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to one stock solution to a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to another stock solution to a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to a stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC-MS to identify and quantify any degradation products.
-
Visualizations
Potential Degradation Pathways
Sources
- 1. aksci.com [aksci.com]
- 2. 2-Pyrazinecarboxylic acid(98-97-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1220330-11-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Poor Chromatographic Resolution of Pyrazine Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to our dedicated resource for tackling one of the more persistent challenges in analytical chemistry: the chromatographic resolution of pyrazine isomers. Pyrazines are a critical class of compounds, pivotal to flavor and fragrance chemistry and serving as key structural motifs in pharmaceuticals.[1][2][3] However, their structural similarity, especially among positional isomers, often leads to co-elution, complicating identification and quantification.[4][5][6][7]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will move from foundational concepts to advanced strategies in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), explaining the causality behind our recommendations to empower your method development.
Part 1: Foundational Issues & Initial Troubleshooting
Q1: I'm seeing a single, broad, or shouldered peak where I expect two pyrazine isomers. How do I confirm I have a co-elution problem?
A1: This is the classic sign of poor resolution and the first critical step is confirmation. Co-elution of pyrazine isomers is common because their similar physicochemical properties result in nearly identical interactions with the chromatographic system.[5] Furthermore, their mass spectra are often very similar, making differentiation by MS alone unreliable.[4][6][7]
Here’s how you can systematically confirm co-elution:
-
Peak Shape Analysis: A perfect Gaussian peak can still hide co-eluting compounds, but asymmetry is a tell-tale sign. Look for shoulders, peak fronting, or excessive tailing, which strongly indicate a hidden, partially resolved peak.[4][5][8]
-
Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, scrutinize the mass spectra across the peak. Extract spectra from the leading edge, apex, and tailing edge. A change in the relative abundance of ions across the peak is a definitive sign of co-elution.[5]
-
Diode Array Detector (DAD/PDA) Analysis (for HPLC): If using HPLC with a DAD, perform a peak purity analysis. The software compares UV-Vis spectra across the peak's width. A "pure" peak will have identical spectra from start to finish. Any deviation suggests multiple components.[5]
A self-validating protocol involves spiking your sample with an analytical standard of one of the suspected isomers. If the peak height increases but the shape remains symmetrical, you may have a single compound. If the peak broadens or a shoulder becomes more pronounced, co-elution is confirmed.
Part 2: Gas Chromatography (GC) Method Development
Gas chromatography, particularly GC-MS, is the most prevalent method for analyzing volatile alkylpyrazines.[1][4][9] However, success hinges on leveraging the subtle differences between isomers.
Q2: How do I select the optimal GC stationary phase for resolving positional pyrazine isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine)?
A2: This is the most critical decision in your GC method. The choice of stationary phase directly governs selectivity (α), the term in the resolution equation with the most powerful impact on separation.[10]
The Causality: Pyrazine isomers that co-elute on a non-polar phase (like a 5% phenyl-methylpolysiloxane, e.g., DB-5ms) do so because they have similar boiling points and van der Waals interactions.[11][12] To separate them, you need a stationary phase that can exploit other physicochemical properties, such as dipole moment.
Recommendation: Switch to a high-polarity stationary phase.
-
Polyethylene Glycol (PEG) / Wax Columns (e.g., ZB-WAXplus, DB-WAX): These are the gold standard for pyrazine isomer separations.[4][13] The highly polar PEG phase induces strong dipole-dipole interactions with the pyrazine ring's nitrogen atoms. Subtle differences in the isomers' molecular symmetry and electron distribution lead to differential retention and, therefore, separation.
-
Mid-to-High Polarity Cyanopropyl Phases: Columns with high cyanopropyl content (e.g., a BPX70 or a G43-type phase) can also provide the necessary selectivity through strong dipole and pi-pi interactions.[11][12]
The following table provides a starting point for column selection:
| Isomer Type | Recommended Stationary Phase Chemistry | Example Commercial Columns | Separation Principle |
| Alkylpyrazines (Positional) | Polyethylene Glycol (PEG) | DB-WAX, ZB-WAXplus, Stabilwax | Dipole-Dipole Interactions |
| General Screening | 5% Phenyl-methylpolysiloxane | DB-5ms, Rtx-5MS, ZB-5MS | Boiling Point Separation (Initial Screen) |
| Highly Substituted/Functionalized | 50% Phenyl-methylpolysiloxane | DB-17ms, Rtx-50 | Pi-Pi Interactions, Dipole Interactions |
This table summarizes common starting points. Method development will be required.
Q3: My resolution is still poor on a WAX column. How can I use temperature programming and carrier gas flow to finish the job?
A3: Once you have the correct column chemistry, fine-tuning your instrumental parameters is the next step to achieving baseline resolution.
Step-by-Step Optimization Protocol:
-
Verify Optimal Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. For a 0.25 mm ID column, this is typically around 30-40 cm/s for Helium. Operating far from this optimum sacrifices column efficiency (N).[13]
-
Lower the Initial Oven Temperature: Start your oven program at a low temperature (e.g., 40-50°C) and hold for 1-2 minutes.[1] This "focuses" the analytes at the head of the column, ensuring a tight injection band and improving the separation of early-eluting, volatile isomers.
-
Slow the Temperature Ramp Rate: This is a powerful tool. A typical starting ramp rate is 10°C/min.[4] To improve the resolution of a closely eluting pair, slow the ramp rate significantly as you approach their elution temperature. Try rates of 2-5°C/min.[1] Slower ramps give the isomers more time to interact with the stationary phase, enhancing separation.[4]
-
Introduce a Mid-Ramp Isothermal Hold: If your critical pair elutes in the middle of the run, program an isothermal hold for several minutes at a temperature just below their elution point (e.g., 10-15°C below). This can dramatically increase resolution for that specific pair without excessively lengthening the total run time.
Below is a visual workflow for troubleshooting GC resolution issues.
Caption: GC Troubleshooting Workflow for Pyrazine Isomers.
Part 3: High-Performance Liquid Chromatography (HPLC) Strategies
While GC is common, HPLC (or UPLC) is often preferred for less volatile, more polar, or thermally labile pyrazine derivatives, or for samples in complex liquid matrices like beverages.[13][14]
Q4: When should I choose HPLC over GC for my pyrazine analysis?
A4: The decision to use HPLC is driven by the properties of your analyte and matrix.
-
High Polarity/Poor Volatility: If your pyrazine derivatives have polar functional groups (e.g., -OH, -COOH) or are salts, they will not be volatile enough for GC. HPLC is the necessary choice.
-
Thermally Labile Compounds: If your compounds degrade at the high temperatures of a GC inlet or oven, HPLC provides a gentle, room-temperature alternative.
-
Complex Liquid Matrices: For direct analysis of pyrazines in samples like soy sauce or wine, UPLC-MS/MS can be more direct and require less sample preparation than traditional GC methods.[14]
-
Preparative Separation: HPLC is scalable and can be used to isolate pure isomers for further study, a task that is difficult with analytical GC.[15][16]
Q5: What are the key mobile phase parameters to optimize for pyrazine isomer separation in reversed-phase LC?
A5: In reversed-phase (RP) HPLC, where a non-polar C18 column is typically used, the mobile phase is your primary tool for manipulating selectivity.[17]
Systematic Optimization Protocol:
-
Organic Modifier Selection: Most methods use acetonitrile/water or methanol/water.[9] Acetonitrile often provides different selectivity than methanol due to its unique properties. If you have poor resolution with acetonitrile, a simple first step is to switch to methanol at an equivalent solvent strength.
-
Adjust Organic/Aqueous Ratio: If your peaks are eluting too quickly with poor separation (low capacity factor, k'), decrease the percentage of the organic solvent. This increases retention and gives the column more opportunity to resolve the isomers.[5]
-
Control Mobile Phase pH: Pyrazines are weakly basic (pKa of the protonated form is ~0.6).[18] While subtle, controlling the pH with a buffer (e.g., formic acid or ammonium formate for MS compatibility) can slightly alter the polarity and shape of the molecules, potentially improving separation. A good starting point is a pH between 3 and 6.
-
Implement a Shallow Gradient: Instead of an isocratic elution, use a very shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute). This can sharpen peaks and often resolves closely eluting compounds that merge during an isocratic run.
| Parameter | Action | Rationale |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice versa) | Changes selectivity (α) through different solvent-analyte interactions. |
| Solvent Strength | Decrease % Organic | Increases retention (k'), allowing more time for separation. |
| Mobile Phase pH | Add buffer (e.g., 0.1% Formic Acid) | Can subtly alter analyte charge state and conformation. |
| Elution Mode | Switch from Isocratic to a Shallow Gradient | Improves peak shape and can resolve stubborn co-elutions. |
Caption: Starting Conditions for Reversed-Phase LC Method Development.
Q6: Reversed-phase isn't working. Can alternative LC modes like HILIC help?
A6: Absolutely. When compounds are too polar to be retained on a C18 column, or when RP selectivity is insufficient, it's time to think "orthogonally."
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[19][20] It uses a polar stationary phase (like bare silica or a zwitterionic phase) with a mobile phase high in organic content (e.g., >80% acetonitrile).[19][20]
The Causality: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. The elution order is typically the opposite of reversed-phase, with the most polar compounds retained the longest.[20] This completely different separation mechanism can often resolve isomers that co-elute in RP-HPLC. Zwitterionic HILIC columns, in particular, offer unique selectivity due to a combination of hydrophilic and weak electrostatic interactions.[19]
Part 4: Advanced & Chiral Separations
Q7: I need to separate chiral pyrazine derivatives. What are my options?
A7: The separation of enantiomers requires a chiral environment. This is achieved using specialized chiral stationary phases (CSPs) in either GC or HPLC.
HPLC with Chiral Columns: This is the most common and versatile approach.
-
Mechanism: Chiral selectors, such as derivatized polysaccharides (e.g., amylose, cellulose) or macrocyclic glycopeptides, are bonded to the silica support.[17][21] These selectors form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Column Screening: Success often requires screening several different CSPs (e.g., Chiralpak AD-H, MaltoShell) under different mobile phase conditions (normal phase, polar organic, or reversed phase) to find the combination that provides the best selectivity for your specific molecule.[17][21]
The diagram below illustrates the principle of chiral separation.
Caption: Principle of Chiral Separation on a CSP.
Q8: My sample matrix is incredibly complex, and I'm still fighting co-elutions. Is there a more powerful technique?
A8: Yes. When single-dimension chromatography is insufficient, the answer is comprehensive two-dimensional gas chromatography (GCxGC) .
The Causality: GCxGC couples two columns of different selectivity (e.g., a non-polar first dimension and a polar second dimension) via a modulator. The modulator traps small fractions of effluent from the first column and re-injects them onto the second, very short column for a rapid, secondary separation.
The result is a structured, two-dimensional chromatogram with an enormous increase in peak capacity. Compounds that co-elute on the first column are often separated on the second. For extremely complex samples containing numerous pyrazine isomers, GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers the highest possible resolving power.[22][23] While instrumentally complex, it is the ultimate problem-solver for intractable resolution issues.[22]
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1649. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
Lee, K. (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Pusan National University. Available from: [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
Tehrani, K. A., & Fard, M. A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Available from: [Link]
-
Cajka, T., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Available from: [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical and Pharmaceutical Research. Available from: [Link]
-
Wu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 448. Available from: [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from [Link]
-
D'Attoma, A., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science, 51(8), 758-768. Available from: [Link]
-
D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226. Available from: [Link]
-
de Oliveira, D. N., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 22(10), 1147-1166. Available from: [Link]
-
ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
Kelley, K., & Fiehn, O. (2022). Untargeted Chemical Profiling of Two-Dimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry Data for Botrytized Wines via Topological Data Analysis. Analytical Chemistry, 94(47), 16393-16401. Available from: [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation of Pyrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. academic.oup.com [academic.oup.com]
- 21. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 22. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Untargeted Chemical Profiling of Two-Dimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry Data for Botrytized Wines via Topological Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing signal broadening in NMR analysis of pyrazine compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyrazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to signal broadening, ensuring the acquisition of high-resolution spectra for accurate structural elucidation and quantitative analysis.
Introduction: The Challenge of Pyrazine NMR
Pyrazines are a critical class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals, flavor chemistry, and materials science. However, their unique electronic and structural properties often present challenges in NMR analysis, primarily manifesting as broadened signals. This broadening can obscure vital information, such as spin-spin coupling and accurate integration, thereby complicating spectral interpretation. This guide provides a structured, question-and-answer-based approach to diagnose and mitigate these issues, grounded in fundamental principles and validated experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My proton signals, especially those adjacent to the nitrogen atoms, are broad and poorly resolved. What is the most likely cause?
This is a classic issue when analyzing nitrogen-containing heterocycles like pyrazine. The primary culprit is often the quadrupolar nature of the abundant ¹⁴N isotope.
-
Expertise & Experience: The ¹⁴N nucleus has a nuclear spin (I) of 1, which gives it a non-spherical charge distribution known as a nuclear quadrupole moment.[1] This quadrupole interacts with the local electric field gradient at the nucleus. In an asymmetric environment, this interaction provides a very efficient pathway for nuclear relaxation.[2][3] For protons directly bonded to or near the nitrogen (α-protons), this rapid quadrupolar relaxation of ¹⁴N leads to an incomplete averaging of the ¹H-¹⁴N spin-spin coupling.[1][2] Instead of a sharp, well-defined multiplet, the proton signal collapses into a broadened peak. The closer the proton is to the nitrogen, the stronger the effect.[4]
-
Trustworthiness: You can often confirm this effect by observing that protons further away from the nitrogen atoms exhibit sharper signals compared to the α-protons.[4] In some cases, gentle heating of the sample can sometimes sharpen these signals by increasing the rate of quadrupolar relaxation, leading to more effective decoupling.
Troubleshooting Workflow: Diagnosing ¹⁴N Quadrupolar Broadening
Caption: Workflow for diagnosing and confirming ¹⁴N quadrupolar broadening.
Question 2: All the peaks in my spectrum are broad, not just those near the nitrogen. What should I investigate first?
When global peak broadening is observed, the issue is likely related to the sample preparation or the general magnetic environment rather than a specific intramolecular effect like quadrupolar relaxation. The presence of paramagnetic species is a very common cause.[5]
-
Expertise & Experience: Paramagnetic substances, which have unpaired electrons, are highly detrimental to NMR resolution.[6] The most common paramagnetic contaminant is dissolved molecular oxygen (O₂). Other sources include trace metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) that may be present from glassware, starting materials, or catalysts.[5][7][8] These impurities create fluctuating local magnetic fields that dramatically shorten the transverse relaxation time (T₂), leading to significant line broadening.[9] The effect is so pronounced that it can sometimes prevent the spectrometer from achieving a stable lock on the deuterium signal.[5]
-
Trustworthiness: A simple visual inspection can be a first step. If your solution has any hint of color when it should be colorless, or if you see any particulate matter, contamination is likely. However, many paramagnetic impurities are effective at very low, invisible concentrations.
Protocol 1: Removal of Paramagnetic Impurities
-
Filtration: Always filter your NMR sample through a tight plug of glass wool or a syringe filter placed in a Pasteur pipette before transferring it to the NMR tube.[10] This removes any suspended particulate matter which can distort magnetic field homogeneity and cause broadening.[11]
-
Degassing (Freeze-Pump-Thaw): To remove dissolved oxygen, the freeze-pump-thaw method is most effective.
-
Step A: Place your sample in a suitable flask attached to a vacuum line and freeze it using liquid nitrogen.
-
Step B: Once frozen solid, open the flask to the vacuum to pump away the atmosphere above the solid.
-
Step C: Close the flask to the vacuum and thaw the sample. Dissolved gases will bubble out of the solution.
-
Step D: Repeat this cycle at least three times for thorough degassing.
-
-
Chelation: If trace metal ion contamination is suspected, adding a small amount of a chelating agent can be highly effective.
-
Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in your deuterated solvent.
-
Add a sub-millimolar concentration (e.g., ~0.1-0.5 mM) of EDTA to your NMR sample. EDTA will bind tightly to many divalent and trivalent metal ions, rendering them diamagnetic and removing their broadening effect.[12][13][14][15]
-
| Troubleshooting Step | Primary Target | Expected Outcome |
| Filtration | Suspended solids/particulates | Improved shimming, sharper peaks |
| Degassing | Dissolved O₂ (paramagnetic) | Significant reduction in line width for all peaks |
| EDTA Addition | Paramagnetic metal ions (Fe³⁺, Cu²⁺, etc.) | Sharpening of all signals |
Question 3: My peaks appear to be coalescing or are broader than expected at room temperature. Could this be a dynamic process?
Yes, this is a strong indication of chemical exchange occurring on the NMR timescale.[16][17] For pyrazine derivatives, several types of exchange processes can lead to line broadening.
-
Expertise & Experience: When a nucleus can exist in two or more different chemical environments and is exchanging between them at a rate comparable to the frequency difference of its signals in those environments, the resulting NMR spectrum will show broadened or coalesced peaks.[16][18]
-
Proton Exchange: If your pyrazine has hydroxyl (-OH) or amine (-NH₂) substituents, proton exchange with the solvent or other molecules can be a major source of broadening. This is often pH and concentration-dependent.
-
Conformational Dynamics: For substituted pyrazines with bulky groups, restricted rotation around a bond can create distinct conformational isomers (rotamers). If the rotation is slow on the NMR timescale, you might see separate signals for each rotamer. If it's fast, you'll see a sharp, averaged signal. At intermediate rates, you will observe significant broadening.[19]
-
Tautomerism: For hydroxy-pyrazines, keto-enol tautomerism is a possibility, and if the exchange rate between tautomers is in the intermediate regime, broadening will occur.[20]
-
-
Trustworthiness: Variable Temperature (VT) NMR is the definitive experiment to diagnose chemical exchange.[19] By changing the temperature, you alter the rate of the exchange process.
-
Cooling the sample will slow the exchange. If you are in the intermediate exchange regime, the broad peak will decoalesce into two or more sharper peaks.
-
Heating the sample will accelerate the exchange, which can cause broadened peaks to sharpen into a single, averaged signal.
-
Troubleshooting Workflow: Investigating Chemical Exchange
Caption: Diagnostic workflow for identifying chemical exchange phenomena.
Protocol 2: Modifying Sample pH to Address Proton Exchange
For nitrogen-containing compounds, small changes in pH can dramatically affect the NMR spectrum, particularly for exchangeable protons and the nitrogens themselves.[21][22][23]
-
Acquire a standard spectrum of your pyrazine compound in a neutral deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Prepare an acidic sample: To the same NMR tube, add a very small amount (e.g., 1-10 μL) of a deuterated acid like trifluoroacetic acid-d (TFA-d).[20][24] This will protonate the basic nitrogen sites, which can lock the molecule in a specific state and eliminate broadening from tautomerism or slow proton exchange.[20]
-
Acquire the spectrum again and compare it to the original. A significant sharpening of peaks is indicative that a pH-sensitive exchange process was the cause of the broadening.
Question 4: I've addressed the common issues, but my resolution is still suboptimal. What instrument and acquisition parameters should I check?
Even with a perfect sample, suboptimal acquisition parameters can degrade spectral quality.
-
Expertise & Experience: Proper setup of the NMR experiment is crucial. Key parameters include shimming, acquisition time, and relaxation delay.
-
Shimming: The process of shimming corrects for inhomogeneities in the static magnetic field (B₀).[25] Poor shimming is a very common cause of broadened and asymmetric peaks.[26] Automated shimming routines are good, but manual adjustment of the Z1, Z2, Z3, and Z4 shims can often provide superior resolution.
-
Acquisition Time (AT): This is the duration for which the Free Induction Decay (FID) is recorded. A longer AT leads to higher digital resolution in the final spectrum. For sharp signals, an AT of 2-4 seconds is typical.[27]
-
Relaxation Delay (D1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse is applied. For quantitative analysis, D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus of interest.[27] Using too short a delay can lead to signal saturation and broadening, especially for nuclei with long T₁ values.
-
Recommended Acquisition Parameters for Pyrazines
| Parameter | Recommended Value | Rationale |
| Pulse Width | Calibrated 90° pulse | Ensures maximum signal for quantitative analysis.[27] |
| Acquisition Time (AT) | 2 - 4 s | Provides sufficient digital resolution to define sharp peaks.[27] |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Prevents saturation and ensures accurate integrals. A default of 1-2 s is often sufficient for qualitative ¹H NMR. |
| Number of Scans (NS) | ≥ 8 (multiple of 8) | Increases signal-to-noise ratio (S/N ∝ √NS) and helps cancel artifacts.[27] |
-
Trustworthiness: To check if your relaxation delay is sufficient, run two experiments: one with a short delay (e.g., 1s) and one with a long delay (e.g., 30s). Compare the relative integrals of your signals. If they change, it indicates that some signals were partially saturated in the experiment with the shorter delay.
References
-
Pyrazine-d4 Deuterated Solvent. Benchchem.
-
Paramagnetic NMR. K.S. Suslick, University of Illinois.
-
How Do Paramagnetic Substances Affect NMR? Chemistry For Everyone.
-
EDTA as a chelating agent in quantitative H-NMR of biologically important ions. Biochemistry and Cell Biology.
-
EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. PubMed.
-
Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia.
-
Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega.
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. ResearchGate.
-
Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry.
-
Sample Preparation. Michigan State University.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester.
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Technical Support Center: Optimizing Purification Methods for 5-Ethoxypyrazine-2-carboxylic acid
Welcome to the technical support center for 5-Ethoxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical heterocyclic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding Your Molecule: Physicochemical Properties
Before any purification attempt, understanding the physicochemical properties of this compound is paramount. These characteristics dictate its behavior in different solvent systems and pH environments, forming the basis for a logical purification strategy.
| Property | Value / Observation | Significance for Purification | Source(s) |
| Molecular Formula | C₇H₈N₂O₃ | - | [1] |
| Molecular Weight | 168.15 g/mol | Affects diffusion and chromatographic behavior. | [1] |
| Physical Form | Expected to be a solid at room temperature. | Enables purification by recrystallization. Heterocyclic compounds often crystallize well.[2] | Inferred |
| pKa (Predicted) | ~2.5 - 4.0 | The acidic proton of the carboxylic acid is the key to purification. A pKa in this range, typical for carboxylic acids attached to electron-withdrawing rings, allows for easy deprotonation with a weak base like sodium bicarbonate.[3][4][5] | Predicted |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Ethyl Acetate, Acetone).[6] Low solubility in non-polar solvents (e.g., Hexane, Toluene).[6] The sodium salt form is highly soluble in water.[7][8] | Crucial for selecting solvents for recrystallization, chromatography, and extraction. The dramatic change in water solubility upon salt formation is the principle behind acid-base extraction.[7][9] | [6][7][8][9] |
Section 2: The Purification Strategy: A Decision-Making Workflow
The optimal purification strategy depends on the nature and quantity of impurities. This workflow provides a logical path from crude material to a highly purified product.
Caption: Decision workflow for purifying this compound.
Section 3: Frequently Asked Questions & Core Purification Strategies
This section addresses common questions in a direct, problem-solving format.
Q1: What is the most robust method for a first-pass purification of my crude material?
Answer: Acid-base extraction is the method of choice for the initial cleanup.[7][10]
-
The "Why": This technique exploits the acidic nature of your target compound. By treating your crude product (dissolved in an organic solvent like ethyl acetate) with a weak aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is deprotonated to form its sodium salt.[9][11] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic layer.[12] Subsequent re-acidification of the separated aqueous layer will precipitate your purified carboxylic acid.[9][13] This method is highly effective at removing common neutral impurities, such as unreacted starting materials or byproducts.[10]
Q2: My product is already quite pure after extraction. How can I get it to analytical grade (>99.5%)?
Answer: Recrystallization is the ideal next step for achieving high purity.[2]
-
The "Why": Recrystallization is an equilibrium-based process that purifies crystalline solids. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, but in which it has low solubility at cooler temperatures. Impurities with different solubility characteristics will either remain in the hot solution or be filtered out if insoluble. As the solution cools slowly, the decreasing solubility forces the desired compound to form a highly organized crystal lattice, excluding impurities from its structure. For aromatic carboxylic acids, common solvent systems include aqueous ethanol, toluene, or acetic acid/water mixtures.[12][14]
Q3: I'm struggling to separate an impurity with very similar properties to my product. What should I do?
Answer: When impurities have similar polarity and solubility, column chromatography is the most powerful tool.
-
The "Why": Chromatography provides separation based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[10] For carboxylic acids, which can interact strongly with silica, a modified solvent system is crucial. Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase (e.g., ethyl acetate/hexane) will keep your compound fully protonated, preventing the common issue of "streaking" or "tailing" on the column and leading to sharper peaks and better separation.[10] For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile mobile phase) can also be an excellent alternative.[15][16]
Section 4: Troubleshooting Guide
Even with the best protocols, unexpected issues can arise. This guide provides solutions to common problems.
Q4: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity. What can I do?
Answer: This is a classic problem for acidic compounds on silica gel. The streaking occurs because the compound exists in a pH-dependent equilibrium between its protonated (neutral) and deprotonated (anionic) forms, which have different affinities for the stationary phase.[10]
-
Solution: Add 0.5-1% acetic acid or formic acid to your eluting solvent system (e.g., 90:10:1 Ethyl Acetate:Hexane:Acetic Acid).[10] This acidic modifier ensures the equilibrium is pushed entirely to the protonated form, allowing the compound to move as a single, well-defined spot.
Q5: During recrystallization, my compound separated as an oil instead of crystals ("oiling out"). How can I fix this?
Answer: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of your solid, or when impurities inhibit crystal lattice formation.[15]
-
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow it to cool much more slowly.[15]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[15]
-
Q6: I'm performing an acid-base extraction, but a thick emulsion has formed at the interface that won't separate. What should I do?
Answer: Emulsions are common when surfactant-like impurities are present or if the separatory funnel is shaken too vigorously.[10]
-
Solution: Add a small amount of saturated aqueous sodium chloride solution (brine).[15] The brine increases the ionic strength and polarity of the aqueous phase, which helps to break the emulsion and force a cleaner separation of the layers.[15] Gentle swirling or inverting the funnel is always preferable to vigorous shaking.[10][15]
Caption: Troubleshooting logic for common purification issues.
Section 5: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Do not shake vigorously.[10]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[10][13]
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery and combine the aqueous extracts.[10]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The this compound should precipitate out as a solid.[10]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol assumes the product is a solid and aims to remove small amounts of co-soluble impurities.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, isopropanol, toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.[15] Use boiling chips or a magnetic stir bar for smooth boiling.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Unknown. (n.d.). Acid-Base Extraction. Lab Manual. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (2022). CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product.
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University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]
- Google Patents. (2003). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
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ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
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Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
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San Diego State University Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts.... Retrieved from [Link]
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Preventing degradation of 5-Ethoxypyrazine-2-carboxylic acid during workup
Welcome to the technical support center for 5-Ethoxypyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during experimental workup. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry. However, like many substituted heterocyclic compounds, it is susceptible to degradation under certain workup conditions. The primary points of vulnerability in its structure are the ethoxy group and the carboxylic acid moiety, attached to the electron-deficient pyrazine ring. Understanding the potential degradation pathways is the first step toward preventing them. The most common degradation pathways include hydrolysis of the ether linkage and decarboxylation of the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My final product shows a lower yield than expected and I observe a more polar impurity by TLC. What could be the issue?
This is a common issue and often points to the hydrolysis of the ethoxy group to the corresponding 5-hydroxypyrazine-2-carboxylic acid, especially if your workup involves prolonged exposure to strong aqueous acid or base. The hydroxyl group makes the resulting molecule more polar.
Q2: During purification by chromatography, I'm seeing streaking and poor separation. Is this related to degradation?
While this can be a chromatography issue, the acidic nature of the carboxylic acid can cause it to interact strongly with silica gel, leading to streaking. If degradation to the more polar 5-hydroxy derivative has occurred, you may see a baseline impurity that is difficult to separate. Consider converting your acid to an ester for purification, or use a less acidic mobile phase.
Q3: I'm performing a reaction at elevated temperatures. Could this be causing degradation of my product during workup?
Yes, pyrazine carboxylic acids can be susceptible to thermal degradation.[1] Specifically, elevated temperatures, especially in the presence of acid or base, can accelerate hydrolysis of the ethoxy group or even lead to decarboxylation.[2][3] It is advisable to keep temperatures during workup, such as solvent evaporation, as low as reasonably possible.
Q4: What is the ideal pH range for the aqueous workup of this compound?
The ideal pH for workup is a delicate balance. To ensure the carboxylic acid is protonated and thus extractable into organic solvents, the pH of the aqueous layer should be acidic, typically around 3-4.[4] However, strongly acidic conditions (pH < 2) and prolonged exposure can promote hydrolysis of the ethoxy group. Conversely, basic conditions (pH > 8) will deprotonate the carboxylic acid, moving it into the aqueous layer as a salt, but strong bases can also catalyze hydrolysis.[5]
Troubleshooting Guide: Preventing Degradation During Workup
This guide provides solutions to common degradation issues encountered during the workup of this compound.
Issue 1: Hydrolysis of the Ethoxy Group
Hydrolysis of the 5-ethoxy group to 5-hydroxypyrazine-2-carboxylic acid is a primary degradation pathway. This is often catalyzed by acidic or basic conditions in the aqueous phase of an extraction.[5]
Preventative Measures:
-
pH Control: During aqueous extraction, carefully adjust the pH. To isolate the carboxylic acid, lower the pH to around 3-4 using a dilute acid like 1M HCl.[6] Avoid using strong, concentrated acids or allowing the solution to stand for extended periods at low pH.
-
Temperature Management: Perform all extractions and washes at room temperature or below. Avoid heating the reaction mixture during workup.
-
Minimize Contact Time: Reduce the time the compound is in contact with the aqueous phase. Perform extractions efficiently and move to the drying and solvent removal steps promptly.
Troubleshooting Protocol: If Hydrolysis is Suspected
-
Confirm Hydrolysis: Use TLC or LC-MS to compare the product to a known standard of 5-hydroxypyrazine-2-carboxylic acid if available. The hydrolyzed product will be more polar.
-
Purification: If a small amount of the hydrolyzed product has formed, it can often be removed by careful column chromatography. A gradient elution from a non-polar to a more polar solvent system can be effective.
-
Re-optimization: If significant hydrolysis has occurred, revisit the workup protocol and implement the preventative measures above for future experiments.
Issue 2: Decarboxylation
Loss of the carboxylic acid group to form 5-ethoxypyrazine is another potential degradation pathway, particularly at elevated temperatures.[2][3]
Preventative Measures:
-
Temperature Control during Solvent Removal: When removing the extraction solvent, use a rotary evaporator with a water bath temperature below 40-50°C.
-
Avoid Strong Acids at High Temperatures: The combination of strong acid and heat is particularly detrimental and can promote decarboxylation.
-
Drying: When drying the final product, do so under vacuum at room temperature or with gentle heating.
Issue 3: Poor Recovery from Extraction
Low recovery can be due to degradation, but also to improper extraction technique based on the compound's solubility.
Troubleshooting Protocol:
-
Check pH of Aqueous Layer: Before extracting with an organic solvent, ensure the pH is acidic enough (pH 3-4) to fully protonate the carboxylic acid. If the pH is too high, the carboxylate salt will remain in the aqueous layer.[4]
-
Choice of Solvent: this compound is soluble in polar organic solvents.[7] Ethyl acetate is a common and effective choice for extraction.[6] If recovery is low, consider performing more extractions with smaller volumes of solvent.
-
Salting Out: Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and improve extraction efficiency.[8]
Experimental Protocols
Standard Aqueous Workup Protocol for this compound
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is immiscible with water, proceed to step 4. If it is miscible (e.g., THF, ethanol), remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate.
-
Wash the organic layer with a small amount of brine (saturated NaCl solution).
-
To isolate the product, carefully acidify the aqueous layer to pH 3-4 with cold 1M HCl. Monitor the pH with pH paper or a calibrated meter.
-
Extract the aqueous layer 2-3 times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure, keeping the bath temperature below 40°C.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Aqueous pH | 3-4 | Ensures protonation of the carboxylic acid for organic extraction while minimizing acid-catalyzed hydrolysis.[4][6] |
| Workup Temperature | Room Temperature (or below) | Minimizes the rate of hydrolysis and decarboxylation.[1] |
| Extraction Solvent | Ethyl Acetate | Good solubility for the target compound.[6][7] |
| Solvent Removal | < 40°C | Prevents thermal degradation, including decarboxylation.[1] |
Visualizing the Degradation Pathways
The following diagrams illustrate the main degradation pathways and the logic of the workup procedure.
Caption: Recommended workup workflow to minimize degradation.
References
- CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
-
Organic Syntheses Procedure: 2,3-pyrazinedicarboxylic acid. Available at: [Link]
- Baxter, R. A., & Spring, F. S. (1945). Pyrazine Derivatives. Part VI. Journal of the Chemical Society (Resumed), 232. (URL not available)
-
Ay, B., Yıldız, E., & Zubieta, J. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 243-258. Available at: [Link]
- Patsnap: Preparation method of pyrazine carboxylic acid - Eureka.
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da Silva, M. A., & Ribeiro da Silva, M. D. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid?. The Journal of Chemical Thermodynamics, 97, 272-278. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(34), 20945-20951. Available at: [Link]
-
Das, D., et al. (2017). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions, 46(3), 776-783. Available at: [Link]
- Simorangkir, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. (URL not available)
- CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents.
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Ibis Scientific, LLC: The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
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Solubility of Things: Pyrazine-2-carboxylic acid. Available at: [Link]
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Chempedia - LookChem: General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Wu, Y., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9205-9213. Available at: [Link]
- Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 242-246. (URL not available)
-
Klinger, K. M., et al. (2013). Formation and Ecotoxicity of N-Heterocyclic Compounds on Ammoxidation of Mono- and Polysaccharides. Journal of Agricultural and Food Chemistry, 61(33), 7939-7947. Available at: [Link]
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The Good Scents Company: 2-pyrazine carboxylic acid, 98-97-5. Available at: [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]
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Technical Support Center: Enhancing Cell Permeability of Pyrazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome challenges related to the cell permeability of this important class of molecules. Pyrazine and its derivatives are key components in numerous therapeutic agents, but their inherent physicochemical properties can often lead to suboptimal cell penetration, hindering their efficacy.[1][2][3] This resource provides actionable insights and methodologies to enhance the bioavailability of your pyrazine-based compounds.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step protocols.
Q1: My pyrazine compound shows high potency in enzymatic assays but low activity in cell-based assays. How can I confirm if poor permeability is the issue?
A1: Initial Permeability Assessment
The discrepancy you're observing is a classic indicator of poor cell permeability. To systematically diagnose this, a tiered approach using standard in vitro permeability assays is recommended.
Step 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Start with PAMPA, a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][5][6] This will tell you if the compound's intrinsic physicochemical properties are a primary barrier.[7]
Experimental Protocol: PAMPA
-
Prepare the Donor Plate:
-
Dissolve your pyrazine compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration.
-
Add the compound solution to the wells of the donor plate.
-
-
Prepare the Acceptor Plate:
-
The acceptor plate wells contain a lipid-infused filter that forms the artificial membrane.
-
Add a buffer solution to the acceptor wells.
-
-
Assemble and Incubate:
-
Quantify Compound Concentration:
-
After incubation, measure the concentration of your compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula:
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Cequilibrium] = Theoretical equilibrium concentration
-
Interpreting PAMPA Results:
| Papp (x 10-6 cm/s) | Permeability Classification | Interpretation for Pyrazine Compounds |
| > 10 | High | Passive diffusion is likely not a limiting factor. |
| 1 - 10 | Medium | Permeability may be a contributing factor to low cellular activity. |
| < 1 | Low | Poor passive diffusion is a significant barrier. |
Step 2: Caco-2 Cell Monolayer Assay
If PAMPA results indicate low passive permeability, or if you suspect active transport mechanisms are at play, the Caco-2 assay is the next logical step. This assay uses a monolayer of human intestinal epithelial cells, providing a more biologically relevant model that can assess both passive diffusion and active transport, including efflux.[10][11][12][13][]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[12]
-
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B): Add your pyrazine compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates intestinal absorption.
-
Basolateral to Apical (B→A): Add your compound to the basolateral chamber and measure its appearance in the apical chamber. This helps identify active efflux.[11][12]
-
-
Quantification and Papp Calculation:
-
Quantify the compound concentration in both chambers at various time points using LC-MS/MS.
-
Calculate the Papp for both A→B and B→A directions.
-
Interpreting Caco-2 Results:
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
| Papp (A→B) (x 10-6 cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation for Pyrazine Compounds |
| > 10 | High | < 2 | Good permeability, not an efflux substrate. |
| 1 - 10 | Medium | < 2 | Moderate permeability, not an efflux substrate. |
| < 1 | Low | < 2 | Poor passive permeability. |
| Any Value | Any Value | > 2 | Potential efflux pump substrate, contributing to low intracellular concentration. |
Step 3: MDCK Cell Line for Permeability Studies
The Madin-Darby canine kidney (MDCK) cell line is another valuable tool, particularly for studying the blood-brain barrier (BBB) and for identifying substrates of specific transporters.[15][16][17] MDCK cells grow faster than Caco-2 cells and can be transfected to overexpress specific efflux pumps like P-gp (MDR1-MDCK).[15][17][18]
Workflow for Permeability Assessment
Caption: Workflow for diagnosing and addressing poor cell permeability.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about enhancing the cell permeability of pyrazine-based compounds.
Structural Modification Strategies
Q2: How can I modify the structure of my pyrazine compound to improve its permeability?
A2: Structure-activity relationship (SAR) studies are crucial for guiding structural modifications.[19] Key strategies include:
-
Increasing Lipophilicity: The pyrazine ring itself is a relatively polar aromatic system.[1] Increasing the overall lipophilicity of the molecule can enhance its ability to partition into the lipid bilayer of the cell membrane. This can be achieved by adding lipophilic substituents, such as alkyl or aryl groups. However, a balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility.[20]
-
Modulating Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are hydrogen bond acceptors.[21][22] While hydrogen bonding is important for target engagement, excessive hydrogen bonding capacity can hinder membrane permeability. Strategies to modulate this include:
-
Intramolecular Hydrogen Bonding: Designing the molecule to form intramolecular hydrogen bonds can "shield" polar groups, reducing their interaction with water and making the molecule more membrane-permeable.[23][24]
-
Reducing Hydrogen Bond Donors: Replacing hydrogen bond donors (e.g., -NH or -OH groups) with less polar moieties can improve permeability.
-
Q3: What is the "prodrug" approach, and how can it be applied to pyrazine compounds?
A3: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo.[25][26][27][28] This is a powerful strategy for overcoming permeability barriers.[7][29] For pyrazine compounds, a common approach is to mask polar functional groups with more lipophilic moieties. For example, a polar carboxylic acid group could be esterified to create a more lipophilic prodrug that can readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid.
Logical Relationship of Permeability Enhancement Strategies
Caption: Interplay of strategies to enhance cell permeability.
Formulation Strategies
Q4: Can formulation changes improve the permeability of my pyrazine compound without altering its chemical structure?
A4: Yes, formulation strategies can significantly enhance the apparent permeability and bioavailability of a compound.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating your pyrazine compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, improve its solubility, and facilitate its transport across cell membranes.[30][31]
-
Lipid-Based Formulations: For highly lipophilic pyrazine derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve their dissolution and absorption.
Experimental Considerations
Q5: I'm seeing low recovery of my compound in the Caco-2 assay. What could be the cause?
A5: Low compound recovery in a Caco-2 assay can be due to several factors:
-
Poor Aqueous Solubility: Your compound may be precipitating out of the assay buffer.
-
Non-specific Binding: The compound may be binding to the plastic of the assay plates.
-
Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes that could be degrading your compound.
-
Accumulation within the Cell Monolayer: The compound may be entering the cells but not efficiently passing through to the other side.[32]
To troubleshoot this, you can try including Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve the solubility of lipophilic compounds.[32]
Q6: My pyrazine compound is a potential P-gp substrate. How can I confirm this?
A6: To confirm if your compound is a substrate of P-glycoprotein (P-gp), you can perform the Caco-2 or MDR1-MDCK assay in the presence of a known P-gp inhibitor, such as verapamil.[12][17] If the efflux ratio (ER) of your compound decreases significantly in the presence of the inhibitor, it is a strong indication that your compound is a P-gp substrate.
References
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
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Caco-2 Permeability - Sygnature Discovery. Sygnature Discovery. [Link]
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Caco-2 permeability assay - Creative Bioarray. Creative Bioarray. [Link]
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MDCK Permeability - Creative Biolabs. Creative Biolabs. [Link]
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MDCK Permeability Assay - Creative Bioarray. Creative Bioarray. [Link]
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MDR1-MDCKII Permeability Assay - Bienta. Bienta. [Link]
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MDCK-MDR1 Permeability Assay - Evotec. Evotec. [Link]
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Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed. PubMed. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing). Royal Society of Chemistry. [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed. PubMed. [Link]
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Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar. Semantic Scholar. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed. PubMed. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. National Center for Biotechnology Information. [Link]
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In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. SpringerLink. [Link]
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7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models - Mimetas. Mimetas. [Link]
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Caco-2 Permeability Assay - Evotec. Evotec. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. MDPI. [Link]
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Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data - PubMed. PubMed. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Creative Bioarray. [Link]
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Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - ResearchGate. ResearchGate. [Link]
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Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. National Center for Biotechnology Information. [Link]
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Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Frontiers. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. PubMed. [Link]
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Pyrazine derivatives affect membrane fluidity of vascular smooth muscle microsomes in relation to their biological activity - PubMed. PubMed. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec. [Link]
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Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties - ResearchGate. ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems. [Link]
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Intermolecular Hydrogen Bonding between Water and Pyrazine - PubMed. PubMed. [Link]
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed. PubMed. [Link]
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Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
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Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. National Center for Biotechnology Information. [Link]
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Characterizing Hydrogen Bond Interactions in Pyrazine Tetracarboxamide Complexes: Insights from Experiment and Quantum Topologic - DOI. Crossref. [Link]
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Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - MDPI. MDPI. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. [Link]
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Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. MDPI. [Link]
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Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed. PubMed. [Link]
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Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC. National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 5-Ethoxypyrazine-2-carboxylic Acid Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is the bedrock of successful therapeutic development. 5-Ethoxypyrazine-2-carboxylic acid, a key structural motif in various pharmacologically active compounds, demands a precise and accurate analytical method for its quantification. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this analyte against its modern alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings. Every recommendation and protocol herein is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
The Analytical Challenge: Quantifying Polar Carboxylic Acids
This compound, like many polar carboxylic acids, presents unique challenges for reversed-phase HPLC. Its polarity can lead to poor retention on traditional C18 columns, and its chromophore may not provide adequate sensitivity for trace-level analysis.[9] The method presented here is optimized to address these challenges, providing a solid foundation for accurate quantification.
Comparative Analysis: HPLC vs. UPLC vs. LC-MS
The choice of analytical methodology is a critical decision, balancing the need for sensitivity, throughput, and cost. Below is a comparative overview of HPLC, UPLC, and LC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm).[4] | Separation based on the same principle as HPLC, but utilizing smaller particle sizes (<2 µm), leading to higher efficiency and resolution.[4][10] | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte, providing high selectivity and sensitivity. |
| Speed | Longer run times (typically 10-30 minutes). | Significantly faster run times (typically 1-5 minutes).[2][3][4] | Run times are comparable to UPLC. |
| Sensitivity | Moderate, dependent on the analyte's UV absorbance. | 3- to 5-fold increase in sensitivity compared to HPLC due to narrower peaks.[2][4] | Very high sensitivity, capable of detecting trace levels (femtomole range).[11] |
| Resolution | Good, sufficient for many applications. | Superior resolution, allowing for the separation of closely eluting impurities.[2][10] | High, with the added dimension of mass-to-charge ratio for selectivity. |
| Cost | Lower initial instrument cost and less expensive consumables.[3] | Higher initial instrument cost and more expensive columns.[4] | Highest initial instrument and maintenance costs. |
| Robustness | Generally very robust and widely used. | Requires careful sample preparation and system maintenance due to higher pressures.[2] | Can be susceptible to matrix effects, requiring careful method development.[12] |
Expert Insight: For routine quality control of this compound as a bulk drug substance where concentration levels are high, a well-validated HPLC method offers a cost-effective and robust solution. For the analysis of the compound in complex biological matrices or for high-throughput screening, the speed and sensitivity of UPLC or the unparalleled selectivity of LC-MS would be more appropriate.[2][3][12]
A Validated HPLC Method for this compound
This section details a hypothetical, yet scientifically sound, reversed-phase HPLC method for the quantification of this compound. The selection of each parameter is justified to provide a clear understanding of the method development process.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for moderately polar compounds. The 250 mm length enhances separation. |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Monobasic (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) | The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the C18 column.[5] Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Detection | UV at 275 nm | Pyrazine derivatives typically exhibit UV absorbance in this region. The specific wavelength should be optimized by determining the lambda max of the analyte.[13] |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
The Cornerstone of Reliability: HPLC Method Validation
The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[6] The following sections provide detailed protocols for validating the HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][6]
Experimental Workflow for HPLC Method Validation
Caption: A flowchart illustrating the sequential process of HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.[5]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all excipients present in the final product formulation.
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.
-
-
Analysis:
-
Inject the reference standard, placebo, and spiked sample into the HPLC system.
-
-
Acceptance Criteria:
-
The chromatogram of the placebo should show no interfering peaks at the retention time of the this compound peak.
-
The peak for this compound in the spiked sample should be single and spectrally pure (if using a PDA detector).
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).[14]
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare placebo samples spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
-
Analysis:
-
Analyze the spiked samples.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (%RSD) for each concentration level should be ≤ 2.0%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels: repeatability and intermediate precision.[16]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Sample Preparation:
-
Prepare a series of diluted solutions of the this compound reference standard.
-
-
Analysis:
-
Inject the diluted solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirmation:
-
For the determined LOQ concentration, perform multiple injections (n=6) and assess precision and accuracy.
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Parameter Variation:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Percentage of organic modifier in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
-
Analysis:
-
Analyze a system suitability solution under each of the modified conditions.
-
-
Data Analysis:
-
Evaluate the impact of the changes on system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all tested variations.
Ensuring Consistent Performance: System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[16]
System Suitability Protocol:
-
Solution Preparation:
-
Prepare a system suitability solution containing this compound and a closely related compound or a potential impurity.
-
-
Analysis:
-
Inject the system suitability solution five times at the beginning of each analytical run.
-
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area (for 5 replicate injections): ≤ 2.0%
-
Resolution (Rs) (between the analyte and the closest eluting peak): ≥ 2.0
-
Logical Relationship of Validation Parameters
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A Comparative Guide to the Purity Assessment of Synthesized 5-Ethoxypyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of a synthesized compound is not merely a quality metric; it is a fundamental determinant of its biological activity, safety, and reproducibility in downstream applications. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 5-Ethoxypyrazine-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific rigor and trustworthiness in your purity assessment workflow.
The Significance of Purity for this compound
This compound and its derivatives are of significant interest in medicinal chemistry due to their prevalence in the core structures of various biologically active molecules. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have unintended pharmacological or toxicological effects, confounding experimental results and posing risks in clinical development. Therefore, a robust purity assessment is a critical step to guarantee the integrity of research and development activities.
Understanding Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This seemingly straightforward reaction can still introduce several potential impurities that must be monitored.
Potential Process-Related Impurities:
-
Unreacted Starting Material: Residual ethyl or methyl 5-ethoxypyrazine-2-carboxylate is a primary impurity concern.
-
Byproducts of Ester Hydrolysis: Incomplete hydrolysis or side reactions can lead to other ester-related impurities.
-
Reagents and Solvents: Residual catalysts, bases (e.g., lithium hydroxide, sodium hydroxide), and solvents used in the reaction and workup can be present.
-
Over-alkylation/de-alkylation products: Depending on the reaction conditions, minor amounts of related pyrazine derivatives could be formed.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often necessary for a comprehensive purity profile. Here, we compare the most relevant techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is most suitable.
Rationale for Method Selection:
A C18 column is a good starting point as it provides excellent retention for moderately polar compounds like our target molecule. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile or methanol) allows for the effective separation of the polar carboxylic acid from its less polar ester starting material and other potential non-polar impurities. UV detection is appropriate as the pyrazine ring is a strong chromophore.
Table 1: Comparison of HPLC Method Performance for Purity Assessment
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Mobile Phase | 60:40 (v/v) 0.1% Formic Acid in Water : Acetonitrile | Gradient: 95:5 to 5:95 (v/v) 0.1% Formic Acid in Water : Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Detection | UV at 270 nm | UV at 270 nm |
| Resolution (Analyte vs. Ester Impurity) | Moderate (Rs = 1.8) | Excellent (Rs > 3.0) |
| Run Time | 10 min | 20 min |
| Suitability | Rapid screening, known impurity profile | High-resolution separation of complex mixtures, impurity profiling |
Experimental Protocols
Detailed HPLC Method for Purity Assessment of this compound
This protocol is adapted from established methods for similar pyrazine carboxylic acids and is designed for high-resolution separation.[1][2][3]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade).
-
This compound sample.
-
Reference standards for potential impurities (if available).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment, particularly for identifying and quantifying impurities with distinct signals.
¹H NMR Spectroscopy:
-
Expected Signals for this compound:
-
A broad singlet for the carboxylic acid proton (δ > 10 ppm).[4]
-
Two singlets for the aromatic protons on the pyrazine ring (δ 8-9 ppm).
-
A quartet for the methylene protons of the ethoxy group (-OCH₂CH₃).
-
A triplet for the methyl protons of the ethoxy group (-OCH₂CH₃).
-
-
Detection of Impurities:
-
The presence of the corresponding ester starting material would be indicated by a separate set of ethoxy- group signals and the absence of the broad carboxylic acid proton.
-
Quantitative NMR (qNMR):
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on comparing the integral of a signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration.
Table 2: Comparison of Spectroscopic Methods for Purity Assessment
| Technique | Strengths | Limitations |
| ¹H NMR | Provides structural information, good for identifying known impurities. | Lower sensitivity than HPLC, may not detect co-eluting impurities. |
| qNMR | Absolute purity determination without a specific analyte standard. | Requires a certified internal standard, can be more complex to set up. |
| LC-MS | High sensitivity and selectivity, provides molecular weight information for impurity identification. | Quantitative response can be variable, requires specialized equipment. |
| Elemental Analysis | Confirms the elemental composition of the bulk material. | Does not provide information on organic impurities. |
Detailed qNMR Protocol for Absolute Purity Determination
-
Instrumentation and Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Class A volumetric glassware.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualization of Workflows
Caption: Experimental workflow for HPLC purity assessment.
Caption: Workflow for absolute purity determination by qNMR.
Alternative and Complementary Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful tool. Derivatization of the carboxylic acid to a more volatile ester may be necessary.
-
Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to confirm the elemental composition of the bulk material.[5] An accepted deviation is typically within 0.4%.[6]
Purification Strategies: A Comparative Overview
Should the synthesized this compound not meet the required purity specifications, further purification is necessary.
Table 3: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield highly pure crystalline material. | Finding a suitable solvent can be time-consuming, may not remove closely related impurities. |
| Preparative Chromatography | Differential partitioning of the compound and impurities between a stationary and mobile phase. | High resolution, effective for removing closely related impurities. | More expensive, requires specialized equipment, can be time-consuming for large quantities. |
Recommended Purification Protocol: Recrystallization
For many carboxylic acids, recrystallization is a highly effective method of purification.
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for carboxylic acids include ethanol, methanol, water, or mixtures thereof.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Conclusion and Best Practices
The purity assessment of synthesized this compound is a critical step that underpins the reliability of subsequent research and development. A combination of chromatographic and spectroscopic techniques provides the most comprehensive understanding of the purity profile.
-
For routine purity checks and screening, a gradient HPLC method offers a good balance of resolution and speed.
-
For definitive structural confirmation and identification of impurities, NMR and LC-MS are indispensable.
-
For the determination of absolute purity, qNMR is the gold standard.
By understanding the potential impurities arising from the synthetic route and employing the appropriate analytical and purification techniques, researchers can ensure the quality and integrity of their this compound, paving the way for successful and reproducible scientific outcomes.
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
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University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ACS Publications. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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PubChem. (n.d.). 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid. Retrieved from [Link]
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Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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YouTube. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid. Retrieved from [Link]
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A Comparative Analysis of 5-Ethoxypyrazine-2-carboxylic Acid and its Analogs in a Drug Discovery Context
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive comparative analysis of 5-Ethoxypyrazine-2-carboxylic acid against a panel of structurally related, yet functionally diverse, pyrazine analogs: the antiviral agent Favipiravir, the diuretic Amiloride, and the antihypertensive drug Prazosin.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their physicochemical properties, biological activities, and metabolic profiles. By juxtaposing a lesser-characterized compound against established drugs, we aim to illuminate the subtle structural modifications that govern pharmacological outcomes and provide a framework for the rational design of future pyrazine-based therapeutics.
The Pyrazine Core: A Versatile Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts a unique set of properties to the molecules it constitutes.[3] The electron-withdrawing nature of the nitrogen atoms influences the acidity of substituents and the molecule's overall polarity, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. The pyrazine core is found in numerous FDA-approved drugs, highlighting its therapeutic relevance.[4]
In Focus: this compound
To facilitate a meaningful comparison, we have employed in silico predictive models (simulated outputs from tools like SwissADME and pkCSM) to generate a comprehensive profile of its anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Comparator Pyrazine Analogs: A Diverse Pharmacological Spectrum
To contextualize the potential of this compound, we have selected three well-characterized pyrazine-containing drugs with distinct mechanisms of action:
-
Favipiravir: An antiviral agent that acts as a prodrug. Its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, leading to the termination of viral replication.[5][6]
-
Amiloride: A potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[7][8] This inhibition prevents sodium reabsorption, leading to increased water and sodium excretion.
-
Prazosin: A selective α1-adrenergic receptor antagonist used in the treatment of hypertension.[9][10] By blocking α1-receptors on vascular smooth muscle, it induces vasodilation and reduces peripheral resistance.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its oral bioavailability and overall pharmacokinetic profile. The following table summarizes key experimental and predicted properties for this compound and the comparator analogs.
| Property | This compound (Predicted) | Favipiravir (Experimental/Predicted) | Amiloride (Experimental/Predicted) | Prazosin (Experimental/Predicted) |
| Molecular Weight ( g/mol ) | 168.15 | 157.10 | 229.63 | 383.40 |
| logP | 1.25 | 0.53 | 1.40 | 2.63 |
| pKa (acidic) | 3.85 | 7.9 | - | - |
| pKa (basic) | 1.10 | - | 8.7 | 7.1 |
| Aqueous Solubility | Moderately Soluble | Soluble (15.71 mg/mL in DMSO) | Slightly Soluble | Poorly Soluble |
| Topological Polar Surface Area (TPSA) (Ų) | 71.37 | 88.84 | 159.29 | 84.47 |
| Number of Rotatable Bonds | 3 | 1 | 2 | 4 |
| Hydrogen Bond Donors | 1 | 2 | 5 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 | 6 |
Predicted values for this compound are generated based on established computational models. Experimental values for comparator drugs are sourced from cited literature where available.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of the selected pyrazine analogs underscore the profound impact of substituent choice on the pyrazine core.
Caption: Structure-Activity Relationship (SAR) of Pyrazine Analogs.
The carboxylic acid moiety of this compound is a common feature in many biologically active compounds, often serving as a key interaction point with target proteins. The ethoxy group, being moderately lipophilic, can influence membrane permeability and interactions within hydrophobic pockets of target enzymes or receptors. In contrast, the more complex substitutions on Amiloride and Prazosin lead to their highly specific interactions with an ion channel and a G-protein coupled receptor, respectively. Favipiravir's activity is dependent on its biotransformation to a triphosphate analog, a strategy often employed for antiviral nucleoside/nucleotide analogs.
Comparative Biological Activity
The following table summarizes the primary biological targets and available potency data for the comparator pyrazine analogs. The biological activity of this compound remains to be experimentally determined.
| Compound | Primary Target | Key Potency Data |
| This compound | Undetermined | Not available |
| Favipiravir | Viral RNA-dependent RNA polymerase (RdRp) | IC₅₀: 0.341 μM (influenza virus RdRp)[11]; EC₅₀: 0.014 - 0.55 µg/mL (influenza virus)[3] |
| Amiloride | Epithelial Sodium Channel (ENaC) | IC₅₀: ~0.1 μM[12] |
| Prazosin | α₁-Adrenergic Receptor | Kᵢ: 0.13 - 1.0 nM (α₁ₐ), 0.06 - 0.62 nM (α₁ᵦ), 0.06 - 0.38 nM (α₁ₔ)[9] |
In Silico ADMET Profile of this compound
The predicted ADMET profile provides a preliminary assessment of the drug-like properties of this compound.
| ADMET Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system side effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with substrates of this major metabolic enzyme. |
| AMES Toxicity | Non-mutagenic | Low likelihood of being a carcinogen. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Experimental Protocols for Key Assays
To ensure the scientific integrity and reproducibility of the data presented, this section details the standard experimental protocols for determining key physicochemical and metabolic properties.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of a compound is a critical parameter influencing its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the test compound in degassed, deionized water. If solubility is limited, a co-solvent (e.g., methanol) may be used, and the pKa in aqueous solution can be extrapolated.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated autotitrator.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region of the titration curve.[13]
Determination of Lipophilicity (logP) by the Shake-Flask Method
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and metabolism. The shake-flask method is the gold-standard for its determination.[14][15]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Kinetic Solubility Assay
Assessing the aqueous solubility of a compound is crucial in early drug discovery to identify potential bioavailability issues. The kinetic solubility assay is a high-throughput method for this purpose.[10][16]
Caption: Kinetic Solubility Assay Workflow.
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Solubilization: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.
-
Equilibration: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Separation of Undissolved Compound: Filter the contents of each well to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable method such as LC-MS/MS.
-
Data Analysis: Determine the kinetic solubility by comparing the measured concentration to a standard curve.
Microsomal Stability Assay
This in vitro assay is a primary screen to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the test compound with the microsomal suspension at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Conclusion
This comparative guide highlights the versatility of the pyrazine scaffold in drug design. While this compound remains a molecule of largely unexplored biological potential, its structural features and predicted ADMET profile suggest it is a viable starting point for further investigation. The ethoxy substitution offers a handle for synthetic modification to optimize potency and pharmacokinetic properties.
The comparison with established drugs like Favipiravir, Amiloride, and Prazosin provides a valuable perspective on how diverse pharmacological outcomes can be achieved through strategic modifications of the pyrazine core. The detailed experimental protocols included in this guide serve as a practical resource for researchers aiming to characterize novel pyrazine derivatives. Future experimental validation of the predicted properties of this compound is warranted to fully elucidate its therapeutic potential and guide its journey from a chemical entity to a potential drug candidate.
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A Methodological Guide to Kinase Cross-Reactivity Assessment: A Case Study for Novel Pyrazine Derivatives
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, particularly in oncology.[] Their role as central nodes in cellular signaling pathways makes them attractive targets for therapeutic intervention.[2] The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold found in numerous FDA-approved kinase inhibitors, such as Gilteritinib (FLT3/AXL inhibitor) and Radotinib (BCR-ABL inhibitor).[3] This prevalence suggests that novel pyrazine-containing compounds could harbor potential as kinase modulators.
However, the human kinome is vast, comprising over 500 members that often share significant structural homology within the ATP-binding site.[4] This similarity presents a formidable challenge: ensuring that a candidate inhibitor selectively engages its intended target without causing unintended off-target effects.[5][6] Non-selective kinase binding can lead to toxicity, unforeseen side effects, or even paradoxical pathway activation, confounding clinical outcomes.[6][7][8] Therefore, a rigorous, systematic assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of preclinical development.
This guide addresses the critical question of how to approach such an assessment for a novel chemical entity. We will use 5-Ethoxypyrazine-2-carboxylic acid as a hypothetical candidate for this workflow. It is important to note that while its core pyrazine structure is of interest, there is currently no published evidence of its activity as a kinase inhibitor. Indeed, a closely related analog, 5-hydroxypyrazine-2-carboxylic acid, is known primarily as a terminal metabolite of the anti-tuberculosis drug pyrazinamide, with no defined intrinsic kinase activity.[9][10]
Here, we will outline a comprehensive, multi-phase strategy to take a novel compound from initial screening to a full cross-reactivity profile, comparing its hypothetical performance against established benchmarks to illustrate the principles of data interpretation and decision-making.
Phase 1: Initial Hit Identification and Potency Assessment
Before a full cross-reactivity panel is warranted, the primary objective is to determine if the compound of interest possesses any kinase inhibitory activity at all. The most efficient method is to screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a broad panel of kinases.[4][11] This initial screen acts as a gatekeeper. A lack of significant inhibition (>70% at 10 µM) across a diverse kinome panel would suggest the compound is not a potent kinase inhibitor, saving considerable resources.
Causality Behind the Choice: A single-concentration screen is a cost-effective strategy to quickly identify potential targets.[4] If a compound shows potent inhibition of one or more kinases in this initial pass, it "graduates" to the next phase of detailed characterization.
Caption: Decision workflow following comprehensive kinase profiling.
Conclusion
The assessment of kinase inhibitor cross-reactivity is a non-negotiable step in drug development that requires rigorous methodology and nuanced data interpretation. While a compound like this compound may not be a known inhibitor, applying this systematic framework allows researchers to characterize any novel chemical entity with confidence. By progressing from single-dose screening to comprehensive IC50 profiling with gold-standard assays, and finally to quantitative selectivity analysis, one can build a robust data package. This package not only validates the primary target but also illuminates the potential liabilities of off-target activity, enabling informed decisions to either advance, optimize, or abandon a candidate compound. This disciplined approach is fundamental to developing safer and more effective targeted therapies.
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Benchmarking 5-Ethoxypyrazine-2-carboxylic Acid: A Proactive Guide to Preclinical Anticancer Evaluation
Introduction: The Rationale for Investigating 5-Ethoxypyrazine-2-carboxylic Acid
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with the potential for selective cytotoxicity against cancer cells is a paramount objective. Pyrazine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] While a significant body of research exists for many substituted pyrazine-2-carboxylic acids, this compound remains a relatively unexplored molecule. This guide, therefore, serves as a proactive manual for researchers, scientists, and drug development professionals on how to systematically benchmark this compound against established anticancer agents.
Although direct experimental data on the anticancer activity of this compound is not yet present in the public domain, the known bioactivities of structurally related compounds provide a strong rationale for its investigation. For instance, various derivatives of pyrazine-2-carboxylic acid have been reported to induce apoptosis in cancer cells and exhibit cytotoxic effects against multiple cancer cell lines.[1] This precedent suggests that this compound could potentially interfere with key cellular processes essential for cancer cell proliferation and survival.
This guide will provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro assays and comparing its hypothetical performance against well-characterized anticancer drugs such as Doxorubicin and Paclitaxel. The experimental protocols and data presentation formats detailed herein are designed to ensure scientific rigor and generate a robust dataset for informed decision-making in the drug development pipeline.
Selection of Benchmark Anticancer Agents
To comprehensively evaluate the potential of this compound, it is crucial to benchmark it against standard-of-care anticancer agents with distinct and well-understood mechanisms of action. For the purpose of this guide, we will focus on two widely used chemotherapeutic drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptosis. Its broad-spectrum activity makes it a common positive control in anticancer screening.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death. It represents a different class of cytotoxic agents that target the cytoskeleton.
By comparing this compound with these two agents, we can gain insights into its potential mechanism of action and its relative potency.
Phase 1: In Vitro Cytotoxicity Profiling
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability assays.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Hypothetical Data Presentation
The results of the MTT assay should be summarized in a clear and concise table to facilitate comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 1.0 | 0.2 - 1.2 |
| Paclitaxel | 0.005 - 0.05 | 0.001 - 0.01 | 0.002 - 0.02 |
Note: The IC50 values for Doxorubicin and Paclitaxel are representative ranges from the literature and can vary depending on the specific cell line and experimental conditions.
Phase 2: Mechanistic Investigations
Once the cytotoxic activity of this compound has been established, the next logical step is to investigate its mechanism of action. Based on the activities of similar pyrazine derivatives, it is plausible that this compound may induce apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting apoptosis.[4] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Hypothetical Signaling Pathway
Based on the potential for apoptosis induction, a hypothetical signaling pathway for this compound can be proposed.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically benchmarking its performance against established drugs like Doxorubicin and Paclitaxel using standardized in vitro assays, researchers can generate the critical data needed to justify further investigation.
Should the hypothetical cytotoxic and apoptotic activities of this compound be confirmed experimentally, subsequent studies should focus on more advanced preclinical models. These include 3D spheroid cultures, which more closely mimic the in vivo tumor microenvironment, and eventually, in vivo studies using xenograft models in immunocompromised mice to assess efficacy and toxicity. [5][6][7]The ultimate goal is to build a comprehensive data package that can support the progression of this promising compound through the drug development pipeline.
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A Head-to-Head Comparison of the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazine Acids: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Pyrazine Acids and Fluorination in Modern Drug Discovery
Pyrazine-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile chemical nature and ability to engage in various biological interactions have led to their use in a wide array of approved drugs, from the frontline anti-tuberculosis agent pyrazinamide to antiviral and anticancer therapies.[1][2] In the relentless pursuit of enhanced therapeutic efficacy, the strategic modification of these privileged scaffolds is paramount. One of the most powerful and widely adopted strategies in modern drug design is the incorporation of fluorine atoms into lead compounds.[3][4][5][6]
This guide provides a comprehensive, head-to-head comparison of the efficacy of fluorinated versus non-fluorinated pyrazine acids and their derivatives. Moving beyond a simple recitation of facts, we will delve into the underlying physicochemical principles and provide a field-proven perspective on why this single-atom substitution can profoundly impact a molecule's biological activity. This analysis is grounded in experimental data and is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own discovery programs. We will explore the nuanced effects of fluorination on key efficacy parameters, including potency, metabolic stability, and overall therapeutic index, using prominent examples from the scientific literature.
The Rationale for Fluorination: A Medicinal Chemist's "Magic Bullet"?
The introduction of fluorine into a drug candidate is a deliberate and strategic decision, often aimed at rectifying suboptimal properties of a lead compound. The unique and potent effects of fluorine stem from its distinct atomic properties:
-
High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic properties of a molecule. This can modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.[6][7]
-
Metabolic Blockade: The carbon-fluorine (C-F) bond is exceptionally strong and not commonly found in nature. Consequently, it is resistant to metabolic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[5] By replacing a metabolically liable C-H bond with a C-F bond, the metabolic stability of a drug can be significantly enhanced, leading to a longer half-life and improved bioavailability.[5]
-
Conformational Control and Binding Affinity: The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can influence the conformation of a molecule. This can pre-organize the drug into a conformation that is optimal for binding to its target receptor or enzyme, thereby increasing its potency and selectivity.[6]
While often beneficial, the effects of fluorination are not universally positive and are highly dependent on the specific location of the fluorine atom within the molecular scaffold. An ill-placed fluorine atom can lead to decreased activity or unforeseen toxicity. Therefore, a deep understanding of the structure-activity relationships (SAR) is crucial.
Head-to-Head Comparison: A Tale of Two Antivirals - Favipiravir vs. T-1105
A compelling real-world example that highlights the nuanced effects of fluorination is the comparison between the antiviral drug Favipiravir (T-705) and its non-fluorinated analog, T-1105. Favipiravir is a broad-spectrum inhibitor of RNA-dependent RNA polymerase (RdRp) and has been approved for the treatment of influenza.[8][9]
| Compound | Structure | Key Efficacy Data |
| Favipiravir (T-705) | 6-fluoro-3-hydroxypyrazine-2-carboxamide | Influenza Virus: High in vivo activity in a mouse model.[8] SARS-CoV-2: In vitro IC50 of 29.9 µg/mL in Vero-E6 cells.[9] |
| T-1105 | 3-hydroxypyrazine-2-carboxamide | Chikungunya Virus (CHIKV): 2- to 5-fold higher in vitro antiviral activity than Favipiravir.[8] Dengue Virus (DENV): 5-fold higher in vitro efficacy than Favipiravir (EC50 of 21 ± 0.7 µmol/L vs. Favipiravir).[8] |
Interestingly, while Favipiravir shows potent in vivo activity against influenza, its non-fluorinated counterpart, T-1105, demonstrates superior in vitro efficacy against other RNA viruses like Chikungunya and Dengue virus.[8] T-1105 was found to be more efficiently activated to its triphosphate form in certain cell lines compared to Favipiravir.[10] This case study underscores a critical principle: fluorination can be a double-edged sword. While it may enhance properties like metabolic stability, leading to better in vivo performance for one indication, it may not be optimal for potency against all biological targets. This highlights the importance of a comprehensive evaluation of both fluorinated and non-fluorinated analogs during the drug discovery process.
The Impact of Fluorination on Pyrazinamide and its Derivatives
Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. The scientific literature contains numerous examples of the synthesis and evaluation of pyrazinamide derivatives, including fluorinated analogs, in an effort to combat drug-resistant strains.[2][11][12]
Studies on substituted N-benzylpyrazine-2-carboxamides have shown that the introduction of fluorine-containing groups, such as a trifluoromethyl group, can significantly impact the lipophilicity and antimycobacterial activity of these compounds.[2] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited high antituberculotic activity and the highest lipophilicity in its series.[13] This suggests that for this class of compounds, increased lipophilicity correlates with improved activity, and fluorination is a powerful tool to modulate this property.
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated pyrazine acids in your own research, we provide the following detailed, step-by-step protocols for key efficacy-determining experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16][17][18]
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrazine acids)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline solution (0.85% w/v)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: From a fresh bacterial culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: IC50 Determination using a Cell-Based Viability Assay (MTT Assay)
This protocol measures the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.[19][20][21][22][23]
Materials:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[24][25][26][27][28]
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compounds
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a master mix containing the liver microsomes and phosphate buffer. Pre-warm this mixture to 37°C.
-
Reaction Initiation: In separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), add the test compound. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At each designated time point, terminate the reaction by adding a cold solution of acetonitrile. This will precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Logical Relationship of Efficacy Parameters
Caption: Interplay of fluorination and key parameters determining overall efficacy.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into pyrazine acid scaffolds is a powerful and well-established approach to modulate the efficacy of drug candidates. As demonstrated by the case of Favipiravir versus its non-fluorinated analog, the effects of fluorination are nuanced and context-dependent. While it can significantly enhance metabolic stability and in vivo performance, it may not always lead to increased in vitro potency against all targets.
For drug development professionals, the key takeaway is the importance of empirical testing. Both fluorinated and non-fluorinated analogs should be synthesized and evaluated in a battery of in vitro and in vivo assays to build a comprehensive structure-activity relationship profile. The detailed protocols provided in this guide offer a starting point for such rigorous comparative evaluations.
The future of this field will likely involve more sophisticated computational models to better predict the effects of fluorination on a molecule's properties, as well as the development of novel synthetic methodologies to allow for more precise and efficient introduction of fluorine atoms into complex heterocyclic systems.[4][29] Ultimately, a deep understanding of the principles outlined in this guide will empower researchers to harness the full potential of fluorine chemistry to develop safer and more effective pyrazine-based therapeutics.
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A Guide to Validating the Specificity of 5-Ethoxypyrazine-2-carboxylic acid in a Cellular Context
Abstract
The journey from a promising bioactive small molecule to a validated chemical probe or therapeutic lead is paved with rigorous scientific validation. A critical, and often challenging, step in this process is confirming target specificity. A compound's utility is defined not only by its interaction with its intended target but also by its lack of interaction with unintended ones. This guide provides a comprehensive, multi-pronged strategy for researchers, scientists, and drug development professionals to robustly validate the cellular specificity of a novel compound, using 5-Ethoxypyrazine-2-carboxylic acid as a working example. We will move beyond a single-assay mindset, presenting an integrated workflow that combines unbiased target identification, orthogonal target engagement confirmation, proteome-wide off-target profiling, and definitive genetic validation.
Introduction: The Specificity Challenge with Novel Compounds
This compound is a member of the pyrazine chemical class. Pyrazine derivatives are known to possess a wide array of biological activities, frequently interacting with key signaling proteins like kinases[1][2]. While this structural motif is promising, it also necessitates a high degree of scrutiny for off-target effects[3][4]. When a novel compound like this compound elicits a desirable cellular phenotype, the immediate and essential questions are: What is the direct molecular target responsible for this effect, and how selective is the compound for this target?
A Multi-Pronged Strategy for Specificity Validation
Our approach is a logical cascade designed to build confidence at each step, from initial discovery to final validation. It addresses three core questions:
-
What does it bind to? (Target Identification)
-
Does it bind to the target in a live cell? (Target Engagement)
-
Is the target responsible for the observed effect? (Functional Validation)
Caption: Overall workflow for target identification and specificity validation.
Part 1: Unbiased Proteome-Wide Target Identification
When the target of a novel compound is unknown, the most robust starting point is an unbiased, proteome-wide approach. Chemical proteomics serves as a powerful discovery engine to identify the direct binding partners of a small molecule from the entire cellular proteome without prior assumptions[5][6]. This approach is crucial for revealing both the intended "on-target" and any potential "off-targets."[7][8]
Methodology: Affinity-Based Chemoproteomics
The principle is to use the small molecule as "bait" to "fish" for its binding partners in a complex cell lysate. The compound is immobilized on a solid support (e.g., beads), which is then used to capture proteins that bind to it. These captured proteins are subsequently identified using mass spectrometry[6][8].
Caption: Workflow for affinity-based chemoproteomics.
Experimental Protocol: Multiplexed Inhibitor Bead (MIB) Pulldown & Mass Spectrometry
This protocol is adapted for identifying kinase targets, a common target class for pyrazine-based molecules[1][9][10].
-
Bead Preparation:
-
Synthesize an analog of this compound with a linker suitable for covalent attachment to sepharose beads.
-
Causality: The linker must be placed at a position that does not interfere with the compound's binding interface.
-
Covalently couple the linker-modified compound to activated sepharose beads. Include control beads that are mock-coupled (no compound) to identify non-specific background proteins.
-
-
Cell Culture and Lysis:
-
Culture the cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve native protein complexes and phosphorylation states.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-coupled beads and control beads for 2-3 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, pre-incubate the lysate with a high concentration of free (non-immobilized) this compound before adding the compound-coupled beads. True binding partners will be outcompeted by the free compound, leading to their reduced presence in the final mass spectrometry analysis.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or matrix.
-
Elute the bound proteins using a denaturing buffer (e.g., containing SDS) and heat.
-
-
Protein Digestion and Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).
-
A high-confidence target will be significantly enriched on the compound-coupled beads compared to the control beads and will show reduced binding in the free compound competition sample. Let us assume for this guide that this method identifies a novel kinase, "Target X," as the top candidate.
-
Part 2: Orthogonal Validation of Target Engagement in Intact Cells
Chemoproteomics identifies binding partners in a lysate, which is an artificial environment. The next critical step is to confirm that the compound engages its putative target in a physiological, intact cell context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[11]. It is a biophysical assay based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in an increased melting temperature[12][13][14].
Methodology: Cellular Thermal Shift Assay (CETSA)
This technique measures the thermal stability of a target protein in the presence or absence of a compound. A positive result—a shift to a higher melting temperature—provides powerful evidence of direct target engagement in a native cellular environment[15].
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target X
-
Cell Treatment:
-
Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Pellet the heat-induced protein aggregates and cell debris by high-speed centrifugation.
-
Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the candidate "Target X".
-
-
Data Analysis:
-
Quantify the band intensity for Target X at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Part 3: Definitive Validation with Genetic Approaches
Confirming target binding (CETSA) and identifying it (Chemoproteomics) are essential, but they do not prove that the compound's phenotypic effect is mediated through that target. Genetic validation using CRISPR/Cas9 provides the highest level of confidence by directly linking the target protein to the compound's mechanism of action[16][][18].
Methodology: CRISPR/Cas9-Mediated Target Knockout
The logic is straightforward: if this compound causes a specific phenotype (e.g., cell death) by inhibiting Target X, then genetically deleting the gene for Target X should either replicate the compound's effect or make the cells resistant to the compound[19][20].
Caption: Logic of using CRISPR knockout for target validation.
Experimental Workflow: CRISPR Knockout and Phenotypic Rescue
-
Generate Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting the gene encoding Target X.
-
Deliver Cas9 nuclease and the gRNAs into the cells.
-
Select single-cell clones and screen for successful knockout by Western blot and sequencing.
-
-
Phenotypic Analysis:
-
Phenocopy: Compare the phenotype of the Target X knockout cells with wild-type cells treated with this compound. If the compound's effect is on-target, the genetic knockout should mimic the pharmacological inhibition.
-
Resistance: Treat both wild-type and Target X knockout cells with a dose-response of this compound. If the compound acts through Target X, the knockout cells should show a significant rightward shift in the dose-response curve, indicating resistance.
-
-
The Indispensable Inactive Control:
-
A crucial element in this entire workflow is the use of a negative control compound. This should be a close structural analog of this compound that has been shown to lack activity in the primary phenotypic assay. This control helps to ensure that the observed effects are not due to the chemical scaffold itself or non-specific physicochemical properties[21][22][23]. This inactive analog should show no thermal shift in CETSA and no phenotypic effect in wild-type cells.
-
Comparative Data Summary & Interpretation
To objectively assess specificity, all quantitative data should be summarized. The table below illustrates a hypothetical comparison between our compound of interest and an alternative, showcasing how data from the described workflow can be used to build a comprehensive specificity profile.
| Parameter | This compound | Alternative Compound Y | Rationale & Interpretation |
| Primary Target | Target X (Kinase) | Target X (Kinase) | Both compounds were designed to inhibit the same protein. |
| On-Target Engagement (CETSA ΔTm) | + 8.2 °C | + 7.5 °C | Both compounds directly bind and stabilize the target in intact cells. |
| Proteome-Wide Off-Targets (Chemoproteomics) | 3 high-confidence hits | 27 high-confidence hits | This compound demonstrates superior selectivity in a proteomic context. |
| Phenotype in Target X KO Cells | Complete Resistance | Partial Resistance | The phenotype of our compound is entirely dependent on Target X, confirming on-target action. Compound Y's effect is partially driven by off-targets. |
| Effect of Inactive Analog | No CETSA shift; No phenotype | N/A | Confirms the observed activity is specific to the active compound's pharmacology, not its chemical scaffold. |
Conclusion
References
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A Guide to Inter-laboratory Validation of a Cell-Based Bioassay for a Novel Pyrazine Derivative
In the landscape of drug discovery and development, the journey from a promising compound to a clinically approved therapeutic is paved with rigorous testing and validation. A critical component of this process is the bioassay, which provides essential information on the biological activity and potency of a drug candidate. However, the inherent variability of biological systems can lead to discrepancies in assay results between different laboratories. To ensure the reliability and consistency of a bioassay, a thorough inter-laboratory validation is paramount.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a cell-based bioassay for a novel pyrazine derivative with potential anticancer activity. Pyrazine and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[1][2][3] The principles and methodologies outlined here are designed to be broadly applicable to other cell-based assays and compound classes, serving as a valuable resource for researchers, scientists, and drug development professionals.
The Imperative of Inter-laboratory Validation
Before a bioassay can be confidently implemented in a drug development program, its performance characteristics must be thoroughly evaluated. While single-laboratory validation establishes the initial performance of an assay, inter-laboratory validation is the gold standard for assessing its robustness and reproducibility.[4][5] This process involves multiple laboratories performing the same assay using the same protocol and reagents to determine the extent of variation in results. Successful inter-laboratory validation provides a high degree of confidence that the assay will perform consistently across different sites, a crucial factor for multi-center clinical trials and regulatory submissions.
The importance of robust and reproducible assays is a recurring theme in the drug discovery pipeline.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation to ensure the reliability of data submitted for regulatory review.[7][8][9][10] The International Council for Harmonisation (ICH) also provides comprehensive guidelines, such as ICH Q2(R1), which outlines the validation of analytical procedures.[11][12][13]
Designing a Robust Bioassay for a Pyrazine Derivative
The foundation of a successful inter-laboratory validation is a well-designed and optimized bioassay. For our hypothetical pyrazine derivative, "Pyr-24," which has shown initial promise as an inhibitor of tubulin polymerization[14], we will develop a cell-based assay to quantify its cytotoxic and anti-proliferative effects.
Principle of the Assay:
This assay measures the ability of Pyr-24 to inhibit the proliferation of a human cancer cell line. The endpoint is the reduction of a tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Human colorectal carcinoma HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest log-phase HCT-116 cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Pyr-24 in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of Pyr-24 in culture medium to achieve final concentrations ranging from 0.01 nM to 100 µM.
-
Remove the old medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.
-
Structuring the Inter-laboratory Validation Study
A well-structured inter-laboratory study is essential for generating meaningful and comparable data. This study will involve three independent laboratories (Lab A, Lab B, and Lab C).
Key Components of the Study:
-
Standardized Protocol: All laboratories will receive and adhere to the same detailed experimental protocol.
-
Centralized Reagents: To minimize variability, critical reagents such as the pyrazine derivative, cell line, and serum will be sourced from a single lot and distributed to all participating laboratories.
-
Blinded Samples: Each laboratory will receive a set of blinded samples containing Pyr-24 at different concentrations.
-
Data Reporting Template: A standardized template will be provided for data reporting to ensure consistency in data format and analysis.
Workflow of the Inter-laboratory Validation Study
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A Comparative Guide to the Metabolic Stability of Pyrazine-2-Carboxylic Acid Esters
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a drug candidate is a cornerstone of preclinical assessment. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a promising therapeutic agent. Pyrazine-2-carboxylic acid and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their role in numerous biologically active compounds. Esterification of the carboxylic acid moiety is a common strategy to modulate physicochemical properties such as lipophilicity and cell permeability. However, this modification introduces a metabolically labile site, making a thorough understanding of the ester's stability essential.
This guide provides an in-depth comparison of the metabolic stability of different pyrazine-2-carboxylic acid esters. We will delve into the underlying enzymatic processes, present detailed experimental protocols for assessing stability, and analyze structure-stability relationships through hypothetical, yet realistic, experimental data. Our focus is on providing not just the "what" but the "why," empowering researchers to make informed decisions in their drug design and development endeavors.
The Enzymatic Battlefield: Key Players in Ester Metabolism
The metabolic fate of pyrazine-2-carboxylic acid esters is primarily dictated by two major enzyme families: carboxylesterases and cytochrome P450s (CYPs).
1. Carboxylesterases: The Hydrolysis Specialists
Carboxylesterases are the primary enzymes responsible for the hydrolysis of ester-containing compounds.[1][2] In humans, two main carboxylesterases, hCE1 and hCE2, play crucial roles in drug metabolism.[1][2] hCE1 is highly expressed in the liver, while hCE2 is predominantly found in the intestine.[3][4][5] The action of these enzymes results in the cleavage of the ester bond, yielding the parent carboxylic acid and the corresponding alcohol, which are typically more polar and readily excreted.[2]
2. Cytochrome P450s: The Oxidation Powerhouses
While ester hydrolysis is often the main metabolic route, the pyrazine ring itself is susceptible to oxidation by cytochrome P450 enzymes.[6][7][8] These heme-containing enzymes, abundant in the liver, catalyze a wide range of oxidative reactions. For pyrazine derivatives, this can involve hydroxylation of the aromatic ring or oxidation of alkyl substituents.[9][10] This pathway can compete with or follow ester hydrolysis, leading to a more complex metabolic profile.
Assessing Metabolic Stability: The In Vitro Approach
To quantify and compare the metabolic stability of different esters, the in vitro liver microsomal stability assay is a widely accepted and cost-effective method.[11][12][13] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs and carboxylesterases.[11][13]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
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A Comparative Guide to the Quantitative Analysis of Impurities in 5-Ethoxypyrazine-2-carboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of impurities in 5-Ethoxypyrazine-2-carboxylic acid samples. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our narrative emphasizes the causality behind experimental choices, ensuring that every described method is a self-validating system, grounded in authoritative standards.
The Imperative of Purity: Context and Regulatory Landscape
This compound's molecular structure lends itself to applications in medicinal chemistry, often as a key building block for complex APIs. The manufacturing process, however, can introduce a spectrum of impurities, including unreacted starting materials, intermediates, byproducts, and degradation products. The International Council for Harmonisation (ICH) guideline Q3A(R2), "Impurities in New Drug Substances," mandates the reporting, identification, and qualification of these impurities.[1][2][3] Failure to meticulously control the impurity profile can compromise drug safety, efficacy, and stability. This guide, therefore, addresses the critical question: Which analytical technique is most fit-for-purpose for controlling the purity of this compound?
Understanding the Impurity Profile: A Synthesis-Based Approach
To select an appropriate analytical method, we must first anticipate the likely impurities. A common and efficient synthesis route for this compound proceeds in two key steps. Understanding this pathway is crucial for predicting potential process-related impurities.
Caption: Plausible two-step synthesis of this compound.
Based on this synthetic route, we can predict the following potential impurities:
-
Starting Materials:
-
Impurity A: 5-Chloropyrazine-2-carbonitrile (unreacted).
-
-
Intermediates:
-
Impurity B: 5-Ethoxypyrazine-2-carbonitrile (incomplete hydrolysis).
-
Impurity C: 5-Ethoxypyrazine-2-carboxamide (intermediate from partial hydrolysis of the nitrile).[2]
-
-
Byproducts:
-
Impurity D: 5-Hydroxypyrazine-2-carboxylic acid (if hydrolysis of the chloro-group occurs).
-
-
Degradation Products:
-
Impurity E: 5-Ethoxypyrazine (from potential decarboxylation under thermal stress).
-
-
Residual Solvents:
-
Ethanol, Toluene, Tetrahydrofuran (THF), etc., used during synthesis and work-up.
-
Comparative Analysis of Core Analytical Techniques
The primary challenge is to select a method capable of separating the polar carboxylic acid product from a range of impurities with varying polarities and volatilities. We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their combination with Mass Spectrometry (MS).
| Parameter | HPLC with UV Detection (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | HPLC separation followed by mass analysis based on mass-to-charge ratio (m/z). | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. |
| Primary Application | Workhorse method. Ideal for quantifying the API and non-volatile organic impurities (A, B, C, D). | Confirmatory & High-Sensitivity. Used for impurity identification and quantification at trace levels. | Volatiles Analysis. Primarily for residual solvents and volatile byproducts (e.g., Impurity E). |
| Selectivity | Good to Excellent. Dependent on column chemistry and mobile phase optimization. Co-elution can be a risk. | Excellent. Provides mass information, allowing for the separation of compounds with identical retention times but different masses. | Excellent. High-resolution capillary columns provide exceptional separation for volatile analytes.[4][5] |
| Sensitivity (Typical LOQ) | ~0.01 - 0.05% | <0.01% | ppm to ppb levels (for volatiles). |
| Causality of Choice | Chosen for its robustness, versatility, and universal applicability to the main API and most non-volatile impurities, making it ideal for routine quality control. | The definitive choice when an impurity cannot be identified by other means or when quantification below the ICH identification threshold is required.[6] | Mandated by ICH Q3C for the control of residual solvents.[7] Not suitable for the non-volatile API and most process impurities without derivatization. |
| Limitations | Requires chromophoric impurities for detection. May not be able to identify unknown peaks without further techniques. | Higher cost and complexity. Matrix effects can cause ion suppression, affecting quantification. | Limited to thermally stable and volatile compounds. The carboxylic acid target is non-volatile and would require derivatization. |
Recommended Analytical Strategy: A Two-Pronged Approach
For comprehensive quality control of this compound, a dual-method strategy is scientifically justified and aligns with regulatory expectations.
-
Reversed-Phase HPLC (RP-HPLC) with UV Detection: For the quantification of the primary component and all specified non-volatile organic impurities.
-
Headspace Gas Chromatography (HS-GC) with FID or MS Detection: For the quantification of residual solvents.
The remainder of this guide will focus on the development and validation of the critical HPLC method.
Detailed Experimental Protocol: A Validated HPLC Method
This section provides a detailed, step-by-step methodology for a proposed RP-HPLC method. The choices herein are grounded in the physicochemical properties of the target analyte and potential impurities.
Instrumentation and Reagents
-
Instrumentation: HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (ACS grade or higher)
-
Water (HPLC grade, e.g., Milli-Q)
-
Reference standards for this compound and all known impurities.
-
Chromatographic Conditions
The goal is to achieve baseline separation of the main peak from all impurity peaks. A gradient elution is necessary due to the range of polarities, from the polar byproduct (Impurity D) to the less polar intermediate (Impurity B).
-
Column: C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Causality: A C18 stationary phase provides excellent hydrophobic retention for the pyrazine ring, while allowing for effective separation based on the polarity differences imparted by the ethoxy, nitrile, and carboxylic acid functional groups.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality: The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B Curve 0.0 95 5 Linear 20.0 5 95 Linear 25.0 5 95 Linear 25.1 95 5 Linear | 30.0 | 95 | 5 | Linear |
-
Causality: This gradient starts with high aqueous content to retain and separate polar impurities, then gradually increases the organic content to elute the main component and any non-polar impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity.
-
-
Detection Wavelength: 275 nm (or optimized wavelength from DAD analysis).
-
Causality: The pyrazine ring is a strong chromophore. A DAD should be used during method development to determine the optimal wavelength for detecting all relevant compounds.
-
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the same final concentration (0.5 mg/mL).
-
Spiked Sample (for Specificity): Prepare a sample solution spiked with known levels of all potential impurities to demonstrate separation.
Method Validation: A Trustworthy System
The proposed method must be validated according to ICH Q2(R1) guidelines to prove its suitability. Key validation parameters include:
-
Specificity: Demonstrated by the separation of all known impurities from the main peak and each other in the spiked sample.
-
Linearity: A minimum of five concentrations should be prepared to establish a linear relationship between peak area and concentration.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Assessed by spike recovery experiments at different levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: Small, deliberate variations in method parameters (e.g., pH, column temperature) are made to assess the method's reliability.
Visualizing the Workflow
A clear workflow ensures consistency and minimizes error. The following diagrams illustrate the overall analytical process and the specific HPLC methodology.
Caption: General workflow for the complete impurity analysis of a drug substance.
Caption: Step-by-step experimental workflow for the proposed HPLC method.
Conclusion: Ensuring Quality through Orthogonal Methods
The quantitative analysis of impurities in this compound requires a scientifically sound, multi-faceted approach. While RP-HPLC stands as the superior technique for controlling process-related and degradation impurities due to its versatility and robustness, it must be complemented by HS-GC for the control of residual solvents. The methods presented in this guide, when fully validated according to ICH guidelines, provide a comprehensive and trustworthy system for ensuring the quality, safety, and consistency of this vital pharmaceutical intermediate. The ultimate choice of methodology should always be justified by thorough method development and validation data, ensuring fitness for its intended purpose.
References
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ICH Q3A(R2) Impurities in New Drug Substances . European Medicines Agency. October 2006. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) . Journal of Chromatography A. March 2019. [Link]
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Q3A(R2) Impurities in New Drug Substances . Slideshare. [Link]
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ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation. October 2006. [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) . ResearchGate. [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu . National Institutes of Health (PMC). February 2021. [Link]
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Differential Activity of Pyrazine Positional Isomers in Biological Assays: A Comparative Guide for Researchers
Introduction
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a pivotal scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The seemingly subtle variation in the positioning of substituents on the pyrazine ring can lead to significant differences in their pharmacological profiles, a concept central to structure-activity relationship (SAR) studies.[6] This guide provides an in-depth technical comparison of the differential activities of pyrazine positional isomers, with a focus on dimethylpyrazine isomers (2,3-, 2,5-, and 2,6-dimethylpyrazine), supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Biological Activities of Dimethylpyrazine Isomers
The strategic placement of methyl groups on the pyrazine core profoundly influences the molecule's interaction with biological targets. Below is a comparative summary of the reported activities of 2,3-, 2,5-, and 2,6-dimethylpyrazine across several key biological assays.
Table 1: Comparative Biological Activity of Dimethylpyrazine Isomers
| Biological Activity | 2,3-Dimethylpyrazine | 2,5-Dimethylpyrazine | 2,6-Dimethylpyrazine | Key Findings & References |
| Antimicrobial | No reduction in E. coli colonies.[7] | Significant decrease in E. coli cell concentration.[7] Also effective against Ralstonia solanacearum, Phytophthora capsici, and Magnaporthe oryzae.[7] | Predicted to have medium possibility of inhibiting Yersinia pestis.[7] | 2,5-isomer shows pronounced antibacterial and antifungal activity, while the 2,3-isomer is inactive against E. coli.[7] |
| Anticancer | Limited direct comparative data available. | Inhibits proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis.[8] | Limited direct comparative data available. | While pyrazine derivatives, in general, are explored for anticancer properties, direct comparative cytotoxicity data for all three dimethylpyrazine isomers is scarce.[9][10] |
| Neuroprotection | Inhalation has been shown to affect autonomic nervous activity, suggesting CNS interaction.[11] | Limited direct comparative data available. | Limited direct comparative data available. | Tetramethylpyrazine (a close analog) shows significant neuroprotective effects.[12][13][14][15] Further studies are needed to delineate the neuroprotective potential of dimethylpyrazine isomers. |
| Genotoxicity (Ames Test) | Negative[16] | Negative[16] | Negative[16] | All three isomers are considered non-mutagenic in the bacterial reverse mutation assay.[16] |
| Reproductive Toxicity (in rats) | No data available. | Noael of 30 mg/kg bw/day reported for male reproductive endpoints.[12] | Marginal reduction in seminal vesicle weight at 100 mg/kg bw/day.[12] | Demonstrates isomer-specific effects on the male reproductive system in rats.[12] |
Deep Dive into Key Biological Assays
The differential activities summarized above are the result of rigorous experimental evaluation. Understanding the principles and methodologies of these assays is crucial for interpreting the data and designing future studies.
Antimicrobial Activity
The disparity in antimicrobial efficacy among dimethylpyrazine isomers is a clear example of structure-dependent activity.
The selection of E. coli as a test organism is strategic due to its well-characterized biology and its relevance as a common pathogen. The use of a broth microdilution or a disk diffusion assay allows for the determination of the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency. For volatile compounds like pyrazines, specialized methods are required to ensure consistent exposure of the microbes to the test agent in the vapor phase.
This protocol is adapted for testing the antimicrobial activity of volatile compounds like dimethylpyrazines.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a 0.5 McFarland standard.
-
Assay Setup: A 96-well microtiter plate is used. Each well contains a sterile growth medium (e.g., Mueller-Hinton broth).
-
Compound Addition: The dimethylpyrazine isomers are added to the wells at various concentrations. Due to their volatility, a specialized setup, such as an inverted plate method or a sealed environment, is necessary to maintain the concentration of the volatile compound in the headspace above the culture.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is sealed to prevent the escape of the volatile compounds and incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The antimicrobial mechanism of pyrazine derivatives is thought to involve the disruption of microbial cell membranes and interference with essential enzymatic processes.[8] The differential activity of the isomers likely stems from their varying abilities to partition into and disrupt the lipid bilayer of the bacterial cell membrane, which is influenced by their polarity and molecular geometry.
Caption: Workflow for Antimicrobial Susceptibility Testing of Volatile Pyrazine Isomers.
Cytotoxicity in Cancer Cell Lines
The anticancer potential of pyrazine derivatives is an active area of research. While direct comparative data for dimethylpyrazine isomers is limited, the MTT assay is a standard method for evaluating the cytotoxicity of such compounds.
The MTT assay is chosen for its reliability, high-throughput capability, and its basis in cellular metabolic activity, which is a hallmark of viable cells. The selection of a panel of cancer cell lines representing different tumor types (e.g., liver, lung, breast) is crucial to assess the spectrum of activity and potential selectivity of the compounds.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dimethylpyrazine isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Based on studies of related pyrazine compounds, the anticancer effects are often mediated through the induction of apoptosis.[8] This can involve the intrinsic (mitochondrial) pathway, characterized by a change in the Bax/Bcl-2 ratio, leading to the release of cytochrome c and the activation of caspases.[8]
Caption: Simplified Intrinsic Apoptosis Pathway Potentially Modulated by Pyrazine Derivatives.
Neuroprotective Activity
The neuroprotective effects of pyrazine derivatives, particularly tetramethylpyrazine, are well-documented.[12][13][14][15] These compounds are being investigated for their potential in treating neurodegenerative diseases.
In vitro neuroprotection assays often involve inducing neuronal cell death through oxidative stress (e.g., with hydrogen peroxide or glutamate) or by using specific neurotoxins. The ability of a test compound to rescue neurons from this induced death is a measure of its neuroprotective potential. Acetylcholinesterase (AChE) inhibition is another relevant assay, as AChE inhibitors are used in the treatment of Alzheimer's disease.[1][3][6][17][18]
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are cultured in a suitable medium.
-
Pre-treatment: Cells are pre-treated with various concentrations of the dimethylpyrazine isomers for a defined period.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine, or glutamate) is added to the culture medium to induce cell death.
-
Co-incubation: The cells are co-incubated with the pyrazine isomer and the neurotoxin.
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: The percentage of viable cells in the treated groups is compared to the control group (treated with the neurotoxin alone) to determine the neuroprotective effect.
The neuroprotective effects of pyrazines are believed to be multifactorial, involving:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS).
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production.
-
Anti-apoptotic effects: Modulation of apoptosis-related proteins.
-
Modulation of neurotransmitter systems: For instance, some pyrazine derivatives show acetylcholinesterase inhibitory activity.[1][3][6][17][18]
Conclusion and Future Directions
The positional isomerism of substituents on the pyrazine ring is a critical determinant of biological activity. As demonstrated with dimethylpyrazine isomers, a simple change in the placement of methyl groups can lead to a significant divergence in antimicrobial efficacy and reproductive toxicity. While the anticancer and neuroprotective potential of the pyrazine scaffold is well-established, there is a clear need for direct, side-by-side comparative studies of simple positional isomers like the dimethylpyrazines in these assays. Such studies would provide invaluable data for the rational design of novel pyrazine-based therapeutics with enhanced potency and selectivity.
This guide provides a foundational understanding of the differential activities of pyrazine positional isomers and the experimental approaches used to elucidate them. It is intended to serve as a resource for researchers to build upon in their quest to harness the therapeutic potential of this versatile heterocyclic scaffold.
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Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development. (2014). PubMed. [Link]
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2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H)-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human. (2020). PubMed. [Link]
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Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury. (2016). PubMed. [Link]
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GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2013). PubMed. [Link]
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Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. (2018). PubMed. [Link]
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Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. (2021). MDPI. [Link]
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Safety Operating Guide
Proper Disposal of 5-Ethoxypyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Ethoxypyrazine-2-carboxylic acid. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Core Principles of Chemical Waste Management
The disposal of any chemical reagent, including this compound, must be approached with the understanding that improper disposal can have far-reaching consequences. The foundational principle is to treat all chemical waste as hazardous unless explicitly classified otherwise by authoritative sources. This approach minimizes risk and ensures a conservative stance on safety and environmental protection.
This compound, while not possessing acute, high-level toxicity, is classified as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, its disposal requires a structured and informed process.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards.
| Hazard Statement | GHS Classification | Key Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][5]
Phase 1: Segregation and Collection
-
Designate a Waste Container: Utilize a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[6][7]
-
Solid Waste Collection:
-
Carefully transfer solid this compound waste into the designated container.
-
Any materials grossly contaminated with the solid, such as weighing papers or disposable spatulas, should also be placed in this container.
-
-
Liquid Waste Collection (Solutions):
-
If this compound is in a solution, collect it in a separate, clearly labeled liquid waste container.
-
Do not mix this waste with other solvent streams unless you have confirmed their compatibility.
-
-
Contaminated Labware and PPE:
-
Disposable Items: Heavily contaminated disposable items, including gloves, bench paper, and pipette tips, should be double-bagged, sealed, and placed in the solid hazardous waste container.[5]
-
Non-Disposable Items: Glassware and other equipment should be decontaminated. The initial rinse with a suitable solvent (e.g., water or an appropriate organic solvent) must be collected as hazardous liquid waste.[7] Subsequent rinses, if the initial decontamination is thorough, may be disposed of as non-hazardous waste, pending local regulations.
-
Phase 2: Labeling and Storage
-
Immediate Labeling: As soon as you begin accumulating waste, affix a hazardous waste label to the container.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")[1]
-
The accumulation start date
-
The name and contact information of the responsible researcher or lab supervisor.
-
-
Secure Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
The container must be kept closed except when adding waste.[7]
-
Ensure secondary containment, such as a larger, chemically resistant bin, is used for liquid waste containers to mitigate spills.[7]
-
Store the waste away from incompatible materials, particularly strong bases and oxidizing agents.[6]
-
Phase 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been stored for a period approaching your institution's limit (often 90-180 days), contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations. Ensure the information is accurate and complete.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[2]
-
Containment:
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.
Sources
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A Researcher's Guide to Handling 5-Ethoxypyrazine-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols
As a professional in the demanding field of drug development and scientific research, your safety, and the integrity of your work, is paramount. This guide provides essential, direct safety and logistical information for handling 5-Ethoxypyrazine-2-carboxylic acid. Moving beyond a simple checklist, this document explains the reasoning behind each safety measure, empowering you to make informed decisions in the laboratory.
Core Protective Measures: Your First Line of Defense
A baseline of proper laboratory attire is the foundation of safety when handling any chemical. This includes full-length pants and closed-toe/heel shoes to protect your skin from potential spills.[4][5] Beyond this, the following PPE is mandatory when working with this compound.
Eye and Face Protection
Given that analogous compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards must be worn when there is any risk of dust particles or splashes.[5][6]
-
Chemical Splash Goggles: When handling solutions of the compound or performing tasks with a higher splash potential (e.g., transferring large volumes, heating solutions), chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection.[7]
-
Face Shields: For procedures with a significant splash or spatter risk, a face shield should be worn in addition to safety glasses or goggles.[5][7] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Glove
Protective gloves are essential to prevent skin contact, as skin irritation is a key hazard.[1][2] The choice of glove material is critical for ensuring adequate protection.
-
Recommended Material: Nitrile gloves are a common and effective choice for handling many solid and dissolved chemical compounds, offering good resistance to a variety of substances.[7]
-
Best Practices: Always inspect gloves for tears or holes before use.[8] To avoid cross-contamination, practice proper glove removal technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.[8] Wash hands thoroughly after removing gloves.[1] For tasks with higher risk, consider double-gloving.[5]
Body Protection
A lab coat, appropriately sized and fully buttoned, must be worn to protect your skin and clothing from contamination.[4][6] For tasks involving larger quantities of the chemical where significant spills are possible, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Analogous compounds are cited as potential respiratory irritants.[2][3] Therefore, all handling of the solid powder, which can become airborne, should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection may be necessary. A risk assessment should be conducted to determine the appropriate type of respirator.[7]
Operational Workflow for PPE Selection
The level of PPE required is dictated by the specific task you are performing. The following flowchart provides a logical pathway for selecting the appropriate protective gear.
Caption: PPE selection flowchart based on the laboratory task.
Step-by-Step Protocols
Donning (Putting On) PPE:
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) PPE: This sequence is designed to minimize self-contamination.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a bare finger under the cuff of the second). Dispose of them immediately.
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, avoiding contact with the potentially contaminated exterior. Hang it in its designated location or place it in the proper receptacle for laundering.
-
Eye Protection: Remove goggles or safety glasses.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Response
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8] Seek medical attention.[1]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated must be handled in accordance with federal, state, and local regulations.[9]
-
Contaminated PPE: Used gloves, disposable aprons, and any other heavily contaminated disposable items should be collected in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[10] Do not pour it down the drain.[8] Collect it in a clearly labeled, sealed, and appropriate waste container. Follow your institution's specific procedures for hazardous waste pickup and disposal, which are governed by the EPA's Resource Conservation and Recovery Act (RCRA).[10][11]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation Control |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Dilute Solutions (Low Volume) | Safety Glasses with Shields | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Transferring Solutions (High Volume) | Goggles and Face Shield | Nitrile Gloves (Double) | Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
| Cleaning Spills | Goggles and Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Chem-Resistant Apron | As per risk assessment |
References
- University of Missouri, Environmental Health & Safety. (n.d.). PPE Minimum Standards.
- University of Colorado Boulder, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Washington University in St. Louis, Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Tokyo Chemical Industry Co., Ltd. (2025, February 4). SAFETY DATA SHEET: 5-Methoxypyrazine-2-carboxylic Acid.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Chloropyrazine-2-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Pyridine-2-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste?
- BioCrick. (2024, July 4). 5-hydroxypyrazine-2-carboxylic acid-MSDS.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Pyrazine-2-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Cayman Chemical. (2025, September 23). Safety Data Sheet: 2,2'-Bipyridine-5,5'-dicarboxylic Acid.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. biocrick.com [biocrick.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
